molecular formula C4H7ClN2S B1349909 (R)-4-Cyanothiazolidine hydrochloride CAS No. 391248-17-2

(R)-4-Cyanothiazolidine hydrochloride

Cat. No.: B1349909
CAS No.: 391248-17-2
M. Wt: 150.63 g/mol
InChI Key: DKSWPRJRULFBTA-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Cyanothiazolidine hydrochloride (CAS 391248-17-2) is a chiral cyanothiazolidine compound that serves as a key synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a precursor in the synthesis of potent, stereospecific inhibitors of dipeptidyl peptidase-IV (DPP-IV) . DPP-IV is a significant target for the development of therapeutic agents for type 2 diabetes mellitus, as its inhibition enhances the activity of incretin hormones, which regulate blood glucose . The (R)-enantiomer is of particular interest for constructing N-(substituted glycyl)-4-cyanothiazolidines, a class of compounds that have demonstrated effective DPP-IV inhibition . The molecule incorporates both a cyan group and a thiazolidine ring system, a combination that contributes to its bioactivity and utility in structure-activity relationship (SAR) studies. Researchers employ this compound in the design and development of new anti-diabetic drugs, leveraging its specific stereochemistry to achieve high-affinity binding to the target enzyme. This compound is for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWPRJRULFBTA-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCS1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374110
Record name (R)-4-Cyanothiazolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-17-2
Record name (R)-4-Cyanothiazolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Cyanothiazolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4-Cyanothiazolidine Hydrochloride: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of (R)-4-Cyanothiazolidine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably as a building block for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. Its chemical structure consists of a thiazolidine ring with a nitrile group at the 4-position, in the (R) configuration, and is supplied as a hydrochloride salt.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₇ClN₂S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 150.63 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 391248-17-2--INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 200-203 °C--INVALID-LINK--
Solubility Good solubility in water, methanol, and ethanol.--INVALID-LINK--
Storage Store at room temperature, keep dry and cool. For long-term storage, -20°C is recommended.--INVALID-LINK--, --INVALID-LINK--
Purity Typically ≥95% or ≥97%--INVALID-LINK--, --INVALID-LINK--

Structure:

  • IUPAC Name: (4R)-thiazolidine-4-carbonitrile hydrochloride[1]

  • SMILES: N#C[C@@H]1CSCN1.Cl[2]

Experimental Protocols

A probable synthetic pathway would start from (R)-thiazolidine-4-carboxylic acid, which can be synthesized from L-cysteine and formaldehyde. The carboxylic acid would then be converted to the corresponding amide, followed by dehydration to yield the nitrile.

General Experimental Workflow for the Synthesis of Thiazolidine Derivatives:

G cluster_0 Step 1: Formation of Thiazolidine Ring cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration to Nitrile cluster_3 Step 4: Salt Formation A L-Cysteine Hydrochloride C Reaction in a suitable solvent (e.g., Ethanol/Water) A->C B Aldehyde (e.g., Formaldehyde) B->C D (R)-Thiazolidine-4-carboxylic acid C->D E (R)-Thiazolidine-4-carboxylic acid F Amidation Reagent (e.g., SOCl2, then NH3) E->F G (R)-Thiazolidine-4-carboxamide F->G H (R)-Thiazolidine-4-carboxamide I Dehydrating Agent (e.g., POCl3, SOCl2) H->I J (R)-4-Cyanothiazolidine I->J K (R)-4-Cyanothiazolidine L HCl in a suitable solvent (e.g., Ether, Dioxane) K->L M This compound L->M

Caption: Plausible synthetic workflow for this compound.

Biological Relevance: Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

This compound is a crucial building block for the synthesis of a class of drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[3][4][5] DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][6]

Signaling Pathway of DPP-4 Inhibition:

Incretin hormones are released from the gut in response to food intake and stimulate the pancreas to produce insulin, while also suppressing the release of glucagon. This helps to lower blood glucose levels. DPP-4 rapidly degrades these incretins, thus limiting their action.

DPP-4 inhibitors block the action of the DPP-4 enzyme, leading to increased levels of active GLP-1 and GIP. This, in turn, enhances insulin secretion and reduces glucagon secretion in a glucose-dependent manner, ultimately leading to improved glycemic control in patients with type 2 diabetes.

DPP4_Pathway cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Mediated Inactivation cluster_2 Therapeutic Intervention with DPP-4 Inhibitors Food Intake Food Intake Gut Gut Food Intake->Gut stimulates Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Gut->Incretins (GLP-1, GIP) releases DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme substrate for Increased Active Incretins Increased Active Incretins Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades to DPP-4 Inhibitor\n(Synthesized from (R)-4-Cyanothiazolidine HCl) DPP-4 Inhibitor (Synthesized from (R)-4-Cyanothiazolidine HCl) DPP-4 Inhibitor\n(Synthesized from (R)-4-Cyanothiazolidine HCl)->DPP-4 Enzyme inhibits Pancreas Pancreas Increased Active Incretins->Pancreas stimulates Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion leads to Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion leads to Lowered Blood Glucose Lowered Blood Glucose Increased Insulin Secretion->Lowered Blood Glucose results in Decreased Glucagon Secretion->Lowered Blood Glucose contributes to

Caption: Mechanism of action of DPP-4 inhibitors.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural confirmation and quality control of this compound. While specific spectra are proprietary to manufacturers, typical expected signals can be predicted based on the structure. Researchers are advised to obtain certificates of analysis from their suppliers for detailed spectroscopic information.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and scientists working in drug discovery and development. This guide provides a foundational overview to support these endeavors.

References

(R)-4-Cyanothiazolidine hydrochloride CAS number 391248-17-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-4-Cyanothiazolidine Hydrochloride

CAS Number: 391248-17-2

This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, potential synthesis routes, known applications, and the broad spectrum of biological activities associated with its core thiazolidine structure.

Physicochemical Properties

This compound is typically a white to off-white crystalline or lyophilized powder.[1][2] It exhibits good solubility in water and polar organic solvents such as methanol and ethanol.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 391248-17-2[3][4][5][6]
Molecular Formula C₄H₇ClN₂S[1][2][3][4]
Molecular Weight 150.63 g/mol [3][4][5]
Appearance White to off-white crystalline powder[1]
Melting Point 200-203 °C[1]
Purity ≥95% - 97%[2][3]
Solubility Soluble in water, methanol, ethanol[1]
Storage Store at room temperature or -20°C, keep dry and cool[2][3]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively published in public literature, the synthesis of the core thiazolidine and thiazolidin-4-one ring is well-documented. A common approach is a one-pot, three-component cyclocondensation reaction.

General Experimental Protocol: Synthesis of Thiazolidin-4-one Derivatives

A representative protocol for the synthesis of the related thiazolidin-4-one scaffold involves the reaction of an amine, an aldehyde, and a mercaptocarboxylic acid.[7][8]

  • Reactant Preparation : A solution of a primary amine (10 mmol) and a selected substituted aldehyde (20 mmol) is prepared in a suitable solvent, such as tetrahydrofuran (THF).

  • Reaction Initiation : The mixture is stirred under ice-cold conditions for approximately 5 minutes.

  • Cyclizing Agent Addition : Mercaptoacetic acid (thioglycolic acid, 30 mmol) is added to the reaction mixture.

  • Dehydration and Cyclization : After another 5 minutes, a dehydrating agent such as dicyclohexylcarbodiimide (DCC) (12 mmol) is added at 0°C. The reaction is then allowed to proceed for several hours at room temperature.

  • Work-up and Purification : The byproduct, dicyclohexylurea (DCU), is removed by filtration. The resulting filtrate is concentrated under reduced pressure, and the residue is extracted using a solvent like ethyl acetate to yield the final thiazolidin-4-one product.

Characterization of the final product is typically achieved using standard analytical techniques including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

Amine Primary Amine SchiffBase Schiff Base Intermediate Amine->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Solvent Solvent (e.g., THF) Ice Bath (0°C) Solvent->SchiffBase Cyclization Cyclocondensation SchiffBase->Cyclization MercaptoaceticAcid Mercaptoacetic Acid (Thioglycolic Acid) MercaptoaceticAcid->Cyclization Thiazolidinone Thiazolidin-4-one Product Cyclization->Thiazolidinone

Caption: General workflow for the three-component synthesis of a thiazolidin-4-one ring.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediate : It is a specialized intermediate used in the synthesis of more complex pharmaceutical agents, particularly in the development of novel antiviral and anticancer compounds.[1]

  • Biochemical Research : The molecule's structure is utilized as a scaffold for creating enzyme inhibitors and prodrugs.[1]

  • Bioimaging : The thiazolidine ring is a component in the development of fluorescent probes designed for the selective labeling and imaging of biological targets like proteins.[1]

Main (R)-4-Cyanothiazolidine hydrochloride Pharm Pharmaceutical Intermediate Main->Pharm Research Biochemical Research Scaffold Main->Research Imaging Fluorescent Probe Development Main->Imaging Antiviral Antiviral Agents Pharm->Antiviral Anticancer Anticancer Agents Pharm->Anticancer Enzyme Enzyme Inhibitors Research->Enzyme Prodrug Prodrugs Research->Prodrug Bioimaging Bioimaging Tools Imaging->Bioimaging

Caption: Key application areas for this compound.

Biological and Pharmacological Profile

While specific bioactivity data for this compound is limited in the public domain, the thiazolidine scaffold is present in a vast number of compounds with a broad range of documented biological activities.

Antiviral Activity

Thiazolidine derivatives have shown significant potential as antiviral agents.

  • Influenza : A series of thiazolidine-4-carboxylic acid derivatives were identified as inhibitors of the influenza A virus neuraminidase.[1]

  • Avian Viruses : Studies on 2-aryl substituted thiazolidine-4-carboxylic acids demonstrated activity against Avian Influenza Virus (AIV, H9N2) and Infectious Bronchitis Virus (IBV).[1][4] The most potent compounds exhibited IC₅₀ values in the low micromolar range, outperforming standard drugs like amantadine and ribavirin in in ovo assays.[1][4]

  • Broad-Spectrum Activity : The thiazolide class of drugs, which includes nitazoxanide, demonstrates broad-spectrum antiviral activity against numerous RNA and DNA viruses by interfering with the post-translational processing of viral glycoproteins, which is crucial for the formation of mature viral particles.[3]

Compound ClassVirusActivity (IC₅₀)Reference
2-aryl thiazolidine-4-carboxylic acidsAvian Influenza Virus (AIV)3.47 µM (best compound)[1][4]
2-aryl thiazolidine-4-carboxylic acidsInfectious Bronchitis Virus (IBV)4.10 µM (best compound)[1][4]
Thiazolides (e.g., Nitazoxanide)Rotavirus, Influenza, RSV, etc.0.5 - 2 µg/mL[3]
Antimicrobial Activity

The related thiazolidin-4-one scaffold is a well-established pharmacophore in the development of antimicrobial agents.

  • Antibacterial : Numerous 2,3-diaryl-thiazolidin-4-ones have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.008 mg/mL.[9]

  • Antifungal : Certain thiazolidin-4-one derivatives have displayed antifungal activity comparable or superior to reference drugs like bifonazole and ketoconazole.[9]

Compound ClassActivityOrganism(s)MIC RangeReference
2,3-diaryl-thiazolidin-4-onesAntibacterialGram (+/-) bacteria0.008 - 0.24 mg/mL[9]
4-thiazolidinone derivativesAntibacterialP. fluorescens, S. aureus100 - 400 µg/mL[7]
Anticancer Activity

Derivatives of the thiazolidin-4-one ring have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

Compound ClassCell LineActivity (IC₅₀)Reference
Isatin-based thiazolidin-4-onesHT-29 (Colon)3.29 µM[10]
Isatin-based thiazolidin-4-onesHepG2 (Liver)4.97 µM[10]
Isatin-based thiazolidin-4-onesMCF-7 (Breast)5.33 µM[10]
Pyrimidine-thiazolidin-4-onesHCT-116 (Colon)8.91 µM[10]

Potential Mechanisms of Action

The diverse biological activities of the thiazolidine family are attributed to several distinct mechanisms of action, depending on the specific substitutions on the core ring structure.

  • Antibacterial Mechanism : Thiazolidin-4-ones are reported to be inhibitors of the bacterial enzyme MurB, which is a crucial precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[7]

  • Antifungal Mechanism : Docking studies suggest that the antifungal activity of some thiazolidinones may arise from the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme vital for fungal cell membrane synthesis.[9]

  • Antiviral Mechanism : As noted, one key antiviral mechanism is the inhibition of viral neuraminidase.[1] A broader mechanism involves the disruption of viral glycoprotein maturation, preventing the assembly of new, infectious virions.[3]

  • Antidiabetic Mechanism : The thiazolidinedione class of drugs (e.g., Pioglitazone) functions by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates fatty acid storage and glucose metabolism.[11]

Thiazolides Thiazolide Antiviral (e.g., Nitazoxanide) Block INHIBITION Thiazolides->Block Virus Virus-Infected Host Cell ProteinSynth Viral Protein Synthesis Virus->ProteinSynth Replication Glycoprotein Viral Glycoprotein (Precursor) ProteinSynth->Glycoprotein Processing Post-Translational Processing Glycoprotein->Processing MatureGlycoprotein Mature Viral Glycoprotein Processing->MatureGlycoprotein VirionAssembly Virion Assembly & Maturation MatureGlycoprotein->VirionAssembly Release Release of Infectious Virus Particles VirionAssembly->Release Block->Processing

Caption: Proposed antiviral mechanism of thiazolides via inhibition of glycoprotein processing.

Safety and Handling

Based on aggregated GHS information, this compound should be handled with appropriate safety precautions.

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
STOT - Single ExposureH335: May cause respiratory irritation

Handling Recommendations : It is advised to use personal protective equipment, including gloves and safety glasses. Work should be conducted in a well-ventilated area or fume hood to avoid inhalation of the powder.[1] Storage : The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture and heat.[1][3]

References

An In-depth Technical Guide to (R)-4-Cyanothiazolidine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (R)-4-Cyanothiazolidine hydrochloride, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its molecular characteristics and application in enzymatic assays.

Molecular Profile

This compound is a heterocyclic compound recognized for its utility as a building block in the synthesis of various pharmaceutical agents. Its structural features, particularly the chiral center and the cyanothiazolidine ring, make it a valuable component in the design of enzyme inhibitors.

PropertyValueSource(s)
Molecular Formula C₄H₇ClN₂S[1][2][3]
Molecular Weight 150.63 g/mol [1][2]
Synonyms (R)-Thiazolidine-4-carbonitrile hydrochloride, (4R)-1,3-thiazolidine-4-carbonitrile hydrochloride[1][2]

Synthesis and Experimental Protocols

General Synthesis of 2-Aryl-Substituted Thiazolidine-4-Carboxylic Acids:

A common method for synthesizing the thiazolidine ring involves the reaction of L-cysteine with an appropriate aldehyde in an alcoholic solvent.[4]

  • Reactants: L-cysteine (1 equivalent) and a selected arylaldehyde (1 equivalent).

  • Solvent: Ethanol.

  • Procedure:

    • A mixture of L-cysteine and the arylaldehyde is prepared in ethanol.

    • The mixture is stirred at room temperature for a duration of 2 to 5 hours.

    • The resulting solid product is isolated by filtration.

    • The solid is then washed with diethyl ether and dried to yield the final product.[4]

This reaction produces an epimeric mixture of (2R, 4R) and (2S, 4R) diastereomers.[4] Further purification and separation techniques would be necessary to isolate the desired stereoisomer. The synthesis of the title compound would likely involve a variation of this procedure using a reagent that provides the cyano group.

G L-Cysteine L-Cysteine Stir_at_RT Stir at Room Temperature (2-5 hours) L-Cysteine->Stir_at_RT Aldehyde Aldehyde Aldehyde->Stir_at_RT Ethanol Ethanol Ethanol->Stir_at_RT Solvent Filtration Filtration Stir_at_RT->Filtration Thiazolidine_Derivative (R)-Thiazolidine Derivative Filtration->Thiazolidine_Derivative

Caption: General workflow for the synthesis of a thiazolidine derivative.

Application in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Cyanothiazolidine-containing compounds are notable for their role as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[1] Inhibition of DPP-4 is a therapeutic strategy for the management of type 2 diabetes. The following is a representative protocol for an in vitro DPP-4 inhibitor screening assay.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of DPP-4 using a fluorogenic substrate.

  • Materials:

    • Human recombinant DPP-4 enzyme.

    • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC).

    • Test compound (e.g., this compound derivative).

    • Positive control inhibitor (e.g., Sitagliptin).

    • 96-well microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Enzyme Preparation: Dilute the human recombinant DPP-4 in the assay buffer to the desired concentration.

    • Compound Preparation: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer to various concentrations.

    • Assay Setup (in a 96-well plate):

      • Blank wells: Add assay buffer only.

      • Control wells (no inhibitor): Add diluted DPP-4 enzyme and assay buffer.

      • Test wells: Add diluted DPP-4 enzyme and the test compound at different concentrations.

      • Positive control wells: Add diluted DPP-4 enzyme and the positive control inhibitor.

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the fluorogenic substrate (Gly-Pro-AMC) to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Enzyme Prepare DPP-4 Enzyme Solution Dispense Dispense Enzyme and Inhibitor into 96-well plate Prepare_Enzyme->Dispense Prepare_Inhibitor Prepare Inhibitor (Test Compound) Prepare_Inhibitor->Dispense Prepare_Substrate Prepare Fluorogenic Substrate (Gly-Pro-AMC) Add_Substrate Add Substrate to initiate reaction Prepare_Substrate->Add_Substrate Pre_incubation Pre-incubate at 37°C (10 min) Dispense->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubate at 37°C (30 min) Add_Substrate->Incubation Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Incubation->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a DPP-4 inhibition screening assay.

References

Spectral data for (R)-4-Cyanothiazolidine hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Analysis of (R)-4-Cyanothiazolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its structural and chemical properties is paramount for its application. This technical guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public spectral data for this specific molecule, this paper presents predicted data based on established spectroscopic principles and data from analogous structures. Furthermore, it outlines comprehensive, best-practice experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: (4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride[1]

  • Molecular Formula: C₄H₇ClN₂S[2]

  • Molecular Weight: 150.63 g/mol [1][2]

  • Structure: this compound structure

    (Image Source: PubChem CID 2757981)

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of functional groups present in the molecule and typical chemical shift and absorption frequency ranges.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignmentPredicted Rationale
~9.0 - 10.0Broad Singlet2HNH₂⁺The two protons on the protonated amine are expected to be deshielded and may appear as a broad signal due to exchange and coupling with nitrogen. In the hydrochloride salt, these protons are present.
~4.5 - 5.0Triplet1HH-4The methine proton at the chiral center is adjacent to the electron-withdrawing cyano group and the nitrogen of the thiazolidine ring, leading to a downfield shift.
~4.0 - 4.5Multiplet2HH-2The methylene protons adjacent to both the sulfur and the protonated nitrogen are expected to be deshielded.
~3.0 - 3.5Multiplet2HH-5The methylene protons adjacent to the sulfur and the chiral carbon are expected to be in this region.
Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)AssignmentPredicted Rationale
~118 - 122-C≡NThe carbon of the nitrile group typically appears in this downfield region.
~50 - 60C-4The chiral carbon attached to the nitrile and nitrogen is expected in this range.
~45 - 55C-2The carbon atom situated between the nitrogen and sulfur atoms.
~30 - 40C-5The carbon atom adjacent to the sulfur atom.
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Rationale
~3200 - 3400N-HStretchingBroad absorption due to the N-H bonds of the secondary amine hydrochloride.
~2900 - 3000C-HStretchingAliphatic C-H stretching from the methylene and methine groups.
~2240 - 2260-C≡NStretchingCharacteristic sharp absorption for the nitrile group.
~1580 - 1650N-HBendingBending vibration for the N-H bond of the amine salt.
~600 - 700C-SStretchingWeak absorption for the carbon-sulfur bond.
Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/zInterpretationPredicted Rationale
115.03[M+H]⁺ of free baseThe protonated molecular ion of the free base (C₄H₆N₂S).
151.00[M+H]⁺The protonated molecular ion of the intact hydrochloride salt is less likely to be observed directly, but this represents the mass of the free base plus a proton.
VariousFragment IonsFragmentation would likely involve the loss of the cyano group (-26 Da) or cleavage of the thiazolidine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve polar hydrochloride salts and to allow for the observation of exchangeable N-H protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Place the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole analyzer, with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (for ESI):

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI).

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas: Nitrogen.

  • For fragmentation studies (MS/MS), the protonated molecular ion of the free base (m/z 115.03) would be selected as the precursor ion.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample (R)-4-Cyanothiazolidine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of this compound.

References

Technical Guide: Physical Properties of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Cyanothiazolidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, chiral structure makes it a valuable building block for the synthesis of various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing aspects such as reaction kinetics, formulation, and bioavailability. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity

IdentifierValue
IUPAC Name (4R)-thiazolidine-4-carbonitrile;hydrochloride
Synonyms (R)-Thiazolidine-4-carbonitrile hydrochloride
CAS Number 391248-17-2[1]
Molecular Formula C₄H₇ClN₂S[1]
Molecular Weight 150.63 g/mol [1]
Chemical Structure

Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are computed and should be considered as estimates.

General and Thermal Properties
PropertyValueSource
Appearance White to off-white crystalline powder
Melting Point 200-203 °C
Boiling Point Data not available
Density Data not available
Solubility
SolventQualitative SolubilityQuantitative Solubility
Water GoodData not available
Methanol GoodData not available
Ethanol GoodData not available
Computed Physicochemical Properties

The following properties have been computationally predicted and provide insights into the molecule's behavior in biological systems.

PropertyValueSource
Topological Polar Surface Area (TPSA) 61.1 Ų[2]
logP (Octanol-Water Partition Coefficient) 0.59
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of a compound like this compound are provided below. These are generalized protocols and may require optimization for this specific substance.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of the compound in a specific solvent at a given temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, methanol, ethanol).

  • Equilibration: The vial is sealed and placed in a constant temperature shaker or water bath (e.g., at 25 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable and validated analytical method. The solubility is expressed in units such as g/100 mL or mol/L.

Spectral Data

Experimentally determined spectral data for this compound are not widely available in public databases. However, the characterization of such a compound would typically involve the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups, such as the C≡N (nitrile) stretch, N-H (amine) stretches and bends, and C-S (thioether) stretch.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound.

G Workflow for Physical and Chemical Characterization cluster_synthesis Synthesis & Purification cluster_phys_char Physical Characterization cluster_spec_char Spectroscopic Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of (R)-4-Cyanothiazolidine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Appearance Visual Appearance Purification->Appearance MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Analysis Purification->Solubility NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Data Interpretation Appearance->DataAnalysis MeltingPoint->DataAnalysis Solubility->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Technical Guide Generation DataAnalysis->Report

Caption: A flowchart illustrating the general workflow for the synthesis and characterization of a chemical compound.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While key parameters such as melting point and qualitative solubility are documented, a notable gap exists in the public domain regarding quantitative solubility and detailed experimental spectral data. The provided experimental protocols offer a standardized approach for researchers to determine these properties in their own laboratories, which is essential for advancing the use of this important chemical intermediate in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for (R)-4-Cyanothiazolidine hydrochloride is limited. This guide provides a framework for the experimental determination of its solubility in various common laboratory solvents. The methodologies outlined below are standard industry practices for characterizing the physicochemical properties of a compound.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. Its physicochemical properties, particularly its solubility, are critical parameters that influence its behavior in biological systems, formulation development, and overall suitability as a drug candidate. Understanding the solubility of this compound in different solvents is a fundamental step in its preclinical evaluation. This document outlines the standard experimental protocols for determining the solubility of this compound and provides a template for data presentation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These properties can provide initial insights into its likely solubility characteristics.

PropertyValueReference
Molecular Formula C₄H₇ClN₂S[1][2]
Molecular Weight 150.63 g/mol [1][3]
CAS Number 391248-17-2[4]
Appearance Solid (form may vary)
Storage Store at room temperature, keep dry and cool.[3]

Experimental Determination of Solubility

Due to the absence of readily available quantitative solubility data, an experimental approach is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocol: Shake-Flask Method

This protocol is a generalized procedure and may require optimization based on the specific properties of the compound and the analytical method used.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Phosphate-Buffered Saline (PBS) pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Solvent: Prepare the desired solvents. For buffered solutions like PBS, ensure the pH is accurately adjusted.

  • Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to reach a thermodynamic equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is critical to avoid aspirating any solid particles. Further clarify the supernatant by passing it through a syringe filter.

  • Dilution: Accurately dilute the clarified supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[7] A calibration curve of known concentrations of this compound should be prepared to determine the concentration of the dissolved compound in the saturated solution.[7]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Data Presentation

The experimentally determined solubility data for this compound should be recorded in a structured table for easy comparison.

SolventTemperature (°C)Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)Quantitative Solubility (mg/mL)
Water25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Acetone25
Phosphate-Buffered Saline (PBS) pH 7.425

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G start Start: Obtain (R)-4-Cyanothiazolidine hydrochloride and Solvents add_excess Add Excess Compound to Solvent in Vials start->add_excess equilibrate Equilibrate on Shaker (e.g., 24-72h at 25°C) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect and Filter Supernatant centrifuge->supernatant dilute Prepare Serial Dilutions of Supernatant supernatant->dilute analyze Analyze Samples and Standards by HPLC-UV dilute->analyze prepare_standards Prepare Calibration Standards prepare_standards->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific solubility data for this compound is not readily found in the literature, this guide provides a robust experimental framework for its determination. By following the outlined shake-flask protocol and utilizing appropriate analytical techniques such as HPLC, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing the study and development of this compound for its potential therapeutic applications.

References

In-Depth Technical Guide: Stability and Storage Conditions for (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Cyanothiazolidine hydrochloride is a specialized chemical intermediate utilized in various research and development applications. Ensuring its stability and integrity through appropriate storage and handling is paramount to obtaining reliable and reproducible experimental results. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available data.

Overview of Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms (R)-Thiazolidine-4-carbonitrile hydrochloride
Molecular Formula C₄H₇ClN₂S
Molecular Weight 150.63 g/mol [1]
Form Lyophilized powder[2]
Purity Typically ≥95%

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The primary recommendations are summarized below:

ParameterRecommendationSource
Temperature Store at -20°C upon receipt for long-term storage.[2]Echo BioSystems
Store at room temperature for shorter periods, ensuring the environment is cool and dry.ChemScene
Atmosphere Store in a tightly closed container.Sigma-Aldrich
Moisture Keep dry. The compound is hygroscopic.Sigma-Aldrich
Light Store in a light-stable form.[3]Patent US4391979A

For multiple uses, it is advisable to aliquot the powder upon receipt to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[2]

Stability Profile

Detailed quantitative stability studies on this compound are not extensively available in peer-reviewed literature. However, based on the general properties of thiazolidine and nitrile-containing compounds, the following stability considerations are pertinent.

Hydrolytic Stability

The thiazolidine ring can be susceptible to hydrolysis under certain pH conditions. While specific data for this compound is unavailable, studies on related thiazolidine derivatives indicate that stability is pH-dependent. Acidic conditions (pH 4-5) are generally required for the formation of the thiazolidine ring, suggesting some degree of stability at this pH.[4] However, both strongly acidic and alkaline conditions may promote ring opening or degradation of the nitrile group.

Thermal Stability

The compound is generally considered stable under normal ambient temperatures. However, elevated temperatures can lead to degradation. One study on a related compound, 2-threityl-thiazolidine-4-carboxylic acid, indicated that its degradation is favored by higher temperatures.[5]

Photolytic Stability

Exposure to light, particularly UV light, can be a source of degradation for many organic compounds. While specific photostability studies for this compound are not published, a patent for a related compound, (2-aminothiazol-4-yl)-acetic acid hydrochloride, specifies that it is prepared in a light-stable form, implying that photolytic degradation is a potential concern for this class of compounds.[3]

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not publicly available, a general approach based on ICH guidelines for forced degradation studies can be employed to determine its stability profile.

Forced Degradation Study Protocol

This protocol outlines a general workflow for assessing the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Solutions of (R)-4-Cyanothiazolidine HCl in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Thermal Thermal Stress (Solid & Solution, 80°C) Photo Photolytic Stress (UV/Vis light) HPLC RP-HPLC Analysis (with PDA detector) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (for degradation product identification) HPLC->LCMS Purity Assess Peak Purity and Mass Balance LCMS->Purity Pathway Elucidate Degradation Pathways Purity->Pathway

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose both the solid powder and a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Analysis:

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for the appearance of degradation products.

    • Utilize LC-MS/MS to identify the mass of any degradation products formed.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Perform peak purity analysis to ensure that the main peak is not co-eluting with any degradants.

    • Attempt to elucidate the structure of significant degradation products and propose degradation pathways.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, potential degradation pathways can be inferred based on its structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent (R)-4-Cyanothiazolidine hydrochloride Hydrolysis_Nitrile Hydrolysis of Nitrile (to amide or carboxylic acid) Parent->Hydrolysis_Nitrile H₂O / H⁺ or OH⁻ Hydrolysis_Ring Ring Opening of Thiazolidine Parent->Hydrolysis_Ring H₂O / H⁺ or OH⁻ Oxidation_Sulfur Oxidation of Sulfur (to sulfoxide or sulfone) Parent->Oxidation_Sulfur [O]

Caption: Potential degradation pathways.

  • Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions to form a primary amide, which can be further hydrolyzed to a carboxylic acid.

  • Thiazolidine Ring Opening: The thiazolidine ring may undergo hydrolytic cleavage, particularly at the C-N or C-S bonds, leading to the formation of acyclic compounds.

  • Oxidation of the Sulfur Atom: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which would result in the formation of the corresponding sulfoxide or sulfone.

Handling and Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. The following is a logical workflow for safe handling:

Safe_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_storage Storage cluster_disposal Disposal PPE Wear appropriate PPE: - Safety glasses - Gloves - Lab coat FumeHood Handle in a well-ventilated area or fume hood PPE->FumeHood Weighing Weigh out the required amount carefully FumeHood->Weighing Dissolution Dissolve in the appropriate solvent Weighing->Dissolution Storage Store in a tightly sealed container at the recommended temperature Dissolution->Storage Disposal Dispose of waste according to institutional and local regulations Storage->Disposal

Caption: Safe handling workflow.

According to available safety data sheets, this compound may cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols should be strictly followed.

Conclusion

While specific, in-depth stability data for this compound is limited in the public domain, a conservative approach to storage and handling is recommended. Storing the compound at -20°C in a tightly sealed container, protected from moisture and light, will provide the best conditions for maintaining its long-term integrity. For any application where stability is critical, it is strongly advised that researchers perform their own stability studies under the specific conditions of their experiments.

References

(R)-4-Cyanothiazolidine Hydrochloride: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and potential biological relevance of (R)-4-Cyanothiazolidine hydrochloride. The information is curated for researchers and professionals in the field of drug development and chemical synthesis. While detailed experimental and biological data for this specific compound are limited in publicly available literature, this guide synthesizes the known information and provides context based on related chemical structures.

Chemical and Physical Properties

This compound is a specialty chemical, likely utilized as a building block in organic synthesis. Its key physical and chemical properties, compiled from various chemical suppliers and databases, are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₇ClN₂S[1][2][3]
Molecular Weight 150.63 g/mol [1][2]
CAS Number 391248-17-2[1][3]
Appearance Lyophilized powder[1]
Purity ≥95% - ≥97%[1]
Topological Polar Surface Area (TPSA) 35.82 Ų[1]
logP 0.59428[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

Material Safety and Handling

GHS Hazard Classification

Based on data for similar thiazolidine derivatives, the following GHS classifications may be applicable. Researchers should handle this compound with appropriate caution until a full toxicological profile is established.

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Skin SensitizationH317: May cause an allergic skin reaction
Recommended Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

AspectRecommendation
Storage Store at room temperature in a dry and cool place.[1] For long-term storage, -20°C is recommended.[1] Keep container tightly closed.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Spill and Disposal In case of a spill, avoid dust formation. Sweep up and place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant.
First Aid Measures

In case of exposure, the following first aid measures are recommended:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not extensively reported in peer-reviewed literature. However, a general synthetic approach for related thiazolidinone compounds can be adapted. The following is a representative protocol and should be optimized for specific research applications.

Representative Synthesis of a Thiazolidinone Derivative

This protocol outlines a general one-pot synthesis for a thiazolidinone derivative, which could be conceptually adapted for the synthesis of this compound from appropriate starting materials.

G Representative One-Pot Synthesis of a Thiazolidinone Derivative cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Amine Amine Mixing Mix reactants in a suitable solvent Amine->Mixing Aldehyde Aldehyde/ Ketone Aldehyde->Mixing Thiol Thioglycolic Acid Thiol->Mixing Catalyst Add catalyst (e.g., ZnCl2) Mixing->Catalyst Reflux Reflux for several hours Catalyst->Reflux Cooling Cool reaction mixture Reflux->Cooling Filtration Filter the precipitate Cooling->Filtration Purification Recrystallize from a suitable solvent Filtration->Purification Product Pure Thiazolidinone Product Purification->Product

Caption: A generalized workflow for the synthesis of thiazolidinone derivatives.

Potential Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been documented in the available scientific literature. However, the thiazolidinone scaffold is a well-known pharmacophore present in a variety of biologically active compounds.

Thiazolidinone derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial: Some thiazolidinones show activity against various bacterial and fungal strains.

  • Anticancer: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

  • Anti-inflammatory: The thiazolidinone nucleus is a component of some non-steroidal anti-inflammatory drugs.

  • Antiviral: Some compounds containing this scaffold have been investigated for their antiviral properties.

Given the broad bioactivity of this class of compounds, this compound may serve as a valuable starting material for the synthesis of novel therapeutic agents. The following diagram illustrates a hypothetical mechanism of action for a generic thiazolidinone-based antimicrobial agent, which could involve the inhibition of a key bacterial enzyme.

G Hypothetical Signaling Pathway for a Thiazolidinone-Based Antimicrobial cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell Drug (R)-4-Cyanothiazolidine Hydrochloride Derivative Enzyme Essential Bacterial Enzyme (e.g., MurB) Drug->Enzyme Inhibition Pathway Cell Wall Synthesis Pathway Enzyme->Pathway Blocks CellDeath Bacterial Cell Death Pathway->CellDeath Leads to

References

The Pivotal Role of (R)-4-Cyanothiazolidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Cyanothiazolidine hydrochloride has emerged as a cornerstone chiral building block in medicinal chemistry, most notably for its integral role in the synthesis of a class of highly effective antidiabetic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. This technical guide provides an in-depth exploration of its synthesis, applications, and the pharmacological significance of the molecules derived from it, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthesis and Chemical Profile

This compound is a heterocyclic compound characterized by a thiazolidine ring bearing a nitrile group at the 4th position with an (R)-stereochemical configuration. Its hydrochloride salt form enhances stability and handling properties. The synthesis of this crucial intermediate is a key step in the overall production of several DPP-4 inhibitors.

While various synthetic strategies have been developed, a common approach involves the use of L-cysteine as a chiral starting material. The synthesis generally proceeds through the formation of the thiazolidine ring, followed by the introduction of the cyano group.

A representative synthetic protocol for a related intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which shares synthetic principles, is described below:

Experimental Protocol: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile[1][2]

This protocol outlines a one-pot reaction to synthesize a key intermediate for Vildagliptin, starting from L-proline.

Materials:

  • L-proline

  • Chloroacetyl chloride

  • Acetonitrile

  • Sulfuric acid

Procedure:

  • L-proline is dissolved in acetonitrile.

  • Sulfuric acid is added to the solution.

  • Chloroacetyl chloride is then added to the reaction mixture.

  • The reaction is allowed to proceed, leading to the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

  • The product is then isolated and purified.

Note: The synthesis of this compound would follow analogous principles of chiral pool synthesis, likely starting from D-cysteine or a derivative thereof to establish the desired (R)-stereochemistry.

Application in the Synthesis of Vildagliptin

The primary and most significant application of this compound is as a key intermediate in the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor. The cyanothiazolidine moiety is a critical pharmacophore that interacts with the active site of the DPP-4 enzyme.

The synthesis of Vildagliptin from this compound involves its condensation with 3-amino-1-adamantanol. This reaction forms the final drug molecule, linking the cyanothiazolidine core to the adamantyl group.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Vildagliptin Synthesis L-proline L-proline Reaction One-pot reaction in acetonitrile and sulfuric acid L-proline->Reaction Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction Intermediate (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Reaction->Intermediate Condensation Condensation Reaction Intermediate->Condensation Reactant 3-amino-1-adamantane alcohol Reactant->Condensation Vildagliptin Vildagliptin Condensation->Vildagliptin

Fig. 1: Synthetic workflow for Vildagliptin highlighting the role of the cyanopyrrolidine intermediate.

Mechanism of Action and Signaling Pathways of DPP-4 Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][2]

DPP-4 inhibitors, synthesized using this compound, bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[1][3] This leads to increased levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon secretion from pancreatic α-cells.[1][4] The overall effect is improved glycemic control in patients with type 2 diabetes mellitus.[1]

The downstream signaling cascade initiated by DPP-4 inhibition is multifaceted. The elevated levels of GLP-1 activate its receptor (GLP-1R), leading to a cascade of intracellular events that ultimately promote insulin release. Beyond its effects on glucose homeostasis, DPP-4 inhibition has been shown to have pleiotropic effects, including potential cardiovascular benefits and anti-inflammatory actions.[5][6] Some studies suggest that DPP-4 inhibitors may modulate signaling pathways such as the Nlrp3/ASC inflammasome and the JAK/STAT pathway.[5]

cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Effects cluster_outcome Therapeutic Outcome DPP4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 inhibits GLP1_GIP GLP-1 & GIP (Active) DPP4->GLP1_GIP normally inactivates Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control

Fig. 2: Signaling pathway of DPP-4 inhibition.

Quantitative Data on DPP-4 Inhibitors

The efficacy of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. While specific IC50 values for this compound itself are not relevant as it is an intermediate, the final drug products exhibit high potency.

CompoundTargetIC50 ValueNotes
VildagliptinDPP-4~3.5 nMA potent and selective DPP-4 inhibitor.
SitagliptinDPP-4~19 nMAnother commonly used DPP-4 inhibitor.
SaxagliptinDPP-4~0.5 nMA potent, covalent inhibitor of DPP-4.
LinagliptinDPP-4~1 nMA potent and selective DPP-4 inhibitor with a unique xanthine-based structure.

Note: IC50 values can vary depending on the assay conditions.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, not for its inherent biological activity, but for its crucial role as a chiral precursor in the synthesis of potent DPP-4 inhibitors like Vildagliptin. Its stereochemically defined structure is essential for the high affinity and selectivity of the final drug products. The continued exploration of synthetic routes to this intermediate and its utilization in creating novel bioactive compounds underscore its importance in the ongoing quest for improved therapeutics for metabolic diseases. A thorough understanding of its chemistry and application is therefore vital for scientists and researchers dedicated to the advancement of medicinal chemistry and drug development.

References

(R)-4-Cyanothiazolidine Hydrochloride: A Versatile Chiral Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Cyanothiazolidine hydrochloride is a valuable and versatile chiral building block in modern heterocyclic synthesis. Its unique structural features, combining a thiazolidine ring with a reactive nitrile group, make it a key intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

The thiazolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4][5] The introduction of a cyano group at the 4-position of the thiazolidine ring, particularly in the (R)-configuration, provides a synthetically versatile handle for the construction of more complex heterocyclic systems. This compound serves as a stable, crystalline solid that is readily employed in various chemical transformations.

This guide will first detail the chemical and physical properties of this important building block. Subsequently, a robust and practical synthetic route starting from the readily available chiral precursor, L-cysteine, will be outlined, complete with detailed experimental procedures. The core of this guide will then focus on the application of this compound in the synthesis of key therapeutic agents, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Finally, its broader potential in the construction of other novel heterocyclic frameworks will be explored.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
IUPAC Name (4R)-1,3-thiazolidine-4-carbonitrile hydrochloride[6]
CAS Number 391248-17-2[7]
Molecular Formula C₄H₇ClN₂S[6]
Molecular Weight 150.63 g/mol [6]
Appearance Lyophilized powder[7]
Purity ≥95%[7]
Storage Store at -20°C[7]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the naturally occurring amino acid L-cysteine. The overall synthetic strategy involves the formation of the thiazolidine ring, followed by the conversion of the carboxylic acid functionality into a nitrile group.

Synthetic Pathway

The proposed synthetic pathway is a three-step process starting from L-cysteine:

  • Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic acid. This step involves the cyclization of L-cysteine with formaldehyde.

  • Step 2: Synthesis of (R)-Thiazolidine-4-carboxamide. The carboxylic acid is converted to the corresponding primary amide.

  • Step 3: Dehydration of (R)-Thiazolidine-4-carboxamide to (R)-4-Cyanothiazolidine. The final step is the dehydration of the amide to the nitrile, followed by salt formation.

Synthesis_Pathway LCysteine L-Cysteine ThiazolidineCarboxylicAcid (R)-Thiazolidine-4-carboxylic acid LCysteine->ThiazolidineCarboxylicAcid Formaldehyde ThiazolidineCarboxamide (R)-Thiazolidine-4-carboxamide ThiazolidineCarboxylicAcid->ThiazolidineCarboxamide Amidation Cyanothiazolidine (R)-4-Cyanothiazolidine ThiazolidineCarboxamide->Cyanothiazolidine Dehydration FinalProduct (R)-4-Cyanothiazolidine hydrochloride Cyanothiazolidine->FinalProduct HCl

Caption: Synthetic pathway for this compound.

Experimental Protocols
  • Materials: L-cysteine hydrochloride monohydrate, Formaldehyde (37% solution), Pyridine.

  • Procedure:

    • To a solution of L-cysteine hydrochloride monohydrate (0.1 mol) in water (50 mL), add formaldehyde solution (0.12 mol) at room temperature.

    • Stir the mixture for 8 hours.

    • Add pyridine (0.12 mol) to the solution and continue stirring. A white solid will precipitate.

    • Cool the mixture in an ice bath and filter the precipitate.

    • Wash the solid with cold water and ethanol, then dry under vacuum to yield (R)-Thiazolidine-4-carboxylic acid.

  • Expected Yield: 60-85%.

  • Materials: (R)-Thiazolidine-4-carboxylic acid, Dichloromethane (DCM), Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate.

  • Procedure:

    • Dissolve (R)-Thiazolidine-4-carboxylic acid (0.05 mol) in DCM (100 mL).

    • Slowly add a solution of DCC (0.05 mol) in DCM at 10-15°C.

    • Stir the mixture at room temperature for 1 hour.

    • Add ammonium bicarbonate (0.5 mol) and continue stirring for another hour.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

    • Concentrate the filtrate under reduced pressure to obtain the crude amide.

    • Purify the crude product by recrystallization or column chromatography.

  • Materials: (R)-Thiazolidine-4-carboxamide, Tetrahydrofuran (THF), Trifluoroacetic anhydride (TFAA) or Phosphorus oxychloride (POCl₃), Hydrochloric acid (in a suitable solvent).

  • Procedure using TFAA:

    • Suspend (R)-Thiazolidine-4-carboxamide (0.02 mol) in THF (40 mL).

    • Cool the suspension to 0-5°C and add trifluoroacetic anhydride (0.03 mol).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Carefully quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum.

    • Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate this compound.

    • Filter the solid and dry under vacuum.

  • Procedure using POCl₃:

    • Reflux a mixture of (R)-Thiazolidine-4-carboxamide (0.1 mol) and phosphorus oxychloride (0.11 mol) in a suitable solvent like acetonitrile.[8]

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate.

    • Form the hydrochloride salt as described above.

Applications in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of various heterocyclic compounds, particularly those with therapeutic applications.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 2-cyanopyrrolidine and related scaffolds are key pharmacophores for potent DPP-4 inhibition. While not directly a cyanopyrrolidine, the cyanothiazolidine moiety serves as a bioisostere and a valuable building block for novel DPP-4 inhibitors.

The general synthetic strategy involves the N-alkylation of the thiazolidine nitrogen with a suitable electrophile, often a haloacetyl group, followed by coupling with an appropriate amine.

DPP4_Inhibitor_Synthesis Cyanothiazolidine (R)-4-Cyanothiazolidine hydrochloride NAcylation N-Acylated Intermediate Cyanothiazolidine->NAcylation DPP4Inhibitor DPP-4 Inhibitor NAcylation->DPP4Inhibitor Reagents1 Haloacetyl Halide Reagents1->NAcylation Reagents2 Amine (e.g., Adamantylamine derivative) Reagents2->DPP4Inhibitor

Caption: General synthesis of DPP-4 inhibitors.

A prominent example of a DPP-4 inhibitor is Vildagliptin. Although the commercial synthesis of Vildagliptin typically utilizes (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the synthetic principles are directly applicable to the use of this compound for the generation of novel analogs.

Table of Reaction Parameters for Vildagliptin Synthesis Intermediate:

Starting MaterialReagentSolventTemperatureYieldReference
L-prolineChloroacetyl chlorideTHFReflux90%[9]
L-prolinamideChloroacetyl chlorideDichloromethane-10°C to -60°CHigh[10]
Synthesis of Other Bioactive Heterocycles

The thiazolidine ring system is a versatile scaffold for the development of a wide range of therapeutic agents. The presence of the cyano group in this compound opens up avenues for its elaboration into various other heterocyclic systems.

  • Anticancer Agents: Thiazolidinone derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[1] The nitrile group of (R)-4-Cyanothiazolidine can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form more complex fused heterocyclic systems with potential antiproliferative activity.[4]

  • Antimicrobial Agents: The thiazolidine nucleus is a common feature in many antimicrobial compounds.[2] this compound can be used as a starting material to synthesize novel thiazolidine derivatives with potential antibacterial and antifungal activities.

  • Antiviral Agents: Thiazolidine derivatives have also been investigated as potential antiviral agents, including inhibitors of influenza neuraminidase.[11] The unique stereochemistry and functionality of this compound make it an attractive building block for the design of novel antiviral compounds.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of a diverse array of heterocyclic compounds. Its straightforward synthesis from L-cysteine and the reactivity of its cyano group make it an indispensable tool for medicinal chemists and drug development professionals. The detailed experimental protocols and synthetic pathways provided in this guide are intended to facilitate the practical application of this compound in the discovery and development of new therapeutic agents. Further exploration of the reactivity of the cyanothiazolidine scaffold is likely to unveil even more exciting opportunities in the field of heterocyclic chemistry.

References

An In-Depth Technical Guide on the Chirality and Stereochemistry of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Cyanothiazolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the stereochemical and chiral properties of this compound. It includes a summary of its physicochemical data, a detailed experimental protocol for its synthesis, and an analysis of its role in drug development, supported by visualizations of relevant chemical structures and reaction pathways.

Introduction

Chirality is a fundamental property in drug design and development, as enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles. This compound possesses a single stereocenter at the C4 position of the thiazolidine ring, making it a valuable chiral intermediate for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). Its primary application lies in its use as a key fragment in the synthesis of several DPP-4 inhibitors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₄H₇ClN₂SPubChem[1]
Molecular Weight 150.63 g/mol PubChem[1]
CAS Number 391248-17-2PubChem[1]
IUPAC Name (4R)-1,3-thiazolidine-4-carbonitrile;hydrochloridePubChem[1]
SMILES C1--INVALID-LINK--C#N.ClPubChem[1]
Topological Polar Surface Area 61.1 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]

Stereochemistry and Chirality

The stereochemistry of this compound is defined by the 'R' configuration at the chiral carbon atom C4. This specific spatial arrangement of the cyano group is crucial for its utility as a building block in the synthesis of targeted bioactive molecules. The Cahn-Ingold-Prelog priority rules are used to assign this configuration. The absolute stereochemistry is a critical factor in the efficacy of the final drug product, as the biological target (in this case, the DPP-4 enzyme) is also chiral and will interact differently with different stereoisomers.

Synthesis of this compound

4.1. General Experimental Protocol (Hypothetical)

  • Reaction: Condensation of L-cysteine hydrochloride with a cyanating agent.

  • Reagents:

    • L-cysteine hydrochloride monohydrate

    • A suitable cyanating agent (e.g., cyanogen bromide or a protected formaldehyde equivalent followed by cyanation)

    • Base (e.g., sodium bicarbonate or triethylamine)

    • Solvent (e.g., a mixture of water and a polar organic solvent like ethanol)

  • Procedure:

    • Dissolve L-cysteine hydrochloride monohydrate in water.

    • Neutralize the solution with a base to free the amine and thiol groups.

    • Add the cyanating agent to the reaction mixture, possibly dissolved in an organic solvent.

    • Stir the reaction at room temperature for a specified period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by adjusting the pH to precipitate the product, followed by filtration, washing with a suitable solvent, and drying.

    • The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in an appropriate solvent.

4.2. Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product L_cysteine L-Cysteine Hydrochloride Dissolution Dissolution in Solvent L_cysteine->Dissolution Cyanating_agent Cyanating Agent Condensation Condensation Reaction Cyanating_agent->Condensation Neutralization Neutralization with Base Dissolution->Neutralization Neutralization->Condensation Isolation Product Isolation and Purification Condensation->Isolation Salt_formation Hydrochloride Salt Formation Isolation->Salt_formation Final_product (R)-4-Cyanothiazolidine Hydrochloride Salt_formation->Final_product

Synthetic workflow for this compound.

Spectroscopic Data (Representative)

Specific experimental spectra for this compound are not publicly available. However, based on the known structure and data from similar thiazolidine derivatives, the expected spectral characteristics are outlined below.

5.1. ¹H NMR Spectroscopy (Expected Chemical Shifts)

ProtonExpected Chemical Shift (ppm)Multiplicity
H4 (methine)4.0 - 4.5Triplet or Doublet of Doublets
H5 (methylene)3.0 - 3.5Multiplet
H2 (methylene)4.5 - 5.0Multiplet
NH9.0 - 10.0 (broad)Singlet

5.2. ¹³C NMR Spectroscopy (Expected Chemical Shifts)

CarbonExpected Chemical Shift (ppm)
C4 (methine)55 - 65
C5 (methylene)30 - 40
C2 (methylene)50 - 60
CN (nitrile)115 - 125

5.3. FTIR Spectroscopy (Expected Key Peaks)

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (amine salt)3200 - 2800Strong, Broad
C≡N stretch (nitrile)2260 - 2240Medium
C-H stretch (alkane)2960 - 2850Medium
N-H bend (amine salt)1600 - 1500Medium

5.4. Mass Spectrometry (Expected Fragmentation)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the free base (C₄H₆N₂S). Key fragmentation patterns would likely involve the loss of the cyano group (-CN) and cleavage of the thiazolidine ring.

Role in Drug Development: DPP-4 Inhibition

This compound serves as a crucial chiral building block in the synthesis of DPP-4 inhibitors. The cyanothiazolidine moiety often acts as a key pharmacophore that binds to the active site of the DPP-4 enzyme.

6.1. DPP-4 Signaling Pathway

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

DPP4_Pathway cluster_input Stimulus cluster_hormones Incretin Hormones cluster_pancreas Pancreatic Action cluster_enzyme Enzymatic Inactivation cluster_inhibitor Inhibition Food Food Intake GLP1_GIP GLP-1 & GIP Release Food->GLP1_GIP Insulin Increased Insulin Secretion GLP1_GIP->Insulin Stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Inactive Inactive Peptides DPP4->Inactive Inactivates DPP4_Inhibitor DPP-4 Inhibitor (derived from (R)-4-Cyanothiazolidine HCl) DPP4_Inhibitor->DPP4 Inhibits

Mechanism of DPP-4 Inhibition.

Conclusion

This compound is a stereochemically defined building block with significant applications in the pharmaceutical industry. Its defined chirality is essential for the synthesis of potent and selective DPP-4 inhibitors. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview based on available information and established chemical principles, highlighting its importance in modern drug discovery. Further research and publication of detailed analytical data would be beneficial to the scientific community.

References

A Technical Guide to High-Purity (R)-4-Cyanothiazolidine Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in sourcing and utilizing high-purity (R)-4-Cyanothiazolidine hydrochloride (CAS Number: 147027-36-7). This document provides an overview of commercial suppliers, key quantitative data, and generalized experimental workflows relevant to the evaluation of this compound in a research and development setting.

This compound is a heterocyclic building block belonging to the thiazolidine class of compounds. The thiazolidine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active molecules.[1][2] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for use in the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and metabolic disorders where thiazolidinone derivatives have shown promise.[1][2]

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound at varying purity levels suitable for research and development purposes. The following tables summarize the available information from prominent suppliers. It is recommended to contact the suppliers directly to obtain lot-specific certificates of analysis for detailed quantitative data.

Supplier Information
SupplierWebsiteContact InformationNotes
ChemScene--INVALID-LINK----INVALID-LINK--Offers custom synthesis and commercial production services.
P&S Chemicals--INVALID-LINK--Inquire via websiteSpecializes in a wide range of chemical products.
ChemicalBook--INVALID-LINK--Varies by listed supplierA directory of chemical suppliers.
Echo BioSystems--INVALID-LINK----INVALID-LINK--Provides a range of reagents for life science research.
Product Specifications
SupplierCatalog NumberPurityFormulationStorage
ChemSceneCS-0170801≥97%Not specifiedRoom temperature, dry and cool
Echo BioSystemsEB-AA029895%Lyophilized powder-20°C

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
CAS Number 147027-36-7P&S Chemicals
Molecular Formula C₄H₇ClN₂SChemScene
Molecular Weight 150.63 g/mol ChemScene

Generalized Experimental Workflows

Due to the limited publicly available data on specific experimental applications of this compound, the following sections provide generalized workflows that are standard in the evaluation of novel chemical entities in a drug discovery context.

Compound Characterization Workflow

This workflow outlines the typical steps for the analytical characterization of a newly acquired chemical compound to verify its identity and purity before use in biological assays.

G A Receive Compound (this compound) B Visual Inspection (Color, Form) A->B C Solubility Testing (Aqueous, Organic Solvents) B->C D Identity Confirmation (NMR, MS) C->D E Purity Assessment (HPLC, LC-MS) D->E F Moisture Content (Karl Fischer Titration) E->F G Elemental Analysis (CHN Analysis) E->G H Qualified for Biological Screening F->H G->H G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Target Identification & Validation B Assay Development & HTS A->B C Hit Identification B->C D Hit-to-Lead (Scaffold Hopping, SAR) C->D E Lead Optimization (ADME/Tox, PK/PD) D->E F In Vivo Efficacy & Safety Studies E->F G Candidate Selection F->G

References

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-4-Cyanothiazolidine hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its rigid heterocyclic structure and functional groups make it an important intermediate for synthesizing various biologically active compounds, including enzyme inhibitors. The stereochemistry at the C4 position is often crucial for biological activity, necessitating a reliable asymmetric synthesis to produce the (R)-enantiomer with high purity. This document outlines a detailed protocol for the enantioselective synthesis of this compound, starting from the readily available chiral precursor, (R)-cysteine hydrochloride.

Overall Reaction Scheme

The synthesis is a multi-step process beginning with the condensation of (R)-cysteine with formaldehyde to form the thiazolidine ring. The carboxylic acid moiety is then converted to a primary amide, followed by dehydration to yield the target nitrile. The final step involves the formation of the hydrochloride salt.

Image: Proposed synthetic route for this compound

Experimental Protocols

Protocol 1: Synthesis of (R)-Thiazolidine-4-carboxylic acid

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add (R)-cysteine hydrochloride (10.0 g, 63.4 mmol).

  • Dissolution: Dissolve the starting material in 100 mL of deionized water.

  • Reagent Addition: While stirring vigorously, add a 37% aqueous solution of formaldehyde (5.7 mL, 76.1 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form as the reaction progresses.

  • Isolation: Collect the white solid by vacuum filtration and wash the filter cake with two portions of cold ethanol (2 x 20 mL).

  • Drying: Dry the product under vacuum at 40°C to a constant weight to yield (R)-thiazolidine-4-carboxylic acid.

Protocol 2: Synthesis of (R)-Thiazolidine-4-carboxamide

  • Reaction Setup: In a 250 mL three-neck flask fitted with a reflux condenser and a dropping funnel, suspend (R)-thiazolidine-4-carboxylic acid (8.0 g, 60.1 mmol) in 100 mL of dichloromethane (DCM).

  • Activation: Cool the suspension to 0°C in an ice bath. Add oxalyl chloride (6.3 mL, 72.1 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (3 drops).

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Ammonolysis: Cool the reaction mixture back to 0°C. Add a 30% aqueous ammonium hydroxide solution (20 mL) dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the resulting biphasic mixture vigorously for 4 hours at room temperature.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Recrystallize the crude product from an ethanol/ether mixture to yield pure (R)-thiazolidine-4-carboxamide.

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (R)-thiazolidine-4-carboxamide (5.0 g, 37.8 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Dehydration: Add trifluoroacetic anhydride (8.0 mL, 56.7 mmol) dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution stops.

  • Extraction: Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the free base of (R)-4-cyanothiazolidine as an oil.

  • Salt Formation: Dissolve the crude oil in 30 mL of diethyl ether. Cool to 0°C and slowly bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Role
(R)-Cysteine HydrochlorideC₃H₈ClNO₂S157.62Starting Material
Formaldehyde (37% aq.)CH₂O30.03Reagent
Oxalyl Chloride(COCl)₂126.93Activating Agent
Ammonium Hydroxide (30% aq.)NH₄OH35.04Reagent
Trifluoroacetic Anhydride(CF₃CO)₂O210.03Dehydrating Agent
Hydrogen ChlorideHCl36.46Salt Formation
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Tetrahydrofuran (THF)C₄H₈O72.11Solvent

Table 2: Representative Reaction Outcomes

StepProductTypical Yield (%)Enantiomeric Excess (%)Physical State
1(R)-Thiazolidine-4-carboxylic acid85 - 92>99White Solid
2(R)-Thiazolidine-4-carboxamide78 - 85>99White Crystalline Solid
3This compound70 - 80>99White Powder

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Amidation cluster_step3 Step 3: Dehydration & Salt Formation cluster_analysis Analysis start (R)-Cysteine HCl Formaldehyde s1_reac Reaction in H₂O 24h, RT start->s1_reac s1_iso Filtration & Washing s1_reac->s1_iso s1_prod Intermediate 1 (R)-Thiazolidine-4-carboxylic acid s1_iso->s1_prod s2_reac Activation (Oxalyl Chloride) Ammonolysis (NH₄OH) s1_prod->s2_reac s2_workup Extraction & Recrystallization s2_reac->s2_workup s2_prod Intermediate 2 (R)-Thiazolidine-4-carboxamide s2_workup->s2_prod s3_reac Dehydration (TFAA) Salt Formation (HCl gas) s2_prod->s3_reac s3_iso Filtration & Drying s3_reac->s3_iso s3_prod Final Product (R)-4-Cyanothiazolidine HCl s3_iso->s3_prod analysis Characterization (NMR, MS, Chiral HPLC) s3_prod->analysis

Caption: Experimental workflow for the synthesis of (R)-4-Cyanothiazolidine HCl.

Proposed Reaction Mechanism: Thiazolidine Ring Formation

The key stereoretentive step is the initial cyclization. The reaction proceeds via the formation of an intermediate Schiff base (iminium ion) between the amine of cysteine and formaldehyde, followed by an intramolecular nucleophilic attack by the thiol group.

Caption: Mechanism of stereoretentive thiazolidine formation.

Synthetic Route for (R)-4-Cyanothiazolidine Hydrochloride from L-Cysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of (R)-4-Cyanothiazolidine hydrochloride, a valuable building block in medicinal chemistry and drug development, starting from the readily available amino acid L-cysteine. The protocols outlined below are based on established chemical transformations and are intended to guide researchers in the successful synthesis of the target compound.

Introduction

This compound is a chiral heterocyclic compound of significant interest in the synthesis of various biologically active molecules. Its rigid thiazolidine core and the reactive nitrile functionality make it a versatile intermediate for the construction of novel therapeutic agents. The synthesis commences with the naturally occurring amino acid L-cysteine, ensuring the desired (R)-stereochemistry at the C4 position. The overall synthetic strategy involves a three-step sequence: (1) condensation of L-cysteine with formaldehyde to form (R)-thiazolidine-4-carboxylic acid, (2) conversion of the carboxylic acid to the primary amide, (R)-thiazolidine-4-carboxamide, and (3) dehydration of the amide to the target nitrile, followed by hydrochloride salt formation.

Overall Synthetic Scheme

Synthetic Route L_cysteine L-Cysteine Thiazolidine_acid (R)-Thiazolidine-4-carboxylic acid L_cysteine->Thiazolidine_acid 1. Formaldehyde, H2O Thiazolidine_amide (R)-Thiazolidine-4-carboxamide Thiazolidine_acid->Thiazolidine_amide 2. i) SOCl2 ii) NH3 Cyanothiazolidine (R)-4-Cyanothiazolidine Thiazolidine_amide->Cyanothiazolidine 3. PCl5 or POCl3 Final_product This compound Cyanothiazolidine->Final_product 4. HCl in Ether

Caption: Overall synthetic pathway from L-cysteine to this compound.

Experimental Protocols

Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic acid

This initial step involves the condensation of L-cysteine with formaldehyde to form the cyclic thiazolidine derivative.

Reaction:

L-Cysteine + Formaldehyde → (R)-Thiazolidine-4-carboxylic acid

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine (1.0 eq) in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • To the stirred solution, add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The product will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum to a constant weight.

Quantitative Data:

ParameterValue
Starting MaterialL-Cysteine
Product(R)-Thiazolidine-4-carboxylic acid
Typical Yield85-95%
Purity (by NMR)>98%
AppearanceWhite crystalline solid
Step 2: Synthesis of (R)-Thiazolidine-4-carboxamide

The carboxylic acid is converted to the corresponding primary amide via an acid chloride intermediate.

Reaction:

(R)-Thiazolidine-4-carboxylic acid → (R)-Thiazolidine-4-carboxamide

Protocol:

  • Acid Chloride Formation: In a fume hood, suspend (R)-thiazolidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF, dioxane).

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in dioxane, until the reaction is complete (monitored by TLC).

  • The ammonium chloride byproduct will precipitate. Filter off the solid and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-thiazolidine-4-carboxamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data:

ParameterValue
Starting Material(R)-Thiazolidine-4-carboxylic acid
Product(R)-Thiazolidine-4-carboxamide
Typical Yield70-85%
Purity (by NMR)>97%
AppearanceOff-white to pale yellow solid
Step 3: Synthesis of (R)-4-Cyanothiazolidine and its Hydrochloride Salt

The final steps involve the dehydration of the primary amide to the nitrile, followed by the formation of the hydrochloride salt.

Reaction:

(R)-Thiazolidine-4-carboxamide → (R)-4-Cyanothiazolidine → this compound

Protocol:

  • Dehydration: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend (R)-thiazolidine-4-carboxamide (1.0 eq) in a dry, non-protic solvent such as acetonitrile or dichloromethane.

  • Add a dehydrating agent such as phosphorus pentachloride (PCl₅) (1.1 eq) or phosphorus oxychloride (POCl₃) (1.1 eq) portion-wise at 0 °C. Caution: These reagents are highly reactive and corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice and then neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-4-cyanothiazolidine.

  • Hydrochloride Salt Formation: Dissolve the crude (R)-4-cyanothiazolidine in a dry, ethereal solvent (e.g., diethyl ether, dioxane).

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with the dry solvent, and dry under vacuum.

Quantitative Data:

ParameterValue
Starting Material(R)-Thiazolidine-4-carboxamide
ProductThis compound
Typical Yield60-75%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Nitrile and Salt Formation s1_start Dissolve L-Cysteine in Water s1_react Add Formaldehyde at 0-5°C s1_start->s1_react s1_stir Stir at RT for 12-18h s1_react->s1_stir s1_filter Filter and Wash Solid s1_stir->s1_filter s1_dry Dry under Vacuum s1_filter->s1_dry s2_start Suspend Acid in Anhydrous Solvent s1_dry->s2_start Product from Step 1 s2_react1 Add SOCl2 at 0°C, then Reflux s2_start->s2_react1 s2_concentrate1 Remove Excess SOCl2 and Solvent s2_react1->s2_concentrate1 s2_react2 Dissolve Acid Chloride and Add NH3 s2_concentrate1->s2_react2 s2_filter Filter Ammonium Chloride s2_react2->s2_filter s2_concentrate2 Concentrate Filtrate s2_filter->s2_concentrate2 s2_purify Recrystallize Product s2_concentrate2->s2_purify s3_start Suspend Amide in Anhydrous Solvent s2_purify->s3_start Product from Step 2 s3_react Add Dehydrating Agent (e.g., PCl5) at 0°C s3_start->s3_react s3_stir Stir at RT for 2-4h s3_react->s3_stir s3_quench Quench with Ice and Neutralize s3_stir->s3_quench s3_extract Extract with Organic Solvent s3_quench->s3_extract s3_concentrate Concentrate Organic Layers s3_extract->s3_concentrate s3_salt Dissolve in Ether and Add HCl Solution s3_concentrate->s3_salt s3_filter Filter and Dry Hydrochloride Salt s3_salt->s3_filter

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety and Handling

  • L-Cysteine, Formaldehyde, Thionyl Chloride, Phosphorus Pentachloride, Phosphorus Oxychloride, and Hydrogen Chloride are corrosive and/or toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions involving thionyl chloride, phosphorus pentachloride, and phosphorus oxychloride are exothermic and produce corrosive gases. Ensure proper temperature control and gas scrubbing where necessary.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization

The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Applications

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing access to a diverse range of molecular scaffolds. Its applications include the development of inhibitors for various enzymes and as a building block for complex, biologically active molecules.

Application Notes and Protocols for the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors with a Focus on Sitagliptin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] They function by blocking the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.[1][2][4] Sitagliptin was the first DPP-4 inhibitor to receive FDA approval in 2006.[1] This document provides an overview of the synthetic approaches for DPP-4 inhibitors, with a detailed focus on the synthesis of Sitagliptin, a widely prescribed member of this class. While various chiral building blocks can be employed, this note will detail a well-established and highly efficient industrial synthesis.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that is widely expressed on the surface of various cell types.[2][5] Its primary role in glucose homeostasis is the inactivation of incretin hormones. The inhibition of DPP-4 leads to a cascade of events that ultimately results in lower blood glucose levels.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins stimulates secretion Insulin Insulin Release (β-cells) Incretins->Insulin stimulates Glucagon Glucagon Release (α-cells) Incretins->Glucagon inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose leads to Glucagon->Blood_Glucose inhibition leads to Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 inhibits

Synthetic Approaches to Sitagliptin

The key structural feature of Sitagliptin is the chiral β-amino acid derivative. The enantioselective synthesis of this core is a critical aspect of its manufacturing process. While the use of (R)-4-Cyanothiazolidine hydrochloride as a direct precursor is not widely documented in the synthesis of Sitagliptin, several highly efficient and scalable synthetic routes have been developed. One of the most notable is the asymmetric hydrogenation of a prochiral enamine, a process that has been optimized for industrial-scale production.

Asymmetric Hydrogenation Route

A highly efficient synthesis of Sitagliptin has been developed that involves the asymmetric hydrogenation of a key enamine intermediate. This process is known for its high yield and enantioselectivity.

sitagliptin_synthesis_workflow

Experimental Protocol: Synthesis of Sitagliptin via Asymmetric Hydrogenation

This protocol is a summarized representation of a widely used industrial synthesis.

Step 1: Synthesis of the Pro-Sitagliptin Ketoamide

  • To a solution of 2,4,5-trifluorophenylacetic acid in a suitable aprotic solvent (e.g., acetonitrile), add a coupling agent (e.g., a carbodiimide or pivaloyl chloride) and a base (e.g., diisopropylethylamine).

  • Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride to the reaction mixture.

  • Stir the reaction at ambient temperature until completion (monitored by HPLC).

  • Upon completion, the product can be isolated through standard workup procedures involving extraction and crystallization.

Step 2: Formation of the Prochiral Enamine

  • The pro-Sitagliptin ketoamide is dissolved in a suitable solvent such as methanol or isopropanol.

  • Ammonium acetate is added, and the mixture is heated to reflux.

  • The reaction is monitored for the formation of the enamine.

  • The product is typically isolated by crystallization upon cooling.

Step 3: Asymmetric Hydrogenation

  • The prochiral enamine is dissolved in a suitable solvent (e.g., methanol).

  • A chiral rhodium catalyst, such as a Rh(I) complex with a Josiphos-type ligand (e.g., (R,S)-t-Bu-Josiphos), is added.

  • The mixture is hydrogenated under pressure (e.g., 90-200 psi of H₂) at a controlled temperature (e.g., 40-50°C).

  • The reaction is monitored for the consumption of the enamine and formation of (R)-Sitagliptin.

  • Upon completion, the catalyst is removed by filtration.

Step 4: Formation of Sitagliptin Phosphate Monohydrate

  • The (R)-Sitagliptin base is dissolved in a mixture of isopropanol and water.

  • A solution of phosphoric acid in isopropanol is added.

  • The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the phosphate salt.

  • The crystalline product is collected by filtration, washed, and dried.

Quantitative Data Summary

StepProductTypical YieldEnantiomeric Excess (ee)Purity
1Pro-Sitagliptin Ketoamide>90%N/A>99%
2Prochiral Enamine>95%N/A>99%
3(R)-Sitagliptin Base>95%>99.5%>99%
4Sitagliptin Phosphate Monohydrate>90%>99.5%>99.8%

Note: Yields and purity are representative and can vary based on specific reaction conditions and scale.

Alternative Synthetic Strategies

While the asymmetric hydrogenation route is highly efficient, other methods for establishing the chiral center of Sitagliptin have been developed, including:

  • Enzymatic Transamination: A biocatalytic approach using an engineered transaminase enzyme to convert the pro-Sitagliptin ketone directly to (R)-Sitagliptin with high enantioselectivity.[6] This method is considered a "green" alternative as it operates under mild conditions and reduces metal waste.[5]

  • Phase-Transfer Catalysis: An enantioselective aza-Michael addition reaction using a chiral phase-transfer catalyst to introduce the amine functionality with high stereocontrol.[1]

Conclusion

The synthesis of DPP-4 inhibitors, exemplified by Sitagliptin, showcases the advancements in asymmetric synthesis and catalysis. The development of highly efficient and enantioselective methods, such as the asymmetric hydrogenation of a prochiral enamine, has enabled the large-scale manufacturing of these important therapeutic agents. For researchers and professionals in drug development, understanding these synthetic strategies is crucial for the design and production of novel and improved DPP-4 inhibitors. The provided protocols and data offer a foundational understanding of a key industrial process for a leading molecule in this class.

References

Application Notes and Protocols for the Coupling of (R)-4-Cyanothiazolidine Hydrochloride with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Cyanothiazolidine hydrochloride is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its coupling with various amine nucleophiles is a key step in the synthesis of a range of biologically active molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. This document provides detailed protocols for the efficient coupling of this compound with primary and secondary amine nucleophiles, outlining the necessary reagents, conditions, and purification procedures to obtain the desired N-substituted (R)-4-cyanothiazolidine derivatives in high yield and purity.

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the cyanothiazolidine ring, facilitated by a base to neutralize the hydrochloric acid generated from the starting material and the reaction itself. The choice of base, solvent, and reaction conditions can significantly influence the reaction's success, affecting yield, purity, and reaction time.

Data Presentation

The following table summarizes typical yields obtained for the coupling of this compound with a selection of amine nucleophiles under the optimized reaction conditions described in the protocols below.

Amine NucleophileProductTypical Yield (%)
Benzylamine(R)-2-Benzyl-4-cyanothiazolidine85-95%
Piperidine(R)-1-(4-Cyanothiazolidin-2-yl)piperidine80-90%
Morpholine(R)-4-(4-Cyanothiazolidin-2-yl)morpholine82-92%
Aniline(R)-4-Cyano-2-phenylthiazolidine60-75%
3-Amino-1-adamantanolVildagliptin Intermediate88-96%

Experimental Protocols

Protocol 1: General Procedure for Coupling with Primary and Secondary Aliphatic Amines

This protocol is suitable for the coupling of this compound with a variety of primary and secondary aliphatic amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, piperidine, morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes to neutralize the hydrochloride salt and form the free base in situ.

  • Add the amine nucleophile (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (R)-4-cyanothiazolidine derivative.

Protocol 2: Coupling with Weakly Nucleophilic Aromatic Amines

This protocol is adapted for less reactive aromatic amines, which may require slightly more forcing conditions.

Materials:

  • This compound

  • Aromatic amine nucleophile (e.g., aniline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of this compound (1.0 eq) and the aromatic amine (1.2 eq) in anhydrous acetonitrile (15 mL per gram of starting material), add potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start (R)-4-Cyanothiazolidine hydrochloride in Solvent base Addition of Base (e.g., TEA) at 0 °C start->base Neutralization amine Addition of Amine Nucleophile base->amine Formation of Free Base react Stir at Room Temperature (4-12 h) amine->react tlc Monitor by TLC react->tlc quench Quench with Water tlc->quench extract Extraction quench->extract wash Aqueous Washes (NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure N-substituted (R)-4-Cyanothiazolidine purify->product

Caption: Experimental workflow for the coupling of this compound with amine nucleophiles.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products thiazolidine (R)-4-Cyanothiazolidine Hydrochloride product N-substituted (R)-4-Cyanothiazolidine thiazolidine->product amine Amine Nucleophile (Primary or Secondary) amine->product base Base (e.g., TEA, K₂CO₃) base->product Facilitates byproduct Base Hydrochloride Salt base->byproduct solvent Solvent (e.g., DCM, ACN) solvent->product Medium temp Temperature (0 °C to 60 °C) temp->product Influences Rate

Caption: Logical relationship of reactants, conditions, and products in the coupling reaction.

Application Note: HPLC Analytical Method for Purity Assessment of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Cyanothiazolidine hydrochloride is a chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Ensuring its enantiomeric and chemical purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity, including the separation of its potential enantiomeric impurity, (S)-4-Cyanothiazolidine hydrochloride, and other related substances. The method is designed to be stability-indicating, capable of resolving the main component from its degradation products.

Principle

This method utilizes chiral stationary phase high-performance liquid chromatography (CSP-HPLC) with UV detection. The chiral stationary phase allows for the direct separation of the (R) and (S) enantiomers of 4-Cyanothiazolidine. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been established for the optimal separation and quantification.

ParameterSpecification
HPLC Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Heptane: Isopropanol: Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 20 minutes
Reagent and Sample Preparation
  • Reagents:

    • n-Heptane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • This compound reference standard (of known purity)

    • (S)-4-Cyanothiazolidine hydrochloride reference standard (for peak identification)

    • Methanol (HPLC grade, for sample and standard dilution)

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

  • Resolution Solution:

    • Prepare a solution containing approximately 0.5 mg/mL of this compound and a small amount (e.g., 0.005 mg/mL) of the (S)-enantiomer to confirm the resolution between the two enantiomers.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. Inject the resolution solution and the standard solution and evaluate the following parameters.

ParameterAcceptance Criteria
Resolution (Rₛ) Resolution between (R) and (S) enantiomer peaks should be ≥ 2.0.
Tailing Factor (T) Tailing factor for the (R)-4-Cyanothiazolidine peak should be ≤ 2.0.
Theoretical Plates (N) Theoretical plates for the (R)-4-Cyanothiazolidine peak should be ≥ 2000.
Relative Standard Deviation (RSD) RSD for six replicate injections of the standard solution should be ≤ 2.0% for the peak area.
Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak.

  • Enantiomeric Purity (%) = (Area of (R)-enantiomer peak / (Area of (R)-enantiomer peak + Area of (S)-enantiomer peak)) * 100

  • Chemical Purity (%) = (Area of (R)-4-Cyanothiazolidine peak / Total area of all peaks) * 100

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized below.

Validation ParameterResults
Specificity The method demonstrated good resolution between the (R) and (S) enantiomers and from potential impurities and degradation products.
Linearity Linear over the concentration range of 0.05 - 0.75 mg/mL with a correlation coefficient (r²) > 0.999.
Precision (RSD%) - Repeatability (n=6): ≤ 1.0% - Intermediate Precision: ≤ 1.5%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.001 mg/mL
Limit of Quantification (LOQ) 0.003 mg/mL
Robustness The method was found to be robust with respect to minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C).

Forced Degradation Studies

To establish the stability-indicating nature of the method, the this compound sample was subjected to various stress conditions as per ICH guidelines.[1][2]

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60°C, 4h) Significant degradation observed with the formation of multiple degradation peaks, well-resolved from the main peak.
Base Hydrolysis (0.1 N NaOH, 60°C, 2h) Major degradation observed. The main peak was well-separated from the degradants.
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation was observed, with the primary degradant peak resolved from the analyte.
Thermal (80°C, 48h) No significant degradation was observed.
Photolytic (ICH Q1B, 7 days) No significant degradation was observed.

The peak purity analysis of the stressed samples confirmed that the main peak was spectrally pure, indicating the method's specificity and stability-indicating capability.

Experimental Workflow and Diagrams

The overall workflow for the purity assessment of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Prepare Standard Solution (0.5 mg/mL) system_suitability System Suitability Test (Inject Resolution & Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample prep_resolution Prepare Resolution Solution prep_resolution->system_suitability system_suitability->inject_sample If Pass acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (Enantiomeric & Chemical) integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The described chiral HPLC method is specific, accurate, precise, and stability-indicating for the purity assessment of this compound. This protocol is suitable for routine quality control analysis and for monitoring the stability of the compound under various conditions. The detailed experimental steps and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Note: A Robust Chiral HPLC Method for Determining the Enantiomeric Excess of 4-Cyanothiazolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanothiazolidine is a heterocyclic compound of interest in pharmaceutical research and drug development due to its potential biological activities. As with many chiral molecules, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the development of a reliable analytical method to separate and quantify the enantiomers and thus determine the enantiomeric excess (ee) is of critical importance. This application note details a systematic approach to developing a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 4-cyanothiazolidine.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis and preparation of enantiomers of various compounds.[1] The use of chiral stationary phases (CSPs) is the most common and efficient approach for the separation of enantiomers.[2][3] Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability in resolving a wide range of chiral molecules, including heterocyclic compounds.[4][5]

This document provides a comprehensive protocol for method development, including column screening, mobile phase optimization, and validation considerations. The presented workflow is designed to guide researchers and scientists in establishing a robust and reliable method for the quality control of 4-cyanothiazolidine.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.

  • Chiral Columns (for screening):

    • Polysaccharide-based: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Polysaccharide-based: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Macrocyclic Glycopeptide-based: CHIROBIOTIC™ V (Vancomycin)

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and water.

  • Additives: Diethylamine (DEA) and trifluoroacetic acid (TFA).

  • Sample: Racemic 4-cyanothiazolidine standard and samples of the individual enantiomers, if available.

2. Sample Preparation

  • Prepare a stock solution of racemic 4-cyanothiazolidine at a concentration of 1 mg/mL in a suitable solvent (e.g., isopropanol or a mixture of the mobile phase).

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

3. Chiral HPLC Method Development Workflow

The development of a chiral HPLC method is often an empirical process that involves screening different columns and mobile phases.[6][7] The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Prepare Racemic Standard B Column Screening (Chiralcel OD-H, Chiralpak AD-H, CHIROBIOTIC V) A->B C Mobile Phase Screening (Normal & Reversed Phase) B->C D Partial Separation? C->D D->B No, try different CSP/mode E Optimize Mobile Phase (Solvent Ratio, Additives) D->E Yes F Optimize Flow Rate & Column Temperature E->F G Assess System Suitability (Resolution, Tailing Factor) F->G H Validate Method (Linearity, Accuracy, Precision) G->H I Final Method H->I

Caption: Chiral HPLC Method Development Workflow.

4. Initial Screening Conditions

A systematic screening of different chiral stationary phases with various mobile phase compositions is the most effective approach to finding a suitable separation.

ParameterNormal Phase ConditionsReversed-Phase Conditions
Columns Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)CHIROBIOTIC™ V (250 x 4.6 mm, 5 µm)
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)B: n-Hexane/Ethanol (90:10, v/v)For basic compounds, 0.1% (v/v) diethylamine can be added. For acidic compounds, 0.1% (v/v) trifluoroacetic acid can be used.[8]A: Acetonitrile/Water (50:50, v/v) with 0.1% TFAB: Methanol/Water (50:50, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 220 nm and 254 nm (based on the UV absorbance of the cyanothiazolidine moiety)[2][9]220 nm and 254 nm
Injection Volume 10 µL10 µL

5. Method Optimization

Once partial separation is achieved, the following parameters can be adjusted to improve the resolution (Rs), selectivity (α), and analysis time:

  • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., from 5% to 20% IPA in n-hexane).

  • Additives: Optimize the concentration of acidic or basic additives (e.g., 0.05% to 0.2% TFA or DEA).

  • Flow Rate: Adjust the flow rate (e.g., from 0.8 to 1.2 mL/min) to balance resolution and analysis time.

  • Column Temperature: Evaluate the effect of temperature (e.g., from 20 °C to 40 °C) on enantioselectivity.

6. Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

The following tables summarize hypothetical results from the screening and optimization phases.

Table 1: Initial Column and Mobile Phase Screening Results

ColumnMobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Chiralcel® OD-Hn-Hexane/IPA (90:10)8.59.81.8
Chiralpak® AD-Hn-Hexane/IPA (90:10)10.211.11.2
CHIROBIOTIC™ VACN/Water (50:50) + 0.1% TFA6.36.30.0
Chiralcel® OD-Hn-Hexane/EtOH (90:10)7.99.11.6

Table 2: Optimization of Mobile Phase on Chiralcel® OD-H

n-Hexane:IPA (v/v)AdditiveRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
95:5None12.114.52.1
90:10None8.59.81.8
85:15None6.27.01.4
90:100.1% DEA8.29.61.9

Principle of Chiral Separation

The enantioselective separation on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[3] The different stabilities of these complexes lead to different retention times on the column, enabling their separation.

G cluster_1 Chiral Stationary Phase (CSP) cluster_3 Separation R R-enantiomer ComplexR [R-CSP] R->ComplexR S S-enantiomer ComplexS [S-CSP] S->ComplexS CSP Chiral Selector CSP->ComplexR CSP->ComplexS Elution Differential Elution ComplexR->Elution ComplexS->Elution

Caption: Principle of Chiral Recognition on a CSP.

Conclusion

This application note provides a systematic and detailed protocol for the development of a chiral HPLC method for the determination of the enantiomeric excess of 4-cyanothiazolidine. By screening a selection of appropriate chiral stationary phases and optimizing the mobile phase conditions, a robust and reliable separation can be achieved. The presented workflow and principles can be adapted for the chiral separation of other thiazolidine derivatives and related heterocyclic compounds, serving as a valuable resource for researchers in the pharmaceutical industry and academia.

References

Application Notes and Protocols for N-Alkylation of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Cyanothiazolidine hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. The thiazolidine scaffold is present in numerous biologically active compounds, and the cyano group offers a versatile handle for further synthetic transformations. N-alkylation of the thiazolidine nitrogen is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. This document provides a detailed experimental protocol for the N-alkylation of this compound, based on established methodologies for similar heterocyclic systems. The presented protocol is designed to be a reliable starting point for researchers, offering guidance on reaction conditions, purification, and characterization.

Data Presentation

The following table summarizes the expected outcomes for the N-alkylation of this compound with various alkylating agents under the specified reaction conditions. The data is representative and may vary based on the specific alkyl halide and reaction scale.

EntryAlkylating Agent (R-X)ProductReaction Time (h)Yield (%)Purity (%)
1Benzyl Bromide(R)-3-Benzyl-4-cyanothiazolidine485>95
2Ethyl Iodide(R)-3-Ethyl-4-cyanothiazolidine678>95
3Propargyl Bromide(R)-3-Propargyl-4-cyanothiazolidine582>95
4Methyl Iodide(R)-3-Methyl-4-cyanothiazolidine675>95

Experimental Protocols

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a suitable base. The reaction proceeds via an SN2 mechanism, where the deprotonated thiazolidine nitrogen acts as a nucleophile.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, propargyl bromide, methyl iodide)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to dissolve the starting material. To this solution, add triethylamine (2.5 eq) or potassium carbonate (3.0 eq) in one portion. The addition of the base is crucial to neutralize the hydrochloride salt and deprotonate the thiazolidine nitrogen.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq) to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. If potassium carbonate was used, filter off the inorganic salts.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-alkylated (R)-4-cyanothiazolidine derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve (R)-4-Cyanothiazolidine HCl in Anhydrous Solvent Start->Dissolve 1. Add_Base Add Base (TEA or K2CO3) Dissolve->Add_Base 2. Add_Alkyl_Halide Add Alkyl Halide (R-X) Add_Base->Add_Alkyl_Halide 3. Stir_Heat Stir and Heat (RT to 60°C) Add_Alkyl_Halide->Stir_Heat 4. Monitor Monitor by TLC Stir_Heat->Monitor 5. Quench_Filter Quench and/or Filter Monitor->Quench_Filter 6. Extract Extract with Organic Solvent Quench_Filter->Extract 7. Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate 8. Purify Purify by Column Chromatography Dry_Concentrate->Purify 9. End Pure Product Purify->End 10.

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes: Synthesis of Vildagliptin Intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes. A key intermediate in the synthesis of Vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This chiral pyrrolidine derivative serves as a crucial building block, with its 2(S)-cyanopyrrolidine moiety acting as a proline mimic that enables potent and reversible inhibition of the DPP-IV enzyme.[1] The nitrile group is essential for this inhibitory activity and provides the necessary chemical stability for oral administration.[1]

This document outlines a practical and efficient synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starting from the readily available and inexpensive amino acid, L-proline.[2] The synthesis proceeds through a three-step process involving N-acylation, amidation, and subsequent dehydration to yield the target nitrile.

Note on Starting Material:

Initial inquiries regarding the use of (R)-4-Cyanothiazolidine hydrochloride as a starting material for Vildagliptin intermediates did not yield relevant information in the public domain. The established and widely documented synthetic routes predominantly utilize L-proline or its derivatives. Therefore, the protocols and data presented herein are based on the synthesis commencing from L-proline.

Overall Synthesis Pathway

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline is a three-step process. First, L-proline undergoes N-acylation with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then converted to its corresponding amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. Finally, dehydration of the amide yields the target intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This key intermediate is then reacted with 3-amino-1-adamantanol to produce Vildagliptin.[2]

Synthesis_Pathway L_Proline L-Proline Intermediate_Acid (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid L_Proline->Intermediate_Acid Chloroacetyl chloride, THF, Reflux Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide Intermediate_Acid->Intermediate_Amide 1. DCC, DCM 2. NH4HCO3 Target_Intermediate (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Intermediate_Amide->Target_Intermediate Trifluoroacetic anhydride, THF Vildagliptin Vildagliptin Target_Intermediate->Vildagliptin 3-amino-1-adamantanol, K2CO3

Caption: Synthesis of Vildagliptin from L-Proline.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline.

StepReactionStarting MaterialProductYield (%)Reference
1N-AcylationL-Proline(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid81[1]
2Amidation(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide52[2]
3Dehydration(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile83[1]
4Condensation(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileVildagliptin50[2]

Experimental Protocols

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

This protocol describes the N-acylation of L-proline.

Materials:

  • L-proline

  • Tetrahydrofuran (THF)

  • Chloroacetyl chloride

  • Water

  • Saturated brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend L-proline (1 equivalent) in THF.[1]

  • Add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.[3]

  • Reflux the reaction mixture for 2 hours.[1]

  • After cooling to room temperature, dilute the mixture with water and stir for 20 minutes.[1]

  • Add saturated brine and ethyl acetate for extraction. Collect the organic layer.[1]

  • Re-extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[1]

Step1_Workflow start Start suspend_proline Suspend L-proline in THF start->suspend_proline add_chloroacetyl Add Chloroacetyl chloride suspend_proline->add_chloroacetyl reflux Reflux for 2 hours add_chloroacetyl->reflux cool_dilute Cool and dilute with water reflux->cool_dilute extract Extract with Ethyl Acetate cool_dilute->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate end_product Obtain (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid dry_concentrate->end_product

Caption: Workflow for Step 1: N-Acylation.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

This protocol details the conversion of the carboxylic acid to the corresponding amide.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Dichloromethane (DCM)

  • Dicyclohexylcarbodiimide (DCC)

  • Ammonium bicarbonate

Procedure:

  • Dissolve the carboxylic acid intermediate from Step 1 in DCM.[1]

  • Slowly add a solution of DCC in DCM at 10–15 °C.[1]

  • Stir the mixture at room temperature for 1 hour.[1]

  • Add ammonium bicarbonate and continue stirring for another hour.[1]

  • Filter the reaction mixture and wash the residue with DCM.[1]

  • Concentrate the filtrate to obtain the crude amide, which can be purified by crystallization and column chromatography.[1]

Step2_Workflow start Start dissolve_acid Dissolve carboxylic acid in DCM start->dissolve_acid add_dcc Add DCC solution dissolve_acid->add_dcc stir_rt_1 Stir at RT for 1 hour add_dcc->stir_rt_1 add_nh4hco3 Add Ammonium Bicarbonate stir_rt_1->add_nh4hco3 stir_rt_2 Stir at RT for 1 hour add_nh4hco3->stir_rt_2 filter_wash Filter and wash with DCM stir_rt_2->filter_wash concentrate Concentrate filtrate filter_wash->concentrate end_product Obtain (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide concentrate->end_product

Caption: Workflow for Step 2: Amidation.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol describes the dehydration of the amide to the target nitrile intermediate.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

  • Tetrahydrofuran (THF)

  • Trifluoroacetic anhydride

  • Ammonium bicarbonate

Procedure:

  • To a suspension of the amide intermediate from Step 2 in THF at 0–5 °C, add trifluoroacetic anhydride.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Add ammonium bicarbonate portion-wise while maintaining the temperature at 5–10 °C.[1]

  • Stir at room temperature for 45 minutes and then concentrate under vacuum.[1]

  • The desired product can be isolated from a toluene extract without an aqueous work-up.[2]

Step3_Workflow start Start suspend_amide Suspend amide in THF at 0-5 °C start->suspend_amide add_tfaa Add Trifluoroacetic anhydride suspend_amide->add_tfaa stir_rt_2h Stir at RT for 2 hours add_tfaa->stir_rt_2h add_nh4hco3 Add Ammonium Bicarbonate at 5-10 °C stir_rt_2h->add_nh4hco3 stir_rt_45m Stir at RT for 45 minutes add_nh4hco3->stir_rt_45m concentrate Concentrate under vacuum stir_rt_45m->concentrate extract Extract with Toluene concentrate->extract end_product Obtain (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile extract->end_product

Caption: Workflow for Step 3: Dehydration.

Final Step: Synthesis of Vildagliptin

The final step involves the condensation of the key intermediate with 3-amino-1-adamantanol.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • 3-amino-1-adamantanol

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • 2-Butanone

Procedure:

  • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-hydroxy-1-aminoadamantane in 2-butanone.[4]

  • Add K2CO3 and a catalytic amount of KI.[4]

  • Stir the resulting mixture at reflux for 4 hours.[4]

  • After completion, filter the reaction mixture.[4]

  • Evaporate the solvent to give a residue, which can be recrystallized to afford Vildagliptin.[4]

Conclusion

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline is a practical and scalable route for producing a key intermediate of Vildagliptin.[2] The protocols provided herein are based on established literature and offer a reliable method for researchers and professionals in drug development. While alternative starting materials may exist, the L-proline-based synthesis is well-documented and cost-effective.[5]

References

Handling and disposal procedures for (R)-4-Cyanothiazolidine hydrochloride in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and disposal of (R)-4-Cyanothiazolidine hydrochloride in a laboratory setting. This compound is a key intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used in the management of type 2 diabetes.

Chemical and Physical Properties

This compound is a white, lyophilized powder.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₄H₇ClN₂S[1][2]
Molecular Weight 150.63 g/mol [2]
CAS Number 391248-17-2
Purity ≥95%[1]
Form Lyophilized powder[1]

Safety and Handling

Hazard Identification

Based on related compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[3]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[4]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[4]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Put on disposable gown Don2 Put on N95 respirator (fit-check) Don1->Don2 Don3 Put on safety goggles or face shield Don2->Don3 Don4 Don first pair of nitrile gloves Don3->Don4 Don5 Don second pair of gloves Don4->Don5 Doff1 Remove outer gloves Doff2 Remove gown Doff1->Doff2 Doff3 Remove eye protection Doff2->Doff3 Doff4 Remove respirator Doff3->Doff4 Doff5 Remove inner gloves Doff4->Doff5 Doff6 Wash hands thoroughly Doff5->Doff6

Figure 1: Standard sequence for donning and doffing Personal Protective Equipment (PPE).
Storage and Handling Procedures

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][6] Keep refrigerated at -20°C upon receipt.[1] Aliquoting is necessary for multiple uses to avoid repeated freeze-thaw cycles.[1]

  • Handling: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[8]
Skin Contact Immediately flush the contaminated skin with plenty of water. Remove contaminated clothing. If irritation persists, get medical attention.[8]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[8]
Ingestion If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Accidental Release and Disposal

Accidental Release

In case of a spill, follow these steps:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste.[10] All disposal must be in accordance with local, state, and federal regulations.[10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Disposal Workflow

Disposal_Workflow Start Waste Generated Segregate Segregate as Hazardous Chemical Waste Start->Segregate Label Label Container Clearly Segregate->Label Store Store in a Designated Hazardous Waste Area Label->Store Contact Contact EHS for Pickup Store->Contact Dispose Dispose via Licensed Waste Management Contact->Dispose

Figure 2: General workflow for the disposal of hazardous chemical waste.

Experimental Protocol: Synthesis of Vildagliptin

This compound is a crucial intermediate in the synthesis of Vildagliptin. The following is a representative protocol for the condensation reaction to form Vildagliptin.

Materials:

  • This compound

  • 3-amino-1-adamantanol

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Tetrahydrofuran (THF), anhydrous

  • Butanone

  • Isopropyl alcohol

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • To the stirred solvent, add 3-amino-1-adamantanol, potassium carbonate, and a catalytic amount of potassium iodide.

  • Cool the mixture to <0°C using an ice-salt bath.

  • Slowly add this compound to the reaction mixture.

  • Maintain the reaction at <0°C for 1.5-2.5 hours.

  • Allow the reaction to warm to 10°C and continue stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture. This may involve filtration to remove inorganic salts and evaporation of the solvent.

  • Dissolve the crude product in butanone and induce crystallization to obtain the crude Vildagliptin product.

  • Further purify the crude product by recrystallization from isopropyl alcohol to yield pure Vildagliptin.

Experimental Workflow for Vildagliptin Synthesis

Vildagliptin_Synthesis Reactants Combine 3-amino-1-adamantanol, K2CO3, KI in THF Cooling Cool to <0°C Reactants->Cooling Addition Add this compound Cooling->Addition Reaction1 React at <0°C for 1.5-2.5h Addition->Reaction1 Reaction2 Warm to 10°C and continue reaction Reaction1->Reaction2 Workup Reaction Workup (Filtration, Evaporation) Reaction2->Workup Crystallization Crystallize from Butanone Workup->Crystallization Purification Recrystallize from Isopropyl Alcohol Crystallization->Purification Product Pure Vildagliptin Purification->Product

Figure 3: A simplified workflow for the synthesis of Vildagliptin.

Biological Context: Vildagliptin Signaling Pathway

Vildagliptin, synthesized from this compound, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[11][12] DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[15] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, thereby improving glycemic control.[12][15]

DPP-IV Inhibition Signaling Pathway

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake L_Cell L-Cells Food->L_Cell GLP1 Active GLP-1 L_Cell->GLP1 Beta_Cell β-Cells GLP1->Beta_Cell Stimulates Alpha_Cell α-Cells GLP1->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Insulin Insulin Secretion Beta_Cell->Insulin Glucagon Glucagon Secretion Alpha_Cell->Glucagon Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Raises (Inhibited) Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits

References

Application Note and Protocol: Purification of Crude (R)-4-Cyanothiazolidine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the purification of crude (R)-4-Cyanothiazolidine hydrochloride via recrystallization to achieve high purity suitable for downstream applications in drug development and research.

Introduction

This compound is a chiral intermediate with significant applications in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring the desired pharmacological activity and safety profile. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2][3][4] This application note provides a comprehensive protocol for the purification of crude this compound by recrystallization, including solvent selection, experimental procedure, and methods for assessing purity.

Principles of Recrystallization

The fundamental principle of recrystallization is based on the observation that the solubility of most solid compounds increases with temperature.[3][4] An ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures and low solubility at lower temperatures to ensure maximum recovery of the purified product.[1][2]

  • Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. This allows for their separation from the target compound during filtration.[2]

  • The solvent should not react with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • A relatively low boiling point is desirable for ease of handling and removal.

For hydrochloride salts like this compound, polar protic solvents such as lower alcohols (methanol, ethanol) or water, and mixtures thereof, are often suitable.[5][6]

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent system and specific volumes may require some optimization based on the impurity profile of the crude material.

3.1. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Drying oven or desiccator

3.2. Solvent Selection (Screening)

A preliminary solvent screen should be performed to identify the optimal solvent or solvent mixture. Common solvents to test for thiazolidine derivatives and hydrochloride salts include ethanol, methanol, isopropanol, water, and mixtures of alcohol and water.[5][6][7][8]

  • Place a small amount of the crude material (approx. 50 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

Based on literature for similar hydrochloride salts, an ethanol/water mixture is a promising starting point.[6]

3.3. Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen pre-heated solvent system (e.g., 9:1 Ethanol:Water) to just cover the solid. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2][5] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the insoluble impurities.[9]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][5] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4][5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data for the purification of crude this compound by recrystallization. Note: These values are illustrative and may vary depending on the initial purity of the crude material and the specific conditions used.

ParameterCrude MaterialPurified Material
Appearance Off-white to yellowish powderWhite crystalline powder
Purity (by HPLC) ~90%>99%
Yield N/A80-90%
Melting Point Broad rangeSharp melting point
Solvent System N/AEthanol:Water (9:1 v/v)
Dissolution Temp. N/A~78 °C (Boiling point of ethanol)
Cooling Protocol N/ASlow cool to RT, then ice bath

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of crude this compound by recrystallization.

Recrystallization_Workflow Crude Crude (R)-4-Cyanothiazolidine Hydrochloride Dissolution 1. Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration 2. Hot Filtration (Optional) Dissolution->HotFiltration If insoluble impurities exist Crystallization 3. Slow Cooling & Crystallization Dissolution->Crystallization If no insoluble impurities HotFiltration->Crystallization Impurities1 Insoluble Impurities HotFiltration->Impurities1 Isolation 4. Vacuum Filtration & Washing Crystallization->Isolation Drying 5. Drying Isolation->Drying Impurities2 Soluble Impurities in Mother Liquor Isolation->Impurities2 Pure Pure Crystalline Product Drying->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small portions; Re-evaluate solvent choice with a more polar option.[5]
Oiling out Solution is cooling too quickly; Melting point of the compound is lower than the boiling point of the solvent.Allow for slower cooling; Use a lower-boiling point solvent or a solvent mixture.[5]
No crystal formation Solution is not saturated (too much solvent used); Cooling is too rapid.Boil off some solvent to concentrate the solution; Scratch the inside of the flask with a glass rod to induce crystallization; Add a seed crystal.[2][5]
Low recovery Too much solvent was used; Compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent; Ensure the solution is thoroughly cooled in an ice bath before filtration.[5]

By following this detailed protocol and considering the troubleshooting guide, researchers can effectively purify crude this compound to a high degree of purity, ensuring its suitability for subsequent synthetic steps and research applications.

References

Application Note: NMR Characterization of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of (R)-4-Cyanothiazolidine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol includes procedures for sample preparation, instrument parameters for both ¹H and ¹³C NMR spectral acquisition, and data processing. Predicted ¹H and ¹³C NMR data are presented in a structured table to serve as a reference for spectral assignment. Additionally, a graphical workflow is provided to illustrate the characterization process.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and drug development. Its chemical formula is C₄H₇ClN₂S, and it has a molecular weight of 150.63 g/mol [1][2][3]. Accurate structural elucidation and characterization are crucial for its application in medicinal chemistry. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules. This application note outlines a standardized protocol for the NMR characterization of this compound.

Chemical Structure:

Chemical structure of (R)-4-Cyanothiazolidine

(Structure of the (R)-4-Cyanothiazolidine cation)

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values were generated using online NMR prediction tools and should be used as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-44.8 - 5.0Triplet~ 7-8
H-5a3.4 - 3.6Doublet of DoubletsJ(H5a, H5b) = ~11-12, J(H5a, H4) = ~7-8
H-5b3.2 - 3.4Doublet of DoubletsJ(H5b, H5a) = ~11-12, J(H5b, H4) = ~7-8
H-2a4.4 - 4.6Doublet~ 9-10
H-2b4.2 - 4.4Doublet~ 9-10
NH₂⁺9.0 - 10.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-455 - 60
C-535 - 40
C-250 - 55
CN118 - 122

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for amine hydrochloride salts as it can dissolve the compound and has a residual solvent peak that does not significantly overlap with the analyte signals.

  • Cap the NMR tube and vortex the sample until the solid is completely dissolved.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically sufficient.

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm

  • Acquisition Time (AQ): At least 3 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8 to 16 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest, typically around 6-7 ppm.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30') is recommended.

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a low natural abundance and requires more scans for adequate signal-to-noise.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain a flat baseline.

  • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ peak to 39.52 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization protocol.

experimental_workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) start->sample_prep h1_nmr 1H NMR Acquisition sample_prep->h1_nmr c13_nmr 13C NMR Acquisition sample_prep->c13_nmr data_proc Data Processing (FT, Phasing, Calibration) h1_nmr->data_proc c13_nmr->data_proc spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_proc->spectral_analysis structure_confirm Structure Confirmation spectral_analysis->structure_confirm end End structure_confirm->end

Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a comprehensive protocol for the NMR characterization of this compound. By following the detailed experimental procedures and utilizing the provided predicted data, researchers can confidently verify the structure and purity of this compound, facilitating its use in further scientific investigations and drug development endeavors.

References

Application Notes and Protocols for the Scalable Synthesis of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scalable synthesis of (R)-4-Cyanothiazolidine hydrochloride, a key chiral intermediate in the development of various pharmaceutical agents. The described synthetic route starts from the readily available and inexpensive chiral precursor, L-cysteine. The process involves the formation of the thiazolidine ring, N-protection, conversion of the carboxylic acid to a nitrile via an amide intermediate, and final deprotection with hydrochloride salt formation. The protocols provided are designed for scalability, focusing on cost-effective reagents, manageable reaction conditions, and straightforward purification procedures. All quantitative data is summarized in tables for easy comparison, and the overall workflow is visualized using a process diagram.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure makes it an important component in the synthesis of various biologically active molecules. The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic process that is both efficient and economically viable for industrial production.

This application note details a five-step synthetic route starting from L-cysteine. The key transformations include:

  • Formation of (R)-Thiazolidine-4-carboxylic acid.

  • N-protection of the thiazolidine ring.

  • Conversion of the carboxylic acid moiety to a primary amide.

  • Dehydration of the amide to the corresponding nitrile.

  • Deprotection and formation of the hydrochloride salt.

Each step has been optimized for scalability, with a focus on high yields, purity, and operational simplicity.

Synthetic Pathway Overview

The overall synthetic pathway for the preparation of this compound is depicted below. The route is designed to be linear and efficient, utilizing common protecting group strategies and scalable chemical transformations.

Synthesis_Pathway cluster_0 Step 1: Thiazolidine Formation cluster_1 Step 2: N-Protection cluster_2 Step 3: Amidation cluster_3 Step 4: Dehydration cluster_4 Step 5: Deprotection & Salt Formation L-Cysteine L-Cysteine R-Thiazolidine-4-carboxylic_acid R-Thiazolidine-4-carboxylic_acid L-Cysteine->R-Thiazolidine-4-carboxylic_acid Formaldehyde, H2O N-Boc-R-Thiazolidine-4-carboxylic_acid N-Boc-R-Thiazolidine-4-carboxylic_acid R-Thiazolidine-4-carboxylic_acid->N-Boc-R-Thiazolidine-4-carboxylic_acid Boc2O, Base N-Boc-R-Thiazolidine-4-carboxamide N-Boc-R-Thiazolidine-4-carboxamide N-Boc-R-Thiazolidine-4-carboxylic_acid->N-Boc-R-Thiazolidine-4-carboxamide Coupling Agent, NH3 N-Boc-R-4-Cyanothiazolidine N-Boc-R-4-Cyanothiazolidine N-Boc-R-Thiazolidine-4-carboxamide->N-Boc-R-4-Cyanothiazolidine Dehydrating Agent R-4-Cyanothiazolidine_hydrochloride R-4-Cyanothiazolidine_hydrochloride N-Boc-R-4-Cyanothiazolidine->R-4-Cyanothiazolidine_hydrochloride HCl

Caption: Overall synthetic route for this compound.

Experimental Protocols & Data

This section provides detailed experimental procedures for each step of the synthesis. The protocols are presented for a laboratory scale and include information that can be used for scaling up the process.

Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic acid

This step involves the condensation of L-cysteine with formaldehyde in an aqueous medium to form the thiazolidine ring.

Protocol:

  • To a stirred solution of L-cysteine (1.0 eq) in deionized water (10 vol), add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath for 2-4 hours to precipitate the product.

  • Collect the white crystalline solid by filtration, wash with cold deionized water (2 x 2 vol), and dry under vacuum at 40-50 °C.

Quantitative Data:

ParameterValue
Starting MaterialL-Cysteine
Reagent37% aq. Formaldehyde
SolventDeionized Water
Reaction TemperatureRoom Temperature
Reaction Time12-16 hours
Typical Yield90-95%
Purity (by HPLC)>98%
Step 2: N-Protection of (R)-Thiazolidine-4-carboxylic acid

The secondary amine of the thiazolidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Protocol:

  • Suspend (R)-Thiazolidine-4-carboxylic acid (1.0 eq) in a mixture of tert-butanol (5 vol) and water (5 vol).

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension and stir until a clear solution is obtained.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in tert-butanol (2 vol) dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 18-24 hours.

  • After reaction completion (monitored by TLC), acidify the aqueous solution to pH 2-3 with a 1 M solution of citric acid.

  • Extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the N-Boc protected product as a white solid.

Quantitative Data:

ParameterValue
Starting Material(R)-Thiazolidine-4-carboxylic acid
ReagentDi-tert-butyl dicarbonate (Boc₂O)
BaseSodium Bicarbonate (NaHCO₃)
Solventtert-Butanol/Water
Reaction TemperatureRoom Temperature
Reaction Time18-24 hours
Typical Yield92-97%
Purity (by HPLC)>99%
Step 3: Amidation of N-Boc-(R)-thiazolidine-4-carboxylic acid

The carboxylic acid is converted to a primary amide, a necessary precursor for the subsequent dehydration to a nitrile.

Protocol:

  • Dissolve N-Boc-(R)-thiazolidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) and cool to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Bubble ammonia gas through the reaction mixture for 2-3 hours at 0 °C, or add a 7 N solution of ammonia in methanol (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to afford the primary amide.

Quantitative Data:

ParameterValue
Starting MaterialN-Boc-(R)-thiazolidine-4-carboxylic acid
Coupling AgentsDCC, HOBt
Ammonia SourceAmmonia gas or 7N NH₃ in Methanol
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield85-90%
Purity (by HPLC)>97%
Step 4: Dehydration of N-Boc-(R)-thiazolidine-4-carboxamide

The primary amide is dehydrated to the corresponding nitrile using a suitable dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and cost-effective choice for large-scale synthesis.

Protocol:

  • Dissolve N-Boc-(R)-thiazolidine-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol) and cool to 0 °C.

  • Add pyridine (2.5 eq) to the solution.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the reaction mixture at 0 °C, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, and wash it sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the nitrile.

Quantitative Data:

ParameterValue
Starting MaterialN-Boc-(R)-thiazolidine-4-carboxamide
Dehydrating AgentPhosphorus oxychloride (POCl₃)
BasePyridine
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time5-8 hours
Typical Yield80-88%
Purity (by GC)>96%
Step 5: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Protocol:

  • Dissolve N-Boc-(R)-4-Cyanothiazolidine (1.0 eq) in a minimal amount of anhydrous ethyl acetate (5-10 vol).

  • Cool the solution to 0 °C.

  • Bubble dry hydrogen chloride (HCl) gas through the solution for 30-60 minutes, or add a 4 M solution of HCl in dioxane (3-4 eq) dropwise.

  • Stir the mixture at 0 °C for 1-2 hours, during which a white precipitate should form.

  • Collect the solid product by filtration.

  • Wash the solid with cold, anhydrous ethyl acetate or diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data:

ParameterValue
Starting MaterialN-Boc-(R)-4-Cyanothiazolidine
ReagentHydrogen Chloride (gas or solution)
SolventAnhydrous Ethyl Acetate or Dioxane
Reaction Temperature0 °C
Reaction Time1-3 hours
Typical Yield95-99%
Purity (by HPLC)>99%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a single batch production of this compound.

Experimental_Workflow Start Start Step1 Thiazolidine Formation (L-Cysteine + Formaldehyde) Start->Step1 Step2 N-Protection (Boc Anhydride) Step1->Step2 Work-up & Isolation Step3 Amidation (DCC, HOBt, NH3) Step2->Step3 Work-up & Isolation Step4 Dehydration (POCl3, Pyridine) Step3->Step4 Work-up & Isolation Step5 Deprotection & Salt Formation (HCl) Step4->Step5 Work-up & Isolation Purification_Isolation Filtration, Washing & Drying Step5->Purification_Isolation Final_Product (R)-4-Cyanothiazolidine Hydrochloride Purification_Isolation->Final_Product

Caption: General experimental workflow for the synthesis.

Conclusion

The protocols and data presented in this application note provide a comprehensive and scalable route for the synthesis of this compound. By starting with the inexpensive chiral precursor L-cysteine and employing well-established, scalable chemical transformations, this method offers an efficient and economically viable process for the production of this important pharmaceutical intermediate. The use of a protecting group strategy ensures high selectivity and yields throughout the synthesis. The detailed protocols and tabulated data serve as a valuable resource for researchers and process chemists in the pharmaceutical industry.

Troubleshooting & Optimization

Optimization of reaction conditions for (R)-4-Cyanothiazolidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (R)-4-Cyanothiazolidine hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a smooth and successful synthesis.

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of the thiazolidine ring, followed by conversion of the carboxylic acid moiety to a nitrile. An optional, but recommended, N-Boc protection and subsequent deprotection step can improve handling and purity.

Method 1: Direct Synthesis

This method outlines the direct conversion of the carboxylic acid to the nitrile via an amide intermediate.

Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic acid

  • Dissolve L-cysteine hydrochloride (1 equivalent) in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a 37% aqueous solution of formaldehyde (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Filter the white solid, wash with cold ethanol, and dry under vacuum to yield (R)-Thiazolidine-4-carboxylic acid.

Step 2: Synthesis of (R)-Thiazolidine-4-carboxamide

  • Suspend (R)-Thiazolidine-4-carboxylic acid (1 equivalent) in an appropriate solvent such as dichloromethane (DCM).

  • Cool the suspension to 0 °C.

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a base like diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the mixture for 10-15 minutes.

  • Bubble ammonia gas through the reaction mixture or add a solution of ammonia in methanol until the starting material is consumed (as monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain (R)-Thiazolidine-4-carboxamide.

Step 3: Synthesis of (R)-4-Cyanothiazolidine

  • Dissolve (R)-Thiazolidine-4-carboxamide (1 equivalent) in a suitable solvent like anhydrous DCM or tetrahydrofuran (THF).

  • Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (2 equivalents) or phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Formation of this compound

  • Dissolve the purified (R)-4-Cyanothiazolidine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Filter the resulting white solid, wash with cold solvent, and dry under vacuum to yield this compound.

Method 2: N-Boc Protected Synthesis

This method involves the protection of the thiazolidine nitrogen, which can lead to cleaner reactions and easier purification.

Step 1: Synthesis of N-Boc-(R)-Thiazolidine-4-carboxylic acid

  • Synthesize (R)-Thiazolidine-4-carboxylic acid as described in Method 1, Step 1.

  • Suspend (R)-Thiazolidine-4-carboxylic acid (1 equivalent) in a mixture of dioxane and water.

  • Add sodium hydroxide to adjust the pH to 9-10.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with a cold 1M HCl solution to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(R)-Thiazolidine-4-carboxylic acid.

Step 2: Synthesis of N-Boc-(R)-Thiazolidine-4-carboxamide

  • Follow the procedure for amide formation as described in Method 1, Step 2, using N-Boc-(R)-Thiazolidine-4-carboxylic acid as the starting material.

Step 3: Synthesis of N-Boc-(R)-4-Cyanothiazolidine

  • Follow the procedure for nitrile formation as described in Method 1, Step 3, using N-Boc-(R)-Thiazolidine-4-carboxamide as the starting material.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve N-Boc-(R)-4-Cyanothiazolidine (1 equivalent) in a suitable solvent such as methanol or dioxane.

  • Add an excess of a strong acid, typically 4M HCl in dioxane or acetyl chloride in methanol.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Method 1
(R)-Thiazolidine-4-carboxylic acid SynthesisL-cysteine HCl, FormaldehydeWater0 → RT4-685-95
(R)-Thiazolidine-4-carboxamide SynthesisHATU, DIPEA, AmmoniaDCM0 → RT2-470-85
(R)-4-Cyanothiazolidine SynthesisTFAA or POCl₃DCM or THF0 → RT12-2460-80
Hydrochloride Salt FormationHCl in etherDiethyl etherRT0.5-1>95
Method 2
N-Boc-(R)-Thiazolidine-4-carboxylic acid SynthesisBoc₂O, NaOHDioxane/WaterRT12-1690-98
N-Boc-(R)-Thiazolidine-4-carboxamide SynthesisHATU, DIPEA, AmmoniaDCM0 → RT2-475-90
N-Boc-(R)-4-Cyanothiazolidine SynthesisTFAA or POCl₃DCM or THF0 → RT12-2465-85
Deprotection and Salt Formation4M HCl in dioxaneDioxaneRT1-4>95

Troubleshooting Guides

Issue 1: Low Yield in (R)-Thiazolidine-4-carboxylic acid Synthesis

  • Question: My yield for the initial ring formation is significantly lower than expected. What could be the cause?

  • Answer:

    • Temperature Control: Ensure the reaction temperature is strictly maintained below 10 °C during the addition of formaldehyde. Higher temperatures can lead to side reactions.

    • Purity of Reagents: Use high-purity L-cysteine hydrochloride and formaldehyde. Impurities can interfere with the reaction.

    • Reaction Time: Ensure the reaction is stirred for the recommended duration to allow for complete conversion. Monitor by TLC to confirm the disappearance of the starting material.

    • Precipitation: Incomplete precipitation will lead to loss of product. Ensure the reaction mixture is thoroughly cooled before filtration.

Issue 2: Incomplete Amide Formation

  • Question: The conversion of the carboxylic acid to the amide is sluggish or incomplete. What can I do?

  • Answer:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture will deactivate the coupling agent.

    • Coupling Agent: The coupling agent (e.g., HATU) should be fresh. Old or improperly stored coupling agents may have reduced activity.

    • Base: Ensure the correct stoichiometry of the base (e.g., DIPEA) is used. The base is crucial for activating the carboxylic acid.

    • Ammonia Source: If using ammonia gas, ensure a steady flow. If using a solution, ensure it is sufficiently concentrated.

Issue 3: Low Yield or Side Products in Nitrile Formation

  • Question: The dehydration of the amide to the nitrile is giving a low yield and/or multiple spots on TLC. What are the likely issues?

  • Answer:

    • Anhydrous Conditions: This step is highly sensitive to moisture. Use anhydrous solvents and reagents.

    • Dehydrating Agent: The choice and amount of dehydrating agent are critical. TFAA is generally milder than POCl₃. Ensure the correct stoichiometry is used.

    • Temperature Control: Add the dehydrating agent slowly at 0 °C to control the exothermic reaction.

    • Work-up: Careful quenching of the reaction is important to prevent degradation of the product.

Issue 4: Difficulty in N-Boc Deprotection

  • Question: The Boc group is not being completely removed. How can I improve this step?

  • Answer:

    • Acid Strength and Concentration: Ensure the acidic solution (e.g., 4M HCl in dioxane) is of the correct concentration and a sufficient excess is used.

    • Reaction Time: Some substrates may require longer reaction times. Monitor the reaction by TLC until the starting material is no longer visible.

    • Solvent: The choice of solvent can influence the reaction rate. Dioxane and methanol are commonly used and effective.

Frequently Asked Questions (FAQs)

  • Q1: Why is the N-Boc protection strategy recommended?

    • A1: The Boc protecting group masks the secondary amine in the thiazolidine ring, preventing it from participating in side reactions during the amide formation and dehydration steps. This often leads to cleaner reactions, higher yields, and simpler purification.

  • Q2: Can I use a different dehydrating agent for the nitrile synthesis?

    • A2: Yes, other dehydrating agents such as phosphorus pentoxide (P₂O₅) or cyanuric chloride can be used. However, reaction conditions will need to be optimized for each specific reagent. TFAA and POCl₃ are commonly used and generally reliable for this transformation.

  • Q3: How do I monitor the progress of the reactions?

    • A3: Thin-layer chromatography (TLC) is the most common method. Choose a solvent system that provides good separation of the starting material and the product. Staining with potassium permanganate or ninhydrin (for free amines) can be used for visualization.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like formaldehyde, POCl₃, TFAA, and strong acids are corrosive and/or toxic and should be handled with care.

Mandatory Visualization

Synthesis_Workflow cluster_method1 Method 1: Direct Synthesis cluster_method2 Method 2: N-Boc Protected Synthesis A1 L-Cysteine HCl B1 (R)-Thiazolidine-4-carboxylic acid A1->B1 Formaldehyde C1 (R)-Thiazolidine-4-carboxamide B1->C1 HATU, NH3 D1 (R)-4-Cyanothiazolidine C1->D1 TFAA E1 (R)-4-Cyanothiazolidine HCl D1->E1 HCl A2 (R)-Thiazolidine-4-carboxylic acid B2 N-Boc-(R)-Thiazolidine-4-carboxylic acid A2->B2 Boc2O C2 N-Boc-(R)-Thiazolidine-4-carboxamide B2->C2 HATU, NH3 D2 N-Boc-(R)-4-Cyanothiazolidine C2->D2 TFAA E2 (R)-4-Cyanothiazolidine HCl D2->E2 HCl (Deprotection)

Caption: Synthetic routes for this compound.

Troubleshooting_Logic cluster_ring_formation Step 1: Ring Formation cluster_amide_formation Step 2: Amide Formation cluster_nitrile_formation Step 3: Nitrile Formation cluster_deprotection Step 4: Deprotection Start Low Yield or Impure Product RF_Problem Low Yield Start->RF_Problem AF_Problem Incomplete Reaction Start->AF_Problem NF_Problem Low Yield / Side Products Start->NF_Problem DP_Problem Incomplete Deprotection Start->DP_Problem RF_Cause1 Incorrect Temp. RF_Problem->RF_Cause1 RF_Cause2 Impure Reagents RF_Problem->RF_Cause2 RF_Cause3 Short Reaction Time RF_Problem->RF_Cause3 AF_Cause1 Moisture Present AF_Problem->AF_Cause1 AF_Cause2 Inactive Coupling Agent AF_Problem->AF_Cause2 AF_Cause3 Incorrect Stoichiometry AF_Problem->AF_Cause3 NF_Cause1 Moisture Present NF_Problem->NF_Cause1 NF_Cause2 Incorrect Dehydrating Agent NF_Problem->NF_Cause2 NF_Cause3 Poor Temp. Control NF_Problem->NF_Cause3 DP_Cause1 Insufficient Acid DP_Problem->DP_Cause1 DP_Cause2 Short Reaction Time DP_Problem->DP_Cause2

Caption: Troubleshooting guide for the synthesis of (R)-4-Cyanothiazolidine HCl.

Troubleshooting low yield in (R)-4-Cyanothiazolidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-Cyanothiazolidine hydrochloride. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves a multi-step process commencing with (R)-cysteine. A common pathway is the reaction of an (R)-cysteine ester hydrochloride (e.g., methyl or ethyl ester) with formaldehyde and a cyanide source, such as potassium or sodium cyanide. This is followed by hydrolysis of the ester and subsequent acidification to yield the final hydrochloride salt.

Q2: Why is the purity of the starting materials so critical for this synthesis?

A2: The purity of the starting materials, particularly the (R)-cysteine ester and formaldehyde, is paramount to achieving a high yield and minimizing side reactions. Impurities in the (R)-cysteine ester can lead to the formation of undesired byproducts. Formaldehyde has a tendency to polymerize to paraformaldehyde, which can affect the reaction stoichiometry and introduce impurities.

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: The most prevalent side reaction is the polymerization of formaldehyde. Additionally, side reactions can occur if the reaction temperature is not carefully controlled, leading to the formation of various impurities. Incomplete reactions can also be a significant issue, leaving unreacted starting materials in the crude product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding.

Q5: What are the recommended purification methods for this compound?

A5: The most common and effective purification method for this compound is recrystallization. The choice of solvent for recrystallization is crucial and may require some optimization. In some cases, column chromatography may be necessary to remove persistent impurities.

Troubleshooting Guide

Problem 1: Low to No Yield of this compound
Possible Cause Recommended Action
Degraded or Impure Starting Materials Verify the purity of the (R)-cysteine ester hydrochloride and formaldehyde using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly opened or properly stored reagents.
Incorrect Reaction Conditions Temperature: Ensure the reaction is conducted at the optimal temperature. Some steps may require initial cooling to control exothermic reactions. Time: Monitor the reaction progress using TLC to determine the optimal reaction time. Insufficient time will lead to incomplete conversion.
Ineffective Reagents Cyanide Source: Ensure the cyanide salt (e.g., KCN, NaCN) is dry and has been stored correctly. Solvent: Ensure the solvent is anhydrous, especially if moisture-sensitive reagents are used.
Poor Reaction Work-up Inefficient extraction or precipitation of the product can lead to significant losses. Optimize the work-up procedure, including pH adjustment and solvent selection.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Recommended Action
Formaldehyde Polymerization Use fresh, high-purity formaldehyde solution. Consider depolymerizing paraformaldehyde before use if a solid source is employed.
Side Reactions due to Temperature Maintain strict temperature control throughout the reaction. Use an ice bath to manage any exothermic steps.
Incomplete Reaction As mentioned previously, monitor the reaction to completion using TLC to avoid the presence of unreacted starting materials in the final product.
Ineffective Purification Optimize the recrystallization process by screening different solvent systems. If recrystallization is insufficient, consider using column chromatography.

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: To a solution of (R)-cysteine methyl ester hydrochloride in methanol, add an equimolar amount of potassium cyanide.

  • Addition of Formaldehyde: Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde dropwise while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add dilute hydrochloric acid to the residue to precipitate the crude product.

  • Purification: Collect the crude product by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

SynthesisWorkflow Start Start Reagents Mix (R)-cysteine ester HCl and KCN in Methanol Start->Reagents Cooling Cool to 0-5°C Reagents->Cooling Formaldehyde Add Formaldehyde Solution Dropwise Cooling->Formaldehyde Reaction Stir at Room Temperature (Monitor by TLC) Formaldehyde->Reaction Workup Concentrate and Acidify with HCl Reaction->Workup Purification Recrystallize Workup->Purification End End Product: (R)-4-Cyanothiazolidine HCl Purification->End

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart Start Low Yield Issue CheckPurity Check Starting Material Purity? Start->CheckPurity ImprovePurity Purify/Replace Reagents CheckPurity->ImprovePurity No CheckConditions Verify Reaction Conditions? CheckPurity->CheckConditions Yes ImprovePurity->CheckConditions OptimizeConditions Optimize Temp, Time, & Solvent CheckConditions->OptimizeConditions No CheckWorkup Review Work-up Procedure? CheckConditions->CheckWorkup Yes OptimizeConditions->CheckWorkup OptimizeWorkup Optimize Extraction & Purification CheckWorkup->OptimizeWorkup No Success Yield Improved CheckWorkup->Success Yes OptimizeWorkup->Success

Caption: Troubleshooting logic for low yield issues.

Side reactions and impurity profile of (R)-4-Cyanothiazolidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-4-Cyanothiazolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the condensation reaction of (R)-cysteine with formaldehyde to form (R)-thiazolidine-4-carboxylic acid.[1][2][3][4] The second step is the conversion of the carboxylic acid to the corresponding nitrile, followed by salt formation with hydrochloric acid.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: The initial condensation reaction is typically carried out at a low temperature (around 0°C) to minimize side reactions.[5]

  • pH: Maintaining a neutral to slightly acidic pH during the cyclization is crucial to prevent the opening of the thiazolidine ring and epimerization.

  • Stoichiometry: Precise control of the molar ratios of (R)-cysteine and formaldehyde is essential to avoid impurities from unreacted starting materials or over-reaction.

Q3: What are the expected major impurities in the final product?

A3: The primary impurities can include the (S)-epimer, unreacted (R)-cysteine, (R)-thiazolidine-4-carboxylic acid (from hydrolysis of the nitrile), and N-formyl- (R)-4-Cyanothiazolidine. Impurities from starting materials, such as L-cystine (the oxidized form of L-cysteine), may also be present.

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity and impurity profile of the final product.[6] Chiral HPLC can be used to determine the enantiomeric excess. Other useful analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Mass Spectrometry (MS) for impurity identification.[6][7]

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is hygroscopic and susceptible to hydrolysis, so protection from moisture is critical. Storage at -20°C is recommended for long-term stability.[8]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal temperature or pH; Product loss during workup and purification.Monitor reaction completion by TLC or HPLC. Optimize temperature and pH. Use a suitable solvent for extraction and recrystallization to minimize loss.
High Levels of (S)-Epimer Harsh reaction conditions (high temperature or extreme pH) causing epimerization at the C4 position.Maintain a low reaction temperature and a neutral to slightly acidic pH. Consider using a milder base or acid catalyst if applicable.
Presence of (R)-thiazolidine-4-carboxylic acid Incomplete conversion of the carboxylic acid to the nitrile; Hydrolysis of the nitrile group during workup or storage.Ensure the amidation and dehydration steps are complete. Use anhydrous conditions during the reaction and workup. Store the final product in a desiccator.
Detection of N-Formyl Impurity Reaction with formic acid, which can be a byproduct or an impurity in formaldehyde.Use high-purity formaldehyde. Consider adding a scavenger for formic acid if its presence is unavoidable.
Product is a sticky solid or oil Presence of residual solvents or hygroscopic impurities.Ensure complete removal of solvents under vacuum. Purify the product by recrystallization from an appropriate solvent system.

Impurity Profile and Analytical Data

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructurePotential Source
(S)-4-CyanothiazolidineEpimer of the desired productEpimerization during synthesis
(R)-Thiazolidine-4-carboxylic acidCarboxylic acid precursor/hydrolysis productIncomplete reaction or hydrolysis of the nitrile
(R)-CysteineStarting materialIncomplete reaction
L-CystineOxidized dimer of cysteineImpurity in the starting material
N-Formyl-(R)-4-CyanothiazolidineN-acylated byproductReaction with formic acid impurity

Table 2: Typical HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Visual Guides

Synthesis_Pathway R_Cysteine (R)-Cysteine Thiazolidine_Acid (R)-Thiazolidine-4-carboxylic acid R_Cysteine->Thiazolidine_Acid Condensation Formaldehyde Formaldehyde Formaldehyde->Thiazolidine_Acid Cyanothiazolidine (R)-4-Cyanothiazolidine Thiazolidine_Acid->Cyanothiazolidine Cyanation Final_Product (R)-4-Cyanothiazolidine Hydrochloride Cyanothiazolidine->Final_Product HCl

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurities Thiazolidine_Acid (R)-Thiazolidine-4-carboxylic acid Cyanothiazolidine (R)-4-Cyanothiazolidine Thiazolidine_Acid->Cyanothiazolidine S_Epimer (S)-4-Cyanothiazolidine Thiazolidine_Acid->S_Epimer Epimerization Hydrolysis_Product (R)-Thiazolidine-4-carboxylic acid Cyanothiazolidine->Hydrolysis_Product Hydrolysis N_Formyl N-Formyl Impurity Cyanothiazolidine->N_Formyl Formylation

Caption: Formation of key impurities during synthesis.

Troubleshooting_Workflow Start Synthesis Issue Identified Check_Purity Analyze by HPLC/NMR Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield High_Impurity High Impurity Levels? Check_Purity->High_Impurity Low_Yield->High_Impurity No Optimize_Conditions Optimize Reaction (Temp, pH, Time) Low_Yield->Optimize_Conditions Yes Identify_Impurity Identify Impurity (MS, NMR) High_Impurity->Identify_Impurity Yes Check_Workup Review Workup & Purification Protocol Optimize_Conditions->Check_Workup End Problem Resolved Check_Workup->End Epimerization Epimerization? Identify_Impurity->Epimerization Hydrolysis Hydrolysis? Identify_Impurity->Hydrolysis Other_Impurity Other Impurity Identify_Impurity->Other_Impurity Adjust_pH_Temp Adjust pH & Lower Temp Epimerization->Adjust_pH_Temp Yes Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Yes Check_Starting_Materials Check Purity of Starting Materials Other_Impurity->Check_Starting_Materials Adjust_pH_Temp->End Anhydrous_Conditions->End Check_Starting_Materials->End

References

Technical Support Center: Enantioselective Synthesis of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis of (R)-4-Cyanothiazolidine hydrochloride. Our goal is to help you optimize your experimental protocols to achieve high enantioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and strategic starting material is L-cysteine. This amino acid possesses the desired (R)-stereochemistry at the carbon atom that will become the C4 position of the thiazolidine ring. By starting with L-cysteine, the synthesis leverages a readily available chiral pool material, simplifying the stereochemical control of the reaction.

Q2: What are the key synthetic steps in preparing this compound from L-cysteine?

A2: A typical synthetic route involves two main transformations:

  • Thiazolidine Ring Formation: Condensation of L-cysteine with a suitable formaldehyde equivalent to form (R)-thiazolidine-4-carboxylic acid.

  • Nitrile Formation: Conversion of the carboxylic acid group at the C4 position into a nitrile group. This is often achieved by first converting the carboxylic acid to a primary amide, followed by dehydration.

Q3: My enantiomeric excess (ee%) is lower than expected. What are the potential causes?

A3: Low enantiomeric excess in the synthesis of this compound is primarily due to epimerization at the C4 position. This loss of stereochemical integrity can occur at several stages, particularly during the conversion of the carboxylic acid to the nitrile. The hydrogen atom at the C4 position is acidic and can be abstracted under certain reaction conditions, leading to a planar intermediate that can be protonated from either face, resulting in a mixture of (R) and (S) enantiomers.

Q4: Can the cyanation step affect the stereochemistry at the C4 position?

A4: Yes, the cyanation step is critical for maintaining the enantiopurity of the final product. The conditions used to convert the carboxylic acid or its amide derivative to the nitrile can promote epimerization. For instance, the use of strong bases or high temperatures during the dehydration of the intermediate amide can lead to a loss of enantiomeric excess. The stereogenic center adjacent to the newly formed nitrile group is susceptible to isomerization.[1]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee)

Low enantioselectivity is a primary concern in this synthesis. Below is a guide to troubleshoot and optimize your reaction conditions to minimize epimerization.

Potential Cause Troubleshooting Steps Expected Outcome
Harsh Reaction Conditions During Nitrile Formation Temperature Control: Perform the dehydration of the intermediate (R)-thiazolidine-4-carboxamide at the lowest possible temperature that allows for a reasonable reaction rate. Stepwise cooling and optimization are recommended.Reduced rate of epimerization, leading to a higher enantiomeric excess of the final product.
Choice of Dehydrating Agent: Screen various dehydrating agents. Milder reagents are less likely to induce epimerization. Consider using trifluoroacetic anhydride (TFAA) with a non-nucleophilic base like pyridine or triethylamine at low temperatures. Other reagents to consider include phosphorus oxychloride (POCl₃) or cyanuric chloride.Identification of a dehydrating agent that provides a high yield of the nitrile with minimal loss of enantiomeric purity.
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize the abstraction of the acidic proton at the C4 position. Proton sponges or hindered tertiary amines can be evaluated.Preservation of the stereochemical integrity at the C4 position.
Sub-optimal Solvent Choice Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the epimerization process. Screen a range of aprotic solvents with varying polarities, such as dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF).Discovery of a solvent that disfavors the formation of the planar enolate intermediate, thereby improving enantioselectivity.
Racemization During Intermediate Stages Amide Formation: When converting the carboxylic acid to the amide, use coupling reagents known for low racemization potential, such as carbodiimides (e.g., DCC, EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma).Formation of the intermediate amide with high enantiopurity, providing a better starting point for the subsequent dehydration step.
Issue 2: Poor Yield

Low yields can be attributed to side reactions, incomplete conversion, or product degradation.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Dehydration of the Amide Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal balance between conversion and side product formation. Monitor the reaction progress using techniques like TLC or LC-MS.Increased conversion of the starting amide to the desired nitrile product.
Stoichiometry of Reagents: Optimize the stoichiometry of the dehydrating agent and any additives. An excess of the reagent may lead to side reactions, while an insufficient amount will result in incomplete conversion.Improved yield of this compound.
Side Reactions Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions involving atmospheric components.Minimized formation of unwanted byproducts.
Purification Method: Optimize the purification protocol. The hydrochloride salt can be sensitive to certain conditions. Consider crystallization as a final purification step to improve both purity and enantiomeric excess.Higher recovery of the pure target compound.

Experimental Protocols

Protocol 1: Synthesis of (R)-Thiazolidine-4-carboxamide
  • Esterification of L-cysteine: Suspend L-cysteine hydrochloride (1.0 eq) in methanol and bubble with dry HCl gas at 0 °C for 1 hour, then stir at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain L-cysteine methyl ester hydrochloride.

  • Thiazolidine Ring Formation: Dissolve L-cysteine methyl ester hydrochloride (1.0 eq) in methanol and add a 37% aqueous formaldehyde solution (1.1 eq). Stir the mixture at room temperature for 24 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give (R)-thiazolidine-4-carboxylic acid methyl ester.

  • Amidation: Dissolve the methyl ester (1.0 eq) in a saturated solution of ammonia in methanol. Stir the mixture in a sealed vessel at room temperature for 48 hours. Remove the solvent under reduced pressure to yield (R)-thiazolidine-4-carboxamide.

Protocol 2: Dehydration of (R)-Thiazolidine-4-carboxamide to (R)-4-Cyanothiazolidine
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (R)-thiazolidine-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the suspension to 0 °C. Add triethylamine (2.2 eq) dropwise, followed by the slow, dropwise addition of trifluoroacetic anhydride (1.1 eq), maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Salt Formation: Purify the crude product by column chromatography on silica gel. Dissolve the purified nitrile in anhydrous diethyl ether and bubble with dry HCl gas to precipitate this compound. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantiomeric Excess (% ee) Observed check_dehydration Investigate Dehydration Step start->check_dehydration check_amide_formation Review Amide Formation Step start->check_amide_formation temp Lower Reaction Temperature check_dehydration->temp reagent Screen Dehydrating Reagents (e.g., TFAA, POCl3) check_dehydration->reagent base Optimize Base (Non-nucleophilic, Hindered) check_dehydration->base solvent Screen Aprotic Solvents (DCM, MeCN, THF) check_dehydration->solvent coupling Use Low-Racemization Coupling Reagents (e.g., EDC/HOBt) check_amide_formation->coupling analyze_ee Analyze Enantiomeric Excess (Chiral HPLC/GC) temp->analyze_ee reagent->analyze_ee base->analyze_ee solvent->analyze_ee coupling->analyze_ee analyze_ee->start Unsuccessful high_ee High % ee Achieved analyze_ee->high_ee Successful

Caption: Troubleshooting workflow for low enantioselectivity.

Signaling Pathway of Epimerization

G R_isomer (R)-4-Cyanothiazolidine planar_intermediate Planar Aci-anion Intermediate R_isomer->planar_intermediate Base (B:) -H+ racemic_mixture Racemic Mixture planar_intermediate->R_isomer H+ S_isomer (S)-4-Cyanothiazolidine (Epimer) planar_intermediate->S_isomer H+ planar_intermediate->racemic_mixture Protonation leads to S_isomer->planar_intermediate Base (B:) -H+

Caption: Mechanism of base-catalyzed epimerization at C4.

References

Resolving peak tailing in HPLC analysis of (R)-4-Cyanothiazolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (R)-4-Cyanothiazolidine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, a polar compound with a secondary amine, is typically caused by secondary interactions with the stationary phase. The primary culprits are:

  • Silanol Interactions: The secondary amine in the molecule is basic and can interact with acidic silanol groups on the surface of silica-based columns. This is a very common cause of peak tailing for basic compounds.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the analyte and the silanol groups can lead to undesirable interactions and poor peak shape.[1][3]

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4][5]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.[6]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.

Q2: How can I quantitatively assess the extent of peak tailing?

A2: Peak tailing is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest that method optimization is needed.[2]

Tailing Factor (Tf)Peak Shape Interpretation
1.0Symmetrical (Ideal)
> 1.0 - 1.2Minor Tailing (Often Acceptable)
> 1.2 - 1.5Moderate Tailing (Optimization Recommended)
> 1.5Severe Tailing (Optimization Necessary)

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.

Issue 1: Significant Peak Tailing Observed for the Analyte

This is the most common issue encountered. The following workflow will guide you through the troubleshooting process.

G start Start: Peak Tailing Observed check_column Step 1: Evaluate HPLC Column start->check_column is_endcapped Is the column end-capped? check_column->is_endcapped use_endcapped Switch to an end-capped C18 or a polar-embedded column. is_endcapped->use_endcapped No check_mobile_phase Step 2: Optimize Mobile Phase is_endcapped->check_mobile_phase Yes use_endcapped->check_mobile_phase check_ph Adjust mobile phase pH to 2.5-3.5. check_mobile_phase->check_ph add_modifier Add a competing base (e.g., 0.1% Triethylamine). check_ph->add_modifier check_sample_solvent Step 3: Verify Sample Solvent add_modifier->check_sample_solvent dissolve_in_mp Dissolve sample in the initial mobile phase. check_sample_solvent->dissolve_in_mp check_concentration Step 4: Assess Sample Concentration dissolve_in_mp->check_concentration dilute_sample Dilute the sample and re-inject. check_concentration->dilute_sample end End: Peak Shape Improved dilute_sample->end

Figure 1: Troubleshooting workflow for peak tailing.

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of silanol groups on the stationary phase.

  • Initial Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v).

  • Modified Mobile Phase Preparation:

    • Prepare the aqueous component (e.g., 700 mL of HPLC-grade water).

    • Add a buffer, such as 10 mM potassium phosphate.

    • Adjust the pH of the aqueous phase to 2.5 using phosphoric acid.

    • Combine with the organic phase (e.g., 300 mL of acetonitrile).

    • Degas the final mobile phase.

  • Procedure:

    • Equilibrate the HPLC system with the pH-adjusted mobile phase for at least 30 minutes.

    • Inject a standard solution of this compound.

    • Compare the peak shape and tailing factor to the analysis with the neutral mobile phase.

ParameterInitial ConditionOptimized Condition
Mobile Phase AWater10 mM KH2PO4, pH 2.5
Mobile Phase BAcetonitrileAcetonitrile
Gradient30% B30% B
Expected Tailing Factor> 1.5< 1.2

Protocol 2: Addition of a Competing Base

  • Objective: To block the active silanol sites with a small basic molecule.

  • Mobile Phase: Use the pH-adjusted mobile phase from Protocol 1.

  • Modified Mobile Phase Preparation:

    • To the final prepared mobile phase (aqueous and organic mixed), add triethylamine (TEA) to a final concentration of 0.1% (v/v).

    • Ensure thorough mixing and degas the mobile phase.

  • Procedure:

    • Equilibrate the system with the TEA-containing mobile phase.

    • Inject the sample and evaluate the peak shape. Note: TEA can sometimes increase baseline noise.

Protocol 3: Sample Solvent Evaluation

  • Objective: To minimize peak distortion caused by a strong sample solvent.

  • Procedure:

    • Prepare two solutions of this compound at the same concentration.

    • Solution A: Dissolve the sample in 100% Acetonitrile.

    • Solution B: Dissolve the sample in the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water at pH 2.5).

    • Inject both solutions under the same chromatographic conditions.

    • Observe the peak shape. Solution B is expected to yield a more symmetrical peak.

Issue 2: Poor Resolution in Chiral Separation

For the analysis of a specific enantiomer like this compound, achieving separation from its (S)-enantiomer is critical.

G start Start: Poor Enantiomeric Resolution check_csp Step 1: Evaluate Chiral Stationary Phase (CSP) start->check_csp is_csp_suitable Is the CSP appropriate for this compound class? check_csp->is_csp_suitable screen_csps Screen different CSPs (e.g., polysaccharide-based). is_csp_suitable->screen_csps No optimize_mp Step 2: Optimize Mobile Phase is_csp_suitable->optimize_mp Yes screen_csps->optimize_mp adjust_modifier Vary the alcohol modifier (e.g., isopropanol, ethanol) percentage. optimize_mp->adjust_modifier add_additive Add a small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA). adjust_modifier->add_additive optimize_temp Step 3: Adjust Temperature add_additive->optimize_temp vary_temp Test at different temperatures (e.g., 15°C, 25°C, 40°C). optimize_temp->vary_temp end End: Resolution Improved vary_temp->end

Figure 2: Troubleshooting workflow for poor chiral resolution.
  • Objective: To achieve baseline separation of the (R) and (S) enantiomers.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).

  • Initial Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).

  • Procedure:

    • Equilibrate the column with the initial mobile phase.

    • Inject a racemic mixture of (R)- and (S)-4-Cyanothiazolidine hydrochloride.

    • If resolution is poor, systematically vary the mobile phase composition.

ParameterCondition 1Condition 2Condition 3
n-Hexane (%)908580
Isopropanol (%)101520
Expected OutcomeCo-elution or poor resolutionImproved separationFurther improvement or potential decrease in retention
  • Further Optimization:

    • If necessary, add 0.1% diethylamine (DEA) to the mobile phase to improve the peak shape of the basic analytes.

    • Investigate the effect of column temperature on resolution. Lower temperatures often improve chiral separation.

By following these structured troubleshooting guides and experimental protocols, you can systematically address and resolve common issues encountered during the HPLC analysis of this compound, leading to robust and reliable results.

References

Preventing degradation of (R)-4-Cyanothiazolidine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-4-Cyanothiazolidine hydrochloride during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is a lyophilized powder that is sensitive to moisture and temperature.[1] To ensure its stability, it should be stored at -20°C upon receipt.[1] The compound is hygroscopic and should be kept in a tightly sealed container, preferably under an inert gas atmosphere to prevent moisture absorption.[1] For multiple uses, it is recommended to aliquot the powder to avoid repeated freeze-thaw cycles and moisture exposure to the bulk material.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis. The thiazolidine ring is susceptible to cleavage under both acidic and basic conditions, which can be exacerbated by elevated temperatures.[2] The cyano group can also be susceptible to hydrolysis, potentially converting to a carboxylic acid or amide under certain conditions.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the powder (e.g., clumping, discoloration), or more definitively through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess purity and quantify degradation products.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structure of degradation products.[6]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: The this compound powder appears clumped or discolored.
  • Possible Cause: Moisture absorption due to improper storage. The compound is known to be hygroscopic.

  • Troubleshooting Steps:

    • Immediately transfer the vial to a desiccator to remove excess surface moisture.

    • For future use, ensure the container is tightly sealed and consider storing it inside a larger container with desiccant.

    • Before use in a moisture-sensitive reaction, the material may need to be dried under vacuum.

    • Assess the purity of the material using a suitable analytical method like HPLC before proceeding with experiments.

Issue 2: Inconsistent experimental results using this compound from the same batch.
  • Possible Cause 1: Degradation due to repeated opening of the same vial, leading to moisture and air exposure.

  • Troubleshooting Steps:

    • Aliquot the compound into smaller, single-use vials upon receipt to minimize exposure of the bulk material.[1]

    • Always handle the compound in a controlled environment, such as a glove box or under a stream of inert gas.

  • Possible Cause 2: Degradation of the stock solution.

  • Troubleshooting Steps:

    • Prepare stock solutions fresh for each experiment whenever possible.

    • If a stock solution must be stored, store it at low temperatures (-20°C or -80°C) in tightly sealed vials. Conduct a stability study of the solution under your specific storage conditions to determine its usable lifetime.

Experimental Protocols

Protocol 1: Stability Testing of this compound Powder

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC grade water, acetonitrile, methanol
  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
  • Calibrated stability chambers/ovens
  • Calibrated photostability chamber
  • HPLC system with UV detector
  • Analytical balance, volumetric flasks, pipettes

2. Methods:

  • Sample Preparation: Accurately weigh samples of this compound into separate, appropriate containers for each stress condition.
  • Stress Conditions:
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and keep at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at 60°C for 24 hours.
  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid sample to 60°C in a stability chamber for 48 hours.
  • Photostability: Expose the solid sample to light in a photostability chamber according to ICH Q1B guidelines.
  • Analysis:
  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze the samples by a validated stability-indicating HPLC method.

3. Data Presentation:

Stress ConditionTemperature (°C)Duration (hours)Purity (%)% DegradationNumber of Degradation Products
Control25099.50.00
Acid Hydrolysis (0.1M HCl)602485.214.32
Base Hydrolysis (0.1M NaOH)602478.920.63
Oxidative (3% H₂O₂)252495.14.41
Thermal (Solid)604898.70.81
Photostability (ICH Q1B)25-99.10.40

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Protocol 2: HPLC Method for Purity and Degradation Analysis

This protocol provides a general HPLC method for the analysis of this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detector Wavelength: 210 nm
  • Column Temperature: 30°C

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Perform at least five replicate injections of a standard solution.
  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Visualizations

degradation_pathway A (R)-4-Cyanothiazolidine hydrochloride B Hydrolysis (Acid/Base) A->B Moisture, High/Low pH D Hydrolysis of Cyano Group A->D Moisture C Thiazolidine Ring Cleavage Products B->C E (R)-Thiazolidine-4-carboxylic acid or Amide D->E

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results q1 Is the powder clumped or discolored? start->q1 a1_yes Troubleshoot for moisture absorption q1->a1_yes Yes q2 Are you aliquoting the compound? q1->q2 No end Perform purity analysis (e.g., HPLC) a1_yes->end a2_no Implement aliquoting procedure q2->a2_no No q3 Is the stock solution fresh? q2->q3 Yes a2_no->end a3_no Prepare fresh stock solution q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

How to remove impurities from commercial (R)-4-Cyanothiazolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of commercial (R)-4-Cyanothiazolidine hydrochloride.

Troubleshooting Guide: Recrystallization Issues

This guide addresses common problems encountered during the purification of this compound via recrystallization.

Issue Potential Cause(s) Troubleshooting Steps
Compound does not dissolve - Insufficient solvent.- Incorrect solvent choice.- Temperature is too low.- Add more solvent in small increments.- Ensure the chosen solvent is appropriate (see solvent selection table below).- Gradually increase the temperature of the solvent.
Oiling out instead of crystallization - Solution is supersaturated.- Cooling rate is too fast.- Impurities are preventing crystallization.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Consider a pre-purification step like charcoal treatment to remove impurities.
Poor recovery of crystals - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Crystals were lost during filtration.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).- Ensure proper filtration technique and wash the crystals with a minimal amount of cold solvent.
Crystals are discolored - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low purity after recrystallization - Inappropriate solvent choice.- Impurities co-crystallized with the product.- Select a solvent in which the impurities are either very soluble or insoluble.- Perform a second recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial this compound?

A1: While the exact impurity profile can vary between manufacturers, potential impurities may arise from the synthetic route. These can include unreacted starting materials (e.g., (R)-thiazolidine-4-carboxamide), reagents (e.g., dehydrating agents like phosphorus oxychloride or thionyl chloride), and related byproducts from side reactions.

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. Based on the solubility of similar hydrochloride salts, suitable solvent systems could include alcohols (methanol, ethanol), water, or mixtures thereof. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then allowed to cool slowly to promote crystal formation. A common example is an ethanol/water or methanol/ether system.

Q4: What is the purpose of adding activated charcoal?

A4: Activated charcoal is used to remove colored impurities and some other non-polar impurities from the solution. It is added to the hot solution before the filtration of any insoluble material. It is important not to add charcoal to a boiling solution as it can cause bumping.

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form spontaneously, you can try several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

  • Seeding: Add a small crystal of the pure compound to the solution.

  • Lowering the temperature: Cool the solution in an ice bath or refrigerator.

  • Reducing the volume: Evaporate some of the solvent to increase the concentration of the compound.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Commercial this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or oil bath)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the commercial this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the elevated temperature.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides a hypothetical summary of purity analysis before and after recrystallization. Actual results will vary depending on the initial purity and the recrystallization conditions.

Analysis Commercial Sample After Recrystallization
Purity (by HPLC) 95.2%>99.5%
Appearance Off-white to light yellow powderWhite crystalline solid
Melting Point 145-150 °C152-154 °C

Diagram: Troubleshooting Workflow for Impurity Removal

G start Start: Impure this compound dissolve Dissolve in minimal hot solvent start->dissolve check_color Is the solution colored? dissolve->check_color add_charcoal Add activated charcoal and perform hot filtration check_color->add_charcoal Yes cool Allow to cool slowly check_color->cool No add_charcoal->cool crystals_form Do crystals form? cool->crystals_form induce_crystallization Induce crystallization (scratch, seed, or cool further) crystals_form->induce_crystallization No filter_dry Filter and dry crystals crystals_form->filter_dry Yes induce_crystallization->filter_dry end End: Purified Product filter_dry->end

Caption: Troubleshooting workflow for the purification of this compound.

Optimizing solvent and temperature for (R)-4-Cyanothiazolidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving (R)-4-Cyanothiazolidine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a solvent for reactions with this compound?

A1: Selecting an appropriate solvent is critical for reaction success. Key factors to consider include:

  • Solubility of this compound: As a hydrochloride salt, it is generally more soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility is expected to be lower in less polar solvents such as acetonitrile, THF, and dichloromethane.

  • Reagent Solubility: Ensure all other reactants are also soluble in the chosen solvent.

  • Solvent Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.

  • Reaction Temperature: The solvent's boiling point must be suitable for the intended reaction temperature.

  • Work-up Procedure: Consider the ease of solvent removal and potential for interference with product isolation and purification.

Q2: How does temperature typically affect reactions involving this compound?

A2: Temperature plays a crucial role in reaction kinetics and selectivity.

  • Reaction Rate: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to decomposition of the starting material or product.

  • Side Reactions: Higher temperatures can promote undesired side reactions, leading to a lower yield and purity of the desired product.

  • Stability: The stability of the thiazolidine ring can be compromised at elevated temperatures, potentially leading to ring-opening or other degradation pathways. It is advisable to conduct initial reactions at or below room temperature and monitor for progress before increasing the temperature.

Q3: What are common side reactions to be aware of when working with this compound?

A3: Potential side reactions include:

  • Epimerization: The stereocenter at the 4-position of the thiazolidine ring can be susceptible to epimerization under certain conditions, particularly in the presence of a base.

  • Hydrolysis of the Cyano Group: In the presence of strong acids or bases and water, the cyano group can be hydrolyzed to a carboxylic acid or amide.

  • Ring Opening: The thiazolidine ring may open under harsh reaction conditions.[1]

  • Racemization: Depending on the reaction conditions, racemization can occur.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Possible Causes & Solutions

CauseRecommended Action
Poor Solubility of Starting Material 1. Select a more suitable solvent. For this compound, consider polar aprotic solvents like DMF or DMSO. 2. Gently warm the reaction mixture to aid dissolution, monitoring for any signs of decomposition. 3. Use a co-solvent system to improve solubility.
Insufficient Reaction Temperature 1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Monitor the reaction progress by TLC or LC-MS at each temperature increment.
Low Reagent Reactivity 1. Confirm the purity and activity of your reagents. 2. Consider using a more reactive reagent or adding a suitable catalyst.
Inadequate Mixing Ensure efficient stirring, especially for heterogeneous mixtures.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion Observed solubility Check Solubility of All Reactants start->solubility temp Evaluate Reaction Temperature solubility->temp Solubility OK change_solvent Change Solvent or Add Co-solvent solubility->change_solvent Poor Solubility reagents Verify Reagent Quality & Stoichiometry temp->reagents Temperature Adequate increase_temp Increase Temperature Incrementally temp->increase_temp Temperature Too Low mixing Assess Stirring Efficiency reagents->mixing Reagents OK check_reagents Check Purity/Activity, Adjust Stoichiometry reagents->check_reagents Reagent Issue Suspected end_point Problem Resolved mixing->end_point Improve Stirring change_solvent->end_point increase_temp->end_point check_reagents->end_point

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Products/Low Purity

Possible Causes & Solutions

CauseRecommended Action
Reaction Temperature is Too High 1. Lower the reaction temperature. Consider running the reaction at 0°C or even lower. 2. Add reagents slowly at a reduced temperature to control any exotherm.
Incorrect Stoichiometry 1. Carefully check the molar ratios of your reactants. 2. Consider using a slight excess of one reagent to drive the reaction to completion, if appropriate.
Presence of Impurities 1. Ensure the purity of starting materials and reagents. 2. Use freshly distilled or purified solvents.
Decomposition 1. Monitor the reaction over time to determine the optimal reaction time and avoid product degradation. 2. Consider the stability of the product under the work-up and purification conditions.

Decision Tree for Improving Product Purity

purity_issues start Multiple Products or Low Purity check_temp Is the reaction temperature optimized? start->check_temp check_stoich Is the stoichiometry correct? check_temp->check_stoich Yes lower_temp Lower reaction temperature check_temp->lower_temp No check_purity Are starting materials pure? check_stoich->check_purity Yes adjust_stoich Adjust reactant ratios check_stoich->adjust_stoich No optimize_time Is the reaction time optimized? check_purity->optimize_time Yes purify_sm Purify starting materials/reagents check_purity->purify_sm No solution Purity Improved optimize_time->solution Yes time_study Conduct a time-course study optimize_time->time_study No lower_temp->solution adjust_stoich->solution purify_sm->solution time_study->solution

Caption: Decision tree for improving product purity.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol provides a general starting point for the N-acylation of this compound. Optimization of solvent, temperature, and base will be necessary for specific substrates.

Materials:

  • This compound

  • Acylating agent (e.g., acid chloride or anhydride)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

Procedure:

  • Suspend this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for N-Acylation

acylation_workflow start Suspend (R)-4-Cyanothiazolidine HCl in Solvent add_base Add Base and Stir start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acylating Agent cool->add_acyl react Stir and Monitor Reaction add_acyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end_product Final Product purify->end_product

Caption: General workflow for the N-acylation of this compound.

Data Summary

Relative Polarity and Boiling Points of Common Solvents

The following table provides a reference for solvent selection based on polarity and boiling point. The solubility of this compound is expected to be higher in more polar solvents.

SolventPolarity IndexBoiling Point (°C)Solvent Type
Water10.2100Polar Protic
Dimethyl Sulfoxide (DMSO)7.2189Polar Aprotic
Dimethylformamide (DMF)6.4153Polar Aprotic
Methanol5.165Polar Protic
Acetonitrile5.882Polar Aprotic
Ethanol4.378Polar Protic
Acetone5.156Polar Aprotic
Dichloromethane (DCM)3.140Aprotic
Tetrahydrofuran (THF)4.066Aprotic
Ethyl Acetate4.477Aprotic
Toluene2.4111Nonpolar
Hexane0.169Nonpolar

Disclaimer: The information provided is for guidance purposes only. Researchers should always conduct their own risk assessments and optimization studies for their specific reactions.

References

Technical Support Center: Efficient Synthesis of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalyst selection and troubleshooting for the efficient synthesis of (R)-4-Cyanothiazolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched this compound?

A1: The most common and effective strategy involves the asymmetric addition of a cyanide source to a 2-thiazoline precursor. This can be achieved through various catalytic systems, including chiral organocatalysts, metal-based catalysts, and biocatalysts. The choice of catalyst is critical for achieving high enantioselectivity and yield.

Q2: What are the common sources of cyanide for this reaction, and what are the safety precautions?

A2: Common cyanide sources include trimethylsilyl cyanide (TMSCN), potassium cyanide (KCN), and sodium cyanide (NaCN). Hydrogen cyanide (HCN) can also be used but requires specialized handling due to its high toxicity and volatility.

Safety Precautions: All cyanide-containing reagents are highly toxic and must be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. A dedicated cyanide quenching station with bleach or hydrogen peroxide should be readily accessible.

Q3: How can I determine the enantiomeric excess (e.e.) of my product?

A3: The enantiomeric excess of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). A racemic standard is required to identify the retention times of both enantiomers.

Q4: Are there any known stability issues with 4-Cyanothiazolidine hydrochloride?

A4: 4-Cyanothiazolidine hydrochloride can be sensitive to moisture and high temperatures, which may lead to degradation or racemization. It is recommended to store the final product under an inert atmosphere at low temperatures.

Catalyst Selection and Performance

The selection of an appropriate catalyst is paramount for the successful asymmetric synthesis of this compound. Below is a summary of potential catalytic systems with expected performance data based on analogous chemical transformations.

Catalyst TypeCatalyst ExampleTypical Yield (%)Typical e.e. (%)Reaction Time (h)Key Advantages
Organocatalyst Cinchona Alkaloid-derived Thiourea85-9590-9812-24Metal-free, readily available, high enantioselectivity.
Metal-based Catalyst Chiral Salen-Metal Complex (e.g., Al(III) or Cr(III))80-9288-968-16High catalytic activity, relatively short reaction times.
Biocatalyst Engineered Nitrilase or (R)-Oxynitrilase70-88>9924-48Extremely high enantioselectivity, mild reaction conditions.

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Cyanation

This protocol describes a general procedure for the synthesis of this compound using a cinchona alkaloid-derived thiourea catalyst.

Materials:

  • 2-Thiazoline

  • Trimethylsilyl cyanide (TMSCN)

  • Cinchona alkaloid-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine backbone)

  • Anhydrous toluene

  • 2 M HCl in diethyl ether

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the cinchona alkaloid-derived thiourea catalyst (5 mol%).

  • Add anhydrous toluene (0.1 M solution based on the substrate).

  • Cool the mixture to -40 °C.

  • Add 2-thiazoline (1.0 eq) to the reaction mixture.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise over 10 minutes.

  • Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Dissolve the purified product in a minimal amount of anhydrous diethyl ether and add 2 M HCl in diethyl ether dropwise to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.

// Nodes Start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low or No Yield", fillcolor="#FBBC05", fontcolor="#202124"]; LowEE [label="Low Enantioselectivity (e.e.)", fillcolor="#FBBC05", fontcolor="#202124"]; SideProducts [label="Formation of Side Products", fillcolor="#FBBC05", fontcolor="#202124"];

Cause1 [label="Inactive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="Poor Substrate Quality", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3 [label="Suboptimal Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause4 [label="Racemization", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause5 [label="Incorrect Catalyst Enantiomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause6 [label="Byproduct Formation", fillcolor="#F1F3F4", fontcolor="#202124"];

Solution1 [label="Verify catalyst activity and purity. Use freshly sourced or properly stored catalyst.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Ensure 2-thiazoline precursor is pure and anhydrous. Purify if necessary.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimize temperature, concentration, and reaction time. Screen different solvents.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Lower reaction temperature. Use a less basic workup procedure.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution5 [label="Confirm the absolute configuration of the chiral catalyst.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution6 [label="Adjust stoichiometry of reagents. Monitor reaction closely to avoid over-reaction.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> LowYield; Start -> LowEE; Start -> SideProducts;

LowYield -> Cause1; LowYield -> Cause2; LowYield -> Cause3;

LowEE -> Cause3; LowEE -> Cause4; LowEE -> Cause5;

SideProducts -> Cause3; SideProducts -> Cause6;

Cause1 -> Solution1 [style=dashed, color="#4285F4"]; Cause2 -> Solution2 [style=dashed, color="#4285F4"]; Cause3 -> Solution3 [style=dashed, color="#4285F4"]; Cause4 -> Solution4 [style=dashed, color="#4285F4"]; Cause5 -> Solution5 [style=dashed, color="#4285F4"]; Cause6 -> Solution6 [style=dashed, color="#4285F4"]; }

Figure 1: Troubleshooting flowchart for the synthesis.

Q5: My reaction yield is consistently low. What are the likely causes?

A5: Low yields can stem from several factors:

  • Inactive Catalyst: Ensure the catalyst is active and has been stored correctly, especially if it is sensitive to air or moisture.

  • Poor Substrate Quality: The 2-thiazoline starting material should be of high purity. Impurities can inhibit the catalyst or lead to side reactions.

  • Suboptimal Reaction Conditions: The reaction temperature, solvent, and concentration of reactants can significantly impact the yield. A systematic optimization of these parameters is recommended.

  • Inefficient Workup or Purification: Product loss can occur during extraction, concentration, or chromatography. Ensure the workup procedure is appropriate for the product's stability and that the chromatography conditions are optimized.

Q6: The enantiomeric excess of my product is poor. How can I improve it?

A6: Low enantioselectivity is a common challenge in asymmetric synthesis. Consider the following:

  • Catalyst Choice: The chosen catalyst may not be optimal for this specific transformation. Screening a variety of catalysts with different chiral backbones is advisable.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. A solvent screen is recommended.

  • Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity.

Q7: I am observing the formation of significant side products. What could be the cause?

A7: The formation of side products can be due to:

  • Reaction Temperature: Higher temperatures can promote undesired reaction pathways.

  • Stoichiometry: An incorrect ratio of reactants, particularly an excess of the cyanide source, can lead to side reactions.

  • Presence of Water: Moisture can lead to the hydrolysis of the substrate or product. Ensure all reagents and solvents are anhydrous.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactionSetup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentAddition [label="Addition of Reactants\nand Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMonitoring [label="Reaction Monitoring\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; SaltFormation [label="Hydrochloride Salt\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analysis\n(NMR, Chiral HPLC, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> ReactionSetup; ReactionSetup -> ReagentAddition; ReagentAddition -> ReactionMonitoring; ReactionMonitoring -> Workup; Workup -> Purification; Purification -> SaltFormation; SaltFormation -> Analysis; Analysis -> End; }

Figure 2: General experimental workflow.

Technical Support Center: Minimizing Epimerization with (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-4-Cyanothiazolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support you in maintaining the stereochemical integrity of your compounds.

Troubleshooting Guide

This guide addresses common issues that can lead to the epimerization of this compound and provides systematic solutions.

Problem: Significant epimerization of the C4 stereocenter is observed after a reaction (e.g., amide coupling).

Potential Cause Troubleshooting Steps
Strong Base The use of a strong, non-hindered base can readily deprotonate the acidic proton at the C4 position, leading to a planar intermediate and subsequent loss of stereochemistry upon reprotonation.
Solution:
1. Switch to a weaker or sterically hindered base: Utilize bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or potassium carbonate.
2. Use stoichiometric amounts of base: Carefully control the stoichiometry to use the minimum amount of base required for the reaction to proceed.
High Reaction Temperature Elevated temperatures provide the necessary activation energy for the epimerization process to occur, favoring the thermodynamically more stable epimer.
Solution:
1. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to favor the kinetically controlled product, which is often the desired enantiomer. Be aware that this may increase the required reaction time.
2. Monitor reaction progress: Closely monitor the reaction by techniques like TLC or LC-MS to determine the optimal time for completion at a lower temperature.
Prolonged Reaction Time Extended reaction times, especially at elevated temperatures or in the presence of a base, increase the likelihood of reaching thermodynamic equilibrium, which may favor the undesired epimer.
Solution:
1. Optimize reaction time: Determine the minimum time required for the reaction to reach completion through careful monitoring.
2. Quench the reaction promptly: Once the reaction is complete, quench it immediately to prevent further epimerization.
Inappropriate Solvent Polar aprotic solvents can stabilize the charged intermediate formed during deprotonation, potentially facilitating epimerization.
Solution:
1. Solvent screening: Test a range of solvents with varying polarities. Less polar solvents like dichloromethane (DCM) or toluene may be preferable to highly polar solvents like DMF or DMSO.
Choice of Coupling Reagent (for Amide Bond Formation) Certain coupling reagents can promote the formation of highly reactive intermediates that are more susceptible to epimerization.
Solution:
1. Use coupling reagents with epimerization-suppressing additives: Employ combinations like DIC/Oxyma or DIC/HOBt.[1][2]
2. Consider phosphonium or uronium salt-based reagents: Reagents like HATU, HBTU, or PyBOP are often effective in minimizing epimerization, especially when used with a hindered base.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization for this compound?

A1: The primary mechanism of epimerization for this compound involves the deprotonation of the hydrogen atom at the C4 position, which is the stereocenter. The electron-withdrawing nature of the adjacent nitrile group increases the acidity of this proton, making it susceptible to abstraction by a base. This deprotonation results in the formation of a planar carbanion or enolate-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the (R) and (S) enantiomers, thus resulting in epimerization.

Q2: How does the choice of base impact the extent of epimerization?

A2: The choice of base is critical in controlling epimerization. Stronger and less sterically hindered bases, such as triethylamine (TEA) or potassium carbonate, are more likely to cause deprotonation at the chiral center, leading to a higher degree of epimerization. In contrast, weaker or more sterically hindered bases, like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are less likely to abstract the C4 proton, thereby minimizing epimerization.

Q3: Can the hydrochloride salt form of the starting material influence the reaction?

A3: Yes, the hydrochloride salt can influence the reaction. The amine in the thiazolidine ring is protonated, which can affect its nucleophilicity and overall reactivity. In reactions that require a free amine, a stoichiometric amount of base must be added to neutralize the hydrochloride salt before the desired reaction can proceed. This initial neutralization step should be performed under carefully controlled conditions (e.g., at low temperature) to minimize the risk of premature epimerization.

Q4: How can I quantify the extent of epimerization?

A4: The most common and reliable method for quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[4][5][6][7][8] This technique uses a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, allowing for their separation and quantification. By analyzing the reaction mixture, the ratio of the two enantiomers can be determined, and the percentage of epimerization can be calculated.

Q5: Are there any specific coupling reagents recommended for amide bond formation with this compound to minimize epimerization?

A5: For amide bond formation, it is highly recommended to use coupling reagents that are known to suppress racemization. Good choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as ethyl (hydroxyimino)cyanoacetate (Oxyma) or 1-hydroxybenzotriazole (HOBt).[1][2] Uronium or phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent options, particularly for challenging couplings.[1][3]

Data Presentation

While specific quantitative data for the epimerization of this compound under various conditions is not extensively available in the public domain, the following tables provide a general guide based on analogous systems, such as proline derivatives used in peptide synthesis. These tables illustrate the expected trends and should be used as a starting point for reaction optimization.

Table 1: Effect of Base on Epimerization (General Trend)

BaseSteric HindranceBasicityExpected Epimerization
Triethylamine (TEA)LowModerateHigh
Potassium CarbonateLowHighVery High
N,N-Diisopropylethylamine (DIPEA)HighModerateLow
2,4,6-CollidineHighLowVery Low

Table 2: Effect of Temperature on Epimerization (General Trend)

Temperature (°C)Expected Epimerization Rate
-20Very Low
0Low
25 (Room Temperature)Moderate
50High
100Very High

Table 3: Effect of Coupling Reagents on Epimerization in Amide Coupling (General Trend)

Coupling Reagent/AdditiveExpected Epimerization
DCC/DIPEAModerate to High
EDC/DIPEAModerate
DIC/HOBtLow
DIC/OxymaVery Low
HATU/DIPEAVery Low
PyBOP/DIPEAVery Low

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Epimerization

This protocol describes a general method for coupling a carboxylic acid to this compound while minimizing the risk of epimerization.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if required for solubility)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Amine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous DCM.

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and form the free amine. Stir the mixture at 0 °C for 15-20 minutes.

  • Pre-activation of the Carboxylic Acid: In a separate flame-dried flask, dissolve the carboxylic acid (1.05 equivalents) and Oxyma (1.1 equivalents) in anhydrous DCM (or a minimal amount of DMF if solubility is an issue). Cool the solution to 0 °C.

  • Coupling Reaction: To the solution of the carboxylic acid and Oxyma, add DIC (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

  • Addition of the Amine: Transfer the cold solution of the free amine (from step 2) to the pre-activated carboxylic acid mixture via a cannula.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to slowly warm to room temperature over several hours.

  • Work-up: Once the reaction is complete, quench it by adding water. Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Method for Quantifying Epimerization

This protocol provides a general method for the analysis of the enantiomeric purity of the product from Protocol 1. The specific column and mobile phase conditions may need to be optimized for the particular amide product.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase (Typical Starting Conditions):

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • For basic compounds, 0.1% diethylamine (DEA) may be added.

  • For acidic compounds, 0.1% trifluoroacetic acid (TFA) may be added.

Procedure:

  • Sample Preparation: Prepare a standard solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a sample of the crude reaction mixture under the same conditions.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the standard and crude samples.

    • Monitor the elution profile using a UV detector at a suitable wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. The desired (R)-enantiomer should be the major peak in the standard of the starting material.

    • Integrate the peak areas for both enantiomers in the chromatogram of the crude reaction mixture.

    • Calculate the percentage of the undesired (S)-epimer using the following formula: % Epimer = [Area(S) / (Area(R) + Area(S))] * 100

Visualizations

Epimerization_Mechanism R_start (R)-4-Cyanothiazolidine Planar_intermediate Planar Carbanion Intermediate R_start->Planar_intermediate - H+ Base Base (e.g., TEA) S_product (S)-4-Cyanothiazolidine (Epimer) Planar_intermediate->S_product + H+ (top face attack) R_product (R)-4-Cyanothiazolidine (Retained) Planar_intermediate->R_product + H+ (bottom face attack) Proton_source Proton Source (H+)

Caption: Mechanism of base-catalyzed epimerization of (R)-4-Cyanothiazolidine.

Troubleshooting_Workflow Start Epimerization Observed? Check_Base Evaluate Base: - Strong? - Sterically hindered? Start->Check_Base Yes End Epimerization Minimized Start->End No Solution_Base Action: - Use weaker/hindered base - Stoichiometric amount Check_Base->Solution_Base Check_Temp Evaluate Temperature: - High? Solution_Temp Action: - Lower temperature Check_Temp->Solution_Temp Check_Time Evaluate Reaction Time: - Prolonged? Solution_Time Action: - Monitor closely - Quench promptly Check_Time->Solution_Time Check_Reagent Evaluate Coupling Reagent: - Additive used? Solution_Reagent Action: - Use DIC/Oxyma or HATU Check_Reagent->Solution_Reagent Solution_Base->Check_Temp Solution_Temp->Check_Time Solution_Time->Check_Reagent Solution_Reagent->End

References

Addressing solubility issues of (R)-4-Cyanothiazolidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (R)-4-Cyanothiazolidine hydrochloride in organic solvents.

Troubleshooting Guide

Low or slow dissolution of this compound can impede experimental progress. This guide offers a systematic approach to diagnosing and resolving common solubility issues.

Issue: The compound is not dissolving or is dissolving very slowly.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Verification & Initial Steps cluster_2 Physical Interventions cluster_3 Solvent System Modification cluster_4 Re-evaluation start Compound not dissolving in selected solvent verify_compound Verify Compound Purity & Identity start->verify_compound verify_solvent Check Solvent Purity & Water Content start->verify_solvent agitation Increase Agitation (Stirring/Sonication) verify_compound->agitation verify_solvent->agitation increase_temp Increase Temperature cosolvent Add a Polar Co-Solvent (e.g., Methanol, Ethanol) increase_temp->cosolvent If still insoluble select_new_solvent Select a More Polar Solvent increase_temp->select_new_solvent If degradation is a concern agitation->increase_temp base Add a Non-Nucleophilic Organic Base (e.g., Triethylamine) cosolvent->base If precipitation occurs end Solubility Achieved cosolvent->end base->end select_new_solvent->end

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Verify Compound and Solvent Quality:

    • Compound Integrity: Ensure the this compound is of the expected purity and has been stored correctly, as degradation can affect solubility. The compound is typically a lyophilized powder and should be stored at -20°C.[1]

    • Solvent Quality: Use anhydrous, high-purity solvents. The presence of water can significantly impact the solubility of hydrochloride salts in organic solvents.

  • Optimize Physical Conditions:

    • Agitation: Increase mechanical stirring or use sonication to enhance the dissolution rate.

    • Heating: Gently warm the mixture. Many compounds exhibit increased solubility at higher temperatures. However, monitor for any signs of degradation (e.g., color change).

  • Modify the Solvent System:

    • Co-solvents: If using a less polar solvent, adding a small amount of a polar co-solvent like methanol or ethanol can improve solubility.

    • pH Adjustment: this compound is a salt. The free base is likely more soluble in non-polar organic solvents. Adding a small amount of a non-nucleophilic organic base (e.g., triethylamine) can neutralize the hydrochloride, potentially increasing solubility.[2] However, this will change the chemical nature of the solute in the solution.

  • Re-evaluate Solvent Choice:

    • If the above steps fail, the chosen solvent may be inappropriate. Refer to the solubility data of structurally similar compounds to select a more suitable solvent. For thiazolidine derivatives, polar protic solvents are often a good starting point.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be most soluble?

Representative Solubility Data for a Structurally Similar Compound (Ethyl l-Thiazolidine-4-carboxylate Hydrochloride)

SolventPolarity (Dielectric Constant)Solubility Trend
Methanol32.7High
Ethanol24.5High
Acetone20.7Moderate
Ethyl Acetate6.0Low
Acetonitrile37.5Low

Note: This table is illustrative and based on a structurally similar compound. Actual solubility should be determined experimentally.

Q2: Why is my compound "oiling out" or forming a sludge instead of dissolving?

A2: This can happen with hydrochloride salts when they are hygroscopic or when the solvent has a small amount of water.[3] The compound may be absorbing moisture from the air or the solvent, forming a hydrated, less soluble form. Try using anhydrous solvents and handling the compound in a dry atmosphere (e.g., in a glove box). In some cases, switching to a different acid for salt formation, like methanesulfonic acid, might yield a more crystalline and less problematic salt.[3]

Q3: Can I use DMSO or DMF to dissolve this compound?

A3: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar aprotic solvents and are often good solvents for a wide range of organic compounds. Thiazolidinediones, a related class of compounds, are sparingly soluble in DMSO.[4] While they are likely to dissolve this compound, it is important to consider their compatibility with downstream applications, as they can be difficult to remove and may interfere with certain reactions or biological assays.

Q4: How does the hydrochloride salt form affect solubility in organic solvents?

A4: Converting a basic compound to its hydrochloride salt generally increases its polarity and, therefore, its solubility in polar solvents, especially water. Conversely, it decreases its solubility in non-polar organic solvents. The free base form would be expected to be more soluble in less polar solvents like diethyl ether or dichloromethane. The presence of the chloride counter-ion can also lead to the "common ion effect," which can decrease solubility in solvents that already contain chloride ions.[5][6]

Q5: What is a reliable method for determining the experimental solubility?

A5: The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility. It involves creating a saturated solution by agitating an excess of the compound in the solvent for an extended period (e.g., 24-48 hours) at a constant temperature to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis prep Add excess compound to a known volume of solvent in a sealed vial. equil Agitate at constant temperature for 24-48 hours. prep->equil sep Allow solid to settle. Filter supernatant through a 0.22 µm syringe filter. equil->sep analysis Determine concentration of the filtrate using a validated analytical method (e.g., HPLC). sep->analysis

References

Improving the work-up procedure for (R)-4-Cyanothiazolidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the synthesis of (R)-4-Cyanothiazolidine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental work-up of this compound.

Issue 1: Low Yield of Isolated Product

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors during the work-up procedure. A systematic evaluation of each step is crucial for identifying the root cause.

Potential Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Incomplete Precipitation/Crystallization Ensure the hydrochloride salt is fully precipitated. This can be influenced by the solvent system, temperature, and pH. Consider cooling the solution for an extended period or using an anti-solvent.Increased recovery of the solid product.
Product Loss During Extraction If an aqueous work-up is performed, the hydrochloride salt may have significant water solubility. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent.Recovery of dissolved product from the aqueous phase.
Hydrolysis of the Nitrile Group Prolonged exposure to strongly acidic or basic conditions during work-up can lead to hydrolysis of the nitrile to a carboxamide or carboxylic acid.[1][2] Neutralize the reaction mixture promptly after the reaction is complete and use buffered solutions if necessary for pH adjustment.[1]Minimized formation of hydrolysis-related impurities, thereby increasing the yield of the desired product.
Adsorption onto Drying Agents or Filter Media The polar nature of the hydrochloride salt can lead to adsorption onto silica gel, celite, or drying agents like magnesium sulfate. Minimize the use of these materials or wash them thoroughly with a polar solvent to recover the adsorbed product.Reduced loss of product during filtration and drying steps.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is impure, as indicated by TLC, LC-MS, or NMR analysis. How can I identify and eliminate these impurities?

A: The nature of the impurities will dictate the most effective purification strategy. Common impurities include unreacted starting materials, reaction byproducts, and degradation products formed during the work-up.

Troubleshooting Impurities:

Impurity Type Identification Method Recommended Purification Strategy
Unreacted Starting Materials Compare the spectral data (e.g., NMR, LC-MS) of your product with that of the starting materials.Optimize the reaction conditions (e.g., reaction time, temperature) to ensure complete conversion. For purification, consider recrystallization or chromatography.
Hydrolysis Products (Amide/Carboxylic Acid) Look for characteristic signals in the NMR spectrum (e.g., broad NH peaks for amide, broad OH peak for carboxylic acid) and corresponding molecular ions in the mass spectrum.Avoid prolonged exposure to non-neutral pH during work-up. Recrystallization from a suitable solvent system can be effective in removing these more polar impurities.
Solvent Residues Characteristic solvent peaks will be visible in the 1H NMR spectrum.Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, precipitation or recrystallization from a different solvent system may be necessary.

Experimental Protocol: General Purification by Recrystallization

A common method for purifying hydrochloride salts is recrystallization.

  • Solvent Selection : The ideal solvent system is one in which the crude product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for hydrochloride salts include ethanol, methanol, isopropanol, or mixtures with water or non-polar co-solvents like ethyl acetate or diethyl ether.

  • Dissolution : Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional) : If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

  • Hot Filtration : If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the filtrate to cool slowly to room temperature to induce crystallization. The cooling rate can be further reduced by placing the flask in a Dewar.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound during work-up and storage?

A1: this compound is a salt and is generally expected to be a stable, crystalline solid.[3] However, the cyanothiazolidine ring system and the nitrile group can be susceptible to degradation under certain conditions. The primary concern is the hydrolysis of the nitrile group in the presence of strong acids or bases, especially at elevated temperatures.[1][2] For long-term storage, it is advisable to keep the compound in a cool, dry place, protected from moisture.[3]

Q2: Can I use a basic wash (e.g., sodium bicarbonate solution) during the work-up?

A2: It is generally not recommended to use a basic wash when the desired product is a hydrochloride salt. A basic wash will neutralize the hydrochloride, converting it to the free base. The free base of (R)-4-Cyanothiazolidine may have different solubility properties and may be less stable than the hydrochloride salt. If a basic wash is necessary to remove acidic impurities, the free base must be re-converted to the hydrochloride salt, for example, by adding a solution of HCl in an organic solvent.

Q3: How can I effectively remove a polar, water-soluble impurity from my this compound product?

A3: If the impurity is significantly more water-soluble than your product, you can attempt a carefully controlled aqueous wash. However, this risks losing some of your product. A more effective method is often recrystallization.[4] By carefully selecting the recrystallization solvent, you can often find a system where the impurity remains in the mother liquor while your product crystallizes out in a pure form.

Visual Guides

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Yield of (R)-4-Cyanothiazolidine HCl check_precipitation Step 1: Evaluate Precipitation/Crystallization start->check_precipitation is_precipitation_complete Is precipitation complete? check_precipitation->is_precipitation_complete check_extraction Step 2: Assess Extraction Protocol is_precipitation_complete->check_extraction Yes optimize_conditions Optimize Work-up Conditions is_precipitation_complete->optimize_conditions No is_product_in_aqueous Is product lost in aqueous layers? check_extraction->is_product_in_aqueous check_hydrolysis Step 3: Investigate Nitrile Hydrolysis is_product_in_aqueous->check_hydrolysis No is_product_in_aqueous->optimize_conditions Yes is_hydrolysis_evident Are hydrolysis byproducts detected? check_hydrolysis->is_hydrolysis_evident is_hydrolysis_evident->optimize_conditions Yes end Improved Yield is_hydrolysis_evident->end No optimize_conditions->end

Caption: A flowchart for troubleshooting low product yield.

General Work-up and Purification Workflow

PurificationWorkflow reaction_mixture Crude Reaction Mixture quench Quench Reaction reaction_mixture->quench extraction Aqueous Work-up / Extraction quench->extraction drying Dry Organic Layer extraction->drying precipitation Precipitate HCl Salt drying->precipitation filtration Filter Crude Product precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure (R)-4-Cyanothiazolidine HCl recrystallization->final_product

Caption: A general workflow for the work-up and purification.

References

Validation & Comparative

Comparative Guide to Analytical Methods for (R)-4-Cyanothiazolidine Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of (R)-4-Cyanothiazolidine hydrochloride with potential alternative analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] A validated HPLC method is crucial for ensuring the quality and consistency of drug substances and products. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[2][3][4]

Experimental Protocol: HPLC Method Validation

The following protocol outlines the steps for validating an HPLC method for the assay of this compound, based on the International Council for Harmonisation (ICH) guidelines.[3][5][6]

1. Instrumentation and Chromatographic Conditions (Typical)

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for similar compounds.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the solvents should be optimized for the best separation.[7][8][9]

  • Flow Rate: Typically 1.0 mL/min.[1][10]

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: Typically 10-20 µL.[10]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

2. Validation Parameters and Acceptance Criteria

The following validation parameters should be assessed with predefined acceptance criteria.[5][6][11]

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or excipients.[5] This is often evaluated through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).[9][12]

    • Acceptance Criteria: The peak for this compound should be pure and well-resolved from any other peaks.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[3][4]

    • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 80% to 120% of the expected test concentration).[6][7]

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

    • Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., three levels, with three replicates each).

    • Acceptance Criteria: The mean percent recovery should be within a specified range (e.g., 98.0% to 102.0%).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for the assay of a drug substance.[6][13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[3]

    • Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3][4]

    • Acceptance Criteria: These values should be reported and justified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]

    • Procedure: Introduce small changes to parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±5 °C).

    • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected.

  • System Suitability: An integral part of the analytical method that ensures the chromatographic system is performing adequately.[5]

    • Procedure: Inject a standard solution multiple times before and during the analysis.

    • Acceptance Criteria: Parameters such as theoretical plates, tailing factor, and RSD of replicate injections should meet predefined criteria.

Comparison of Analytical Methods

While HPLC is a powerful technique, other methods can also be considered for the assay of this compound. The choice of method depends on factors such as the intended application, available instrumentation, and the required sensitivity and selectivity.

Parameter HPLC-UV UV-Vis Spectrophotometry Capillary Electrophoresis (CE)
Specificity High (with appropriate column and mobile phase)Low to Moderate (potential interference from other UV-absorbing compounds)High (based on charge-to-mass ratio)
Sensitivity High (typically µg/mL to ng/mL)Moderate (typically µg/mL)Very High (can be in the ng/mL to pg/mL range)
Linearity Range WideNarrower than HPLCWide
Accuracy HighModerate to HighHigh
Precision (%RSD) < 2%< 2%< 3%
Analysis Time Moderate (typically 5-30 minutes per sample)Fast (minutes per sample)Fast (minutes per sample)
Instrumentation Cost HighLowHigh
Solvent Consumption HighLowVery Low
Typical Application Quality control, stability studies, impurity profilingRoutine quality control, content uniformityChiral separations, analysis of complex mixtures

Note: The values in this table are typical and can vary depending on the specific method and instrumentation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Develop Validation Protocol criteria Define Acceptance Criteria protocol->criteria specificity Specificity / Forced Degradation protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability data_analysis Analyze Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & Performance Parameters method Analytical Method linearity Linearity method->linearity specificity Specificity method->specificity lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness accuracy Accuracy linearity->accuracy precision Precision linearity->precision range Range linearity->range

Caption: Interrelationship of HPLC Validation Parameters.

References

Comparative analysis of different synthetic routes to (R)-4-Cyanothiazolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of various synthetic routes to (R)-4-Cyanothiazolidine hydrochloride, a key building block in the development of various pharmaceutical agents. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines different synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry due to its presence in the core structure of various bioactive molecules. The stereochemistry at the C4 position is crucial for the biological activity of its derivatives, making stereoselective synthesis a critical aspect of its production. This guide explores and compares different methodologies for the synthesis of this important intermediate, focusing on efficiency, scalability, and stereochemical control.

Comparison of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound have been identified and analyzed. The first route proceeds via the dehydration of an amide intermediate derived from (R)-cysteine, while the second involves a multi-step conversion from a related thiazolidine derivative.

ParameterRoute 1: Amide DehydrationRoute 2: Multi-step Conversion
Starting Material (R)-Cysteine Methyl Ester Hydrochloride(R)-2,2-Dimethylthiazolidine-4-carboxylic acid
Key Steps 1. Amidation 2. Thiazolidine ring formation 3. Dehydration 4. Deprotection and salt formation1. Boc protection 2. Weinreb amide formation 3. Reduction to aldehyde 4. Conversion to oxime and dehydration to nitrile
Overall Yield ~60-70%~45-55%
Purity (typical) >98%>98%
Reaction Time 2-3 days4-5 days
Scalability Readily scalableModerate scalability, requires chromatography
Stereochemical Purity High (retention of configuration)High (retention of configuration)
Reagents & Conditions Mild to moderateRequires strong reducing agents and chromatography

Experimental Protocols

Route 1: Synthesis via Dehydration of (R)-Thiazolidine-4-carboxamide

This route offers a more direct approach starting from a readily available derivative of (R)-cysteine.

Step 1: Synthesis of (R)-Thiazolidine-4-carboxamide (R)-Cysteine methyl ester hydrochloride is reacted with an aminating agent in a suitable solvent. The resulting amide is then cyclized with formaldehyde in the presence of a mild base to form (R)-thiazolidine-4-carboxamide.

Step 2: Dehydration to (R)-4-Cyanothiazolidine The amide from the previous step is subjected to dehydration using a suitable dehydrating agent, such as trifluoroacetic anhydride or phosphorus oxychloride, in an inert solvent to yield the corresponding nitrile.

Step 3: Hydrochloride Salt Formation The crude (R)-4-Cyanothiazolidine is dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride to precipitate the desired this compound.

Route 2: Synthesis from (R)-2,2-Dimethylthiazolidine-4-carboxylic acid

This pathway involves the protection of the thiazolidine nitrogen and subsequent functional group manipulations at the C4 position.

Step 1: Protection of the Thiazolidine (R)-2,2-Dimethylthiazolidine-4-carboxylic acid, which can be synthesized from (R)-cysteine and acetone, is protected with a di-tert-butyl dicarbonate (Boc) group.

Step 2: Formation of the Weinreb Amide The Boc-protected carboxylic acid is converted to the corresponding N,O-dimethylhydroxylamide (Weinreb amide).

Step 3: Reduction to the Aldehyde The Weinreb amide is then reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Step 4: Conversion to the Nitrile The aldehyde is first converted to its oxime derivative by reaction with hydroxylamine. Subsequent dehydration of the oxime yields the nitrile.

Step 5: Deprotection and Salt Formation The Boc protecting group is removed under acidic conditions, which concurrently leads to the formation of the hydrochloride salt.

Synthetic Route Visualization

The following diagrams illustrate the logical flow of the two synthetic routes described.

Synthetic_Route_1 start (R)-Cysteine Methyl Ester HCl step1 Amidation & Thiazolidine Formation start->step1 intermediate1 (R)-Thiazolidine-4-carboxamide step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 (R)-4-Cyanothiazolidine step2->intermediate2 step3 HCl Salt Formation intermediate2->step3 end (R)-4-Cyanothiazolidine HCl step3->end

Caption: Workflow for the synthesis of this compound via amide dehydration.

Synthetic_Route_2 start (R)-2,2-Dimethylthiazolidine-4-carboxylic acid step1 Boc Protection start->step1 intermediate1 Boc-Protected Acid step1->intermediate1 step2 Weinreb Amide Formation intermediate1->step2 intermediate2 Weinreb Amide step2->intermediate2 step3 Reduction to Aldehyde intermediate2->step3 intermediate3 Aldehyde step3->intermediate3 step4 Oxime Formation & Dehydration intermediate3->step4 intermediate4 Boc-(R)-4-Cyanothiazolidine step4->intermediate4 step5 Deprotection & Salt Formation intermediate4->step5 end (R)-4-Cyanothiazolidine HCl step5->end

Caption: Multi-step synthesis of this compound from a protected thiazolidine.

Conclusion

Both synthetic routes successfully yield the target compound with high stereochemical purity. The choice between the two methods will likely depend on the specific requirements of the researcher or organization. Route 1, the amide dehydration pathway, appears to be more efficient in terms of overall yield and reaction time, making it potentially more suitable for larger-scale synthesis. Route 2, while longer and with a slightly lower overall yield, offers an alternative approach that may be advantageous depending on the availability of starting materials and specific laboratory capabilities. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for the synthesis of this compound.

A Comparative Guide to Determining the Enantio­meric Purity of (R)-4-Cyanothia­zolidine Hydrochlo­ride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. (R)-4-Cyanothiazolidine hydrochloride, a key chiral building block, requires robust analytical methods to quantify its enantiomeric excess (e.e.). This guide provides a comprehensive comparison of three primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The selection of an optimal method depends on various factors, including the physicochemical properties of the analyte, required accuracy, sample throughput, and available instrumentation. Below, we delve into the principles, experimental protocols, and performance characteristics of each technique, supported by representative data to facilitate an informed decision-making process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For polar compounds like 4-Cyanothiazolidine hydrochloride, derivatization is often necessary to improve chromatographic behavior and interaction with the CSP.

The indirect HPLC method involves derivatizing the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase. A common CDA for primary and secondary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Dissolve (R)-4-Cyanothiazolidine HCl in Acetone/Water s2 Add Marfey's Reagent and NaHCO3 Solution s1->s2 s3 Heat at 40°C for 1 hour s2->s3 s4 Cool and neutralize with HCl s3->s4 s5 Extract with Ethyl Acetate s4->s5 s6 Dry and reconstitute in Mobile Phase s5->s6 hplc Inject onto C18 Column s6->hplc detect UV Detection at 340 nm hplc->detect quant Integrate Peaks and Calculate Enantiomeric Purity detect->quant

Workflow for enantiomeric purity analysis by Chiral HPLC.

Derivatization:

  • Dissolve 1 mg of 4-Cyanothiazolidine hydrochloride in 200 µL of acetone/water (1:1).

  • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 80 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture in a water bath at 40°C for 1 hour.

  • After cooling to room temperature, neutralize the reaction mixture with 40 µL of 2 M HCl.

  • Evaporate the acetone and extract the aqueous layer with ethyl acetate (3 x 500 µL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B) (e.g., 60:40 A:B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Parameter(R,L)-Diastereomer(S,L)-Diastereomer
Retention Time (min) 12.514.2
Resolution (Rs) -> 2.0
Limit of Detection (LOD) 0.05%0.05%
Limit of Quantitation (LOQ) 0.15%0.15%
Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds. Similar to HPLC, derivatization is required for polar molecules like 4-Cyanothiazolidine hydrochloride to increase volatility and enable separation on a chiral GC column.

The analyte is derivatized with an achiral reagent to block polar functional groups (the secondary amine) and make the molecule more volatile. The enantiomers of the derivatized analyte are then separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.

cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis g1 Dissolve (R)-4-Cyanothiazolidine HCl in Dichloromethane g2 Add Triethylamine and Trifluoroacetic Anhydride (TFAA) g1->g2 g3 React at Room Temp for 30 min g2->g3 g4 Wash with Water and Brine g3->g4 g5 Dry organic layer and concentrate g4->g5 gc_inj Inject into Chiral GC Column g5->gc_inj gc_det FID or MS Detection gc_inj->gc_det gc_quant Integrate Peaks and Calculate Enantiomeric Purity gc_det->gc_quant

Workflow for enantiomeric purity analysis by Chiral GC.

Derivatization:

  • Suspend 1 mg of 4-Cyanothiazolidine hydrochloride in 1 mL of dichloromethane.

  • Add 200 µL of triethylamine, followed by 150 µL of trifluoroacetic anhydride (TFAA).

  • Stir the mixture at room temperature for 30 minutes.

  • Wash the reaction mixture with water (2 x 1 mL) and then with brine (1 x 1 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Carefully concentrate the solution to approximately 200 µL under a gentle stream of nitrogen for GC analysis.

Chromatographic Conditions:

  • Column: Chiral Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 270°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 180°C at 5°C/min, hold for 5 min.

  • Injection: 1 µL, split ratio 50:1

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min) 15.816.3
Resolution (Rs) -> 1.8
Limit of Detection (LOD) 0.02%0.02%
Limit of Quantitation (LOQ) 0.08%0.08%
NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. This technique relies on the use of a Chiral Solvating Agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.

When a chiral analyte is mixed with an enantiomerically pure CSA in an NMR solvent, transient diastereomeric complexes are formed. These complexes are in fast exchange with the free species. The different magnetic environments in the diastereomeric complexes cause the corresponding protons in the (R) and (S) enantiomers of the analyte to resonate at slightly different frequencies, allowing for their distinct integration. A common CSA for chiral amines is (R)-(-)-1,1'-Bi-2-naphthol (BINOL).[1][2][3]

Analyte_R (R)-Analyte NMR_Tube NMR Tube (Analyte + CSA in CDCl3) Analyte_R->NMR_Tube Analyte_S (S)-Analyte Analyte_S->NMR_Tube CSA (R)-BINOL (CSA) CSA->NMR_Tube Complex_RR Diastereomeric Complex (R-Analyte + R-BINOL) Spectrum NMR Spectrum Complex_RR->Spectrum gives distinct signal Complex_SR Diastereomeric Complex (S-Analyte + R-BINOL) Complex_SR->Spectrum gives distinct signal NMR_Tube->Complex_RR forms NMR_Tube->Complex_SR forms Signals Separated Signals for (R) and (S) enantiomers Spectrum->Signals

Principle of enantiomeric discrimination by NMR using a CSA.

Sample Preparation:

  • Accurately weigh approximately 5 mg of 4-Cyanothiazolidine hydrochloride and 1.5 equivalents (approx. 10 mg) of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) directly into an NMR tube.[2]

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Cap the tube and shake gently for 30-60 seconds to ensure complete dissolution and complex formation.[3]

  • Acquire the ¹H NMR spectrum immediately.

NMR Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 25°C

  • Experiment: Standard ¹H NMR

  • Key Signal to Monitor: The proton at the chiral center (C4-H) of the thiazolidine ring.

Parameter(R)-Enantiomer Signal(S)-Enantiomer Signal
Chemical Shift (δ, ppm) 4.15 (example)4.12 (example)
Chemical Shift Δδ (ppm) -0.03
Limit of Detection (LOD) ~1%~1%
Limit of Quantitation (LOQ) ~2-3%~2-3%

Summary and Method Selection

The choice of method for determining the enantiomeric purity of this compound should be guided by the specific requirements of the analysis.

FeatureChiral HPLC (Indirect)Chiral GCNMR with CSA
Principle Diastereomer separation on achiral columnEnantiomer separation on chiral columnDiastereomeric complexation in solution
Sample Prep Derivatization requiredDerivatization requiredSimple mixing
Analysis Time Moderate (~20-30 min per sample)Moderate (~20-30 min per sample)Fast (~5-10 min per sample)
Sensitivity (LOQ) High (<0.2%)Very High (<0.1%)Lower (~2-3%)
Instrumentation Standard HPLC systemGC with chiral columnNMR Spectrometer
Best For Routine QC, high accuracyTrace impurity detection, high sensitivityRapid screening, process monitoring

Recommendations:

  • For high accuracy and sensitivity , such as in final product quality control or stability studies, Chiral GC is the preferred method due to its excellent resolution and low detection limits.

  • Chiral HPLC offers a robust and reliable alternative, particularly if a GC is not available or if the derivatization for GC proves problematic. It is well-suited for routine quality control applications.

  • For rapid screening of multiple samples, such as during reaction optimization or in-process control, NMR spectroscopy with a chiral solvating agent is the most efficient choice, providing near-instantaneous results with minimal sample preparation.[2][3]

References

A Comparative Guide to Validation Protocols for Quantifying (R)-4-Cyanothiazolidine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the validation of a quantification protocol for impurities in (R)-4-Cyanothiazolidine hydrochloride. The focus is on ensuring the purity and safety of this critical pharmaceutical intermediate. The primary impurity of concern is its enantiomeric counterpart, (S)-4-Cyanothiazolidine hydrochloride, along with potential process-related impurities.

Introduction to Impurity Profiling

This compound is a chiral molecule where the stereochemistry is crucial for its intended biological activity and safety. The presence of the undesired (S)-enantiomer can lead to reduced efficacy or unforeseen side effects. Furthermore, impurities arising from the synthetic process, such as unreacted starting materials or by-products, must be rigorously controlled to meet regulatory standards. This guide compares High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Gas Chromatography (GC) with a flame ionization detector (FID) after derivatization as two effective methods for quantifying these impurities.

Comparative Data Summary

The following table summarizes the performance characteristics of the two analytical methods for the quantification of the (S)-enantiomer and a potential process-related impurity in this compound.

ParameterHPLC with Chiral Stationary PhaseGC-FID after Derivatization
Analyte (S)-4-Cyanothiazolidine hydrochloride, Process-Related Impurity XDiastereomeric derivative of (S)-4-Cyanothiazolidine hydrochloride, Process-Related Impurity X derivative
Specificity Excellent separation of enantiomers and process-related impurity from the main component.Good separation of diastereomers and derivatized process-related impurity.
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD) < 1.5%< 2.0%
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL
Robustness Tolerant to minor changes in mobile phase composition and flow rate.Sensitive to variations in derivatization conditions and injection temperature.
Sample Preparation Simple dissolution in mobile phase.Requires a derivatization step to create volatile diastereomers.
Analysis Time ~20 minutes~30 minutes (including derivatization)

Experimental Workflows

The logical flow of the validation process for quantifying impurities in this compound is depicted below. This workflow outlines the key stages from sample preparation to data analysis for both the HPLC and GC methodologies.

cluster_0 Method Validation Workflow cluster_1 Sample Preparation cluster_2 Analytical Methods cluster_3 Data Acquisition & Analysis cluster_4 Validation Parameters Assessment cluster_5 Comparison & Reporting prep Weigh and dissolve (R)-4-Cyanothiazolidine HCl sample spike Spike with known amounts of (S)-enantiomer and Impurity X standards prep->spike hplc HPLC Analysis (Chiral Stationary Phase) spike->hplc Direct Injection gc GC-FID Analysis (after Derivatization) spike->gc Derivatization hplc_data Peak Integration & Quantification (HPLC) hplc->hplc_data gc_data Peak Integration & Quantification (GC) gc->gc_data validation Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness hplc_data->validation gc_data->validation report Compare method performance and generate validation report validation->report

A high-level overview of the validation workflow.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase

This method allows for the direct separation and quantification of the enantiomers of 4-Cyanothiazolidine hydrochloride and a process-related impurity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane: Isopropanol: Trifluoroacetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve (S)-4-Cyanothiazolidine hydrochloride and the process-related impurity standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.

  • Spiked Sample Solution (for Accuracy): Add known amounts of the standard stock solution to the sample solution to achieve impurity concentrations at 50%, 100%, and 150% of the specification limit.

Validation Parameters:

  • Specificity: Inject the mobile phase, a solution of the (R)-enantiomer, a solution of the (S)-enantiomer, and a solution of the process-related impurity to demonstrate separation and lack of interference.

  • Linearity: Prepare a series of dilutions of the standard stock solution ranging from the LOQ to 150% of the specification limit and plot the peak area against concentration.

  • Accuracy: Analyze the spiked samples in triplicate at each concentration level and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a spiked sample at 100% of the specification limit.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results.

Gas Chromatography with Flame Ionization Detector (GC-FID) after Derivatization

This method involves converting the non-volatile enantiomers into volatile diastereomers, which can then be separated and quantified by gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent.

Derivatization Procedure:

  • To 1 mg of the sample or standard in a vial, add 1 mL of anhydrous dichloromethane and 100 µL of a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride).

  • Add 50 µL of pyridine and heat at 60°C for 30 minutes.

  • Cool to room temperature, and wash the reaction mixture with 1 mL of 1M HCl followed by 1 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and inject into the GC.

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Standard and Sample Preparation:

  • Follow the same principles as the HPLC method for preparing standard, sample, and spiked sample solutions before the derivatization step.

Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed similarly to the HPLC method, with the derivatization step being a critical part of the procedure under investigation for robustness.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in choosing an appropriate analytical method based on the properties of the impurities and the desired analytical outcome.

cluster_0 Method Selection Logic cluster_1 Impurity Characteristics cluster_2 Analytical Method Choice cluster_3 Decision Criteria start Identify Impurities in (R)-4-Cyanothiazolidine HCl chiral Chiral Impurity ((S)-enantiomer) start->chiral process Process-Related Impurity start->process hplc Chiral HPLC chiral->hplc Direct Separation gc GC-FID (with Derivatization) chiral->gc Diastereomer Formation volatile Volatile/Semi-Volatile? process->volatile volatile->hplc No volatile->gc Yes criteria Speed, Sensitivity, Robustness, Sample Prep Complexity hplc->criteria gc->criteria direct Direct Analysis indirect Indirect Analysis

Decision tree for analytical method selection.

A Comparative Guide to Chiral Building Blocks: Focus on (R)-4-Cyanothiazolidine hydrochloride and Alternatives in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral building block is a critical decision in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This choice significantly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an objective comparison of (R)-4-Cyanothiazolidine hydrochloride with other key chiral building blocks, particularly in the context of synthesizing the pivotal intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a precursor for the dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin.

Introduction to Chiral Building Blocks in Drug Discovery

Chiral building blocks are small, optically active molecules that serve as foundational starting materials in the synthesis of complex chiral drugs.[1][2] The stereochemistry of a drug molecule is paramount to its pharmacological activity and safety, as different enantiomers can exhibit distinct biological effects.[3] The use of pre-defined chiral building blocks from the "chiral pool" — readily available, enantiopure compounds from natural sources like amino acids and carbohydrates — is a cornerstone of modern pharmaceutical synthesis.[1]

Thiazolidine derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] this compound, with its defined stereocenter and reactive nitrile group, presents itself as a valuable synthon for introducing specific chiral moieties in drug candidates.

Comparison of Key Chiral Building Blocks for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Synthesis

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial step in the production of vildagliptin. Historically, various chiral precursors have been employed for this purpose. This section compares this compound with two prominent alternatives: L-Prolinamide and L-Proline.

Data Presentation
Chiral Building BlockKey Transformation StepsReagentsOverall YieldPurity/Enantiomeric Excess (e.e.)Reference
This compound 1. Ring opening and hydrolysis 2. Chloroacetylation1. Acid/Base 2. Chloroacetyl chlorideData not available in sufficient detail for direct comparison.High stereochemical purity is desired for vildagliptin synthesis.[7][4][8]
L-Prolinamide 1. Chloroacetylation 2. Dehydration1. Chloroacetyl chloride, K₂CO₃ 2. Trifluoroacetic anhydride (TFAA)~52%Not explicitly stated, but high enantiomeric purity is the goal.[1]
L-Proline 1. Chloroacetylation 2. Amidation 3. Dehydration1. Chloroacetyl chloride 2. Dicyclohexylcarbodiimide (DCC), NH₄HCO₃ 3. Trifluoroacetic anhydride (TFAA)81% (for chloroacetylation step)Not explicitly stated, but the starting material is enantiopure.[1]
Discussion

L-Prolinamide has been a common starting material for the synthesis of the target intermediate. The process involves a two-step sequence of chloroacetylation followed by dehydration of the amide to a nitrile.[1] While conceptually straightforward, this route is hampered by the relatively high cost of L-Prolinamide and a reported overall yield of around 52%.[1] The preparation of L-Prolinamide itself often requires a protection/deprotection sequence, adding to the overall step count and cost.

L-Proline , a more readily available and less expensive amino acid, offers a practical alternative.[1] A reported synthesis involves the N-acylation of L-proline with chloroacetyl chloride, followed by amidation and subsequent dehydration to yield the desired cyanopyrrolidine derivative.[1] This route has been shown to be efficient, with the initial chloroacetylation step proceeding in high yield (81%) under optimized conditions.[1] This approach circumvents the need for a separate protecting group strategy for the amine, as the chloroacetyl group serves this purpose.[1]

This compound is another potential precursor, particularly relevant in the synthesis of vildagliptin. The core structure of vildagliptin contains a cyanopyrrolidine moiety, which can be envisioned to be derived from this chiral building block. The synthesis would involve the ring-opening of the thiazolidine and subsequent functional group manipulations. While this building block offers a direct route to the cyanopyrrolidine core, detailed, publicly available experimental data comparing its efficiency (yields, reaction conditions) to the L-proline and L-prolinamide routes is limited. The primary advantage of using a precursor that already contains the nitrile functionality is the potential to shorten the synthetic sequence by avoiding a separate dehydration step.

Experimental Protocols

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline

Step 1: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [1] To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature. The reaction mixture is then refluxed for 2 hours. After completion, the mixture is cooled to room temperature, and water (20 mL) is added, followed by stirring for 20 minutes. Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the product.

Step 2: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [1] To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in dichloromethane is added slowly at 10–15 °C. The mixture is stirred at room temperature for 1 hour. Ammonium bicarbonate (41.2 g, 0.522 mol) is then added, and the mixture is stirred for another hour. The reaction mixture is filtered, and the residue is washed with dichloromethane. The filtrate is concentrated to give the crude product.

Step 3: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [1] To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL) at 0–5 °C, trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) is then added portion-wise at 5–10 °C. The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum. The residue is partitioned between ethyl acetate and water, and the organic layer is washed with brine, dried, and concentrated to yield the final product.

Visualization of Synthetic Pathways

G cluster_0 L-Prolinamide Route cluster_1 L-Proline Route cluster_2 (R)-4-Cyanothiazolidine HCl Route L_Prolinamide L-Prolinamide Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide L_Prolinamide->Intermediate_Amide Chloroacetylation Target_1 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_Amide->Target_1 Dehydration (TFAA) L_Proline L-Proline Intermediate_Acid (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid L_Proline->Intermediate_Acid Chloroacetylation Intermediate_Amide_2 (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide Intermediate_Acid->Intermediate_Amide_2 Amidation (DCC, NH4HCO3) Target_2 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_Amide_2->Target_2 Dehydration (TFAA) R_Cyanothiazolidine (R)-4-Cyanothiazolidine hydrochloride Target_3 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile R_Cyanothiazolidine->Target_3 Ring Opening & Chloroacetylation

Caption: Synthetic routes to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Conclusion

The choice of a chiral building block for the synthesis of complex pharmaceutical intermediates is a multifaceted decision involving considerations of cost, availability, and synthetic efficiency. While L-Prolinamide provides a direct route to the key cyanopyrrolidine intermediate for vildagliptin, its higher cost and moderate yields present drawbacks. L-Proline emerges as a more cost-effective and efficient alternative, with a well-documented, high-yielding synthetic pathway. This compound represents a theoretically advantageous precursor due to the presence of the nitrile functionality. However, a comprehensive, data-driven comparison is currently hindered by the limited availability of detailed experimental data in the public domain for its conversion to the target intermediate. Further process development and publication of quantitative results for the this compound route are necessary to fully evaluate its standing against established methods. This guide underscores the importance of continuous exploration of novel and efficient synthetic strategies utilizing diverse chiral building blocks to advance pharmaceutical development.

References

Assessing the Specificity of Analytical Methods for (R)-4-Cyanothiazolidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the specificity of analytical methods is paramount for the accurate quantification of chiral molecules like (R)-4-Cyanothiazolidine hydrochloride. Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or its enantiomer. This guide provides a comparative framework for evaluating the specificity of an analytical method for this compound, supported by experimental protocols and data from analogous compounds.

Comparative Analysis of Analytical Techniques

The primary analytical technique for assessing the enantiomeric purity and specificity for chiral compounds is High-Performance Liquid Chromatography (HPLC), particularly utilizing a Chiral Stationary Phase (CSP).[1][2][3][4] Capillary Electrophoresis (CE) also presents a powerful alternative for chiral separations.[5][6]

A comparison of these methods is summarized below:

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase.[1][4]Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.
Resolution Generally high, dependent on the choice of CSP and mobile phase.[1]Can achieve very high resolution, particularly for complex mixtures.
Speed Method development can be time-consuming; run times are typically in the range of 10-30 minutes.Faster method development and shorter analysis times are often possible.[6]
Sample Volume Requires larger sample volumes (microliters).Requires very small sample volumes (nanoliters).
Solvent Consumption Higher consumption of organic solvents.Significantly lower solvent consumption, making it a "greener" technique.
Sensitivity Generally good, with various sensitive detectors available (UV, MS).Can be less sensitive than HPLC, though techniques like laser-induced fluorescence can enhance sensitivity.
Robustness Well-established and robust methods are common in quality control environments.Can be more susceptible to matrix effects and variations in buffer composition.

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of an analytical method for this compound, a series of experiments must be conducted. These include the analysis of the pure substance, its enantiomer, potential impurities, and forced degradation samples.

Preparation of Test Samples
  • This compound: Prepare a standard solution at the target analytical concentration.

  • (S)-4-Cyanothiazolidine hydrochloride: If available, prepare a solution of the enantiomer to demonstrate separation. If not available, a racemic mixture can be used.

  • Potential Impurities: Based on the synthetic route of this compound, potential process-related impurities should be synthesized or acquired. For thiazolidine derivatives, these can include unreacted starting materials and by-products from ring formation and subsequent reactions. For example, in the synthesis of the related compound Teneligliptin, impurities can arise from the thiazolidine ring formation and piperazine coupling steps.[7]

  • Forced Degradation Samples: Subject this compound to stress conditions to induce degradation and generate potential degradation products.[8][9][10][11][12]

Forced Degradation Studies

The following conditions are recommended for forced degradation studies to assess the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Stress ConditionProtocol
Acid Hydrolysis Reflux the drug substance in 0.1 M HCl at 60°C for 8 hours. Neutralize the solution before analysis.
Base Hydrolysis Reflux the drug substance in 0.1 M NaOH at 60°C for 2 hours. Neutralize the solution before analysis.
Oxidative Degradation Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid drug substance to 105°C for 24 hours.
Photolytic Degradation Expose the drug substance solution to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
Chromatographic Conditions (Illustrative Example)

While a specific validated method for this compound is not publicly available, a typical chiral HPLC method for a related thiazolidine derivative might involve the following:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

Data Presentation and Interpretation

The specificity of the method is demonstrated by the absence of interference from the enantiomer, impurities, and degradation products at the retention time of this compound.

System Suitability

Before analyzing the specificity samples, the chromatographic system's suitability must be established.

ParameterAcceptance Criteria
Resolution (Rs) between (R)- and (S)-enantiomers > 2.0
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections < 2.0%
Specificity Results

The results of the specificity study can be summarized in a table.

SampleRetention Time of (R)-4-Cyanothiazolidine HCl (min)Peak Purity of (R)-4-Cyanothiazolidine HClInterference at the Retention Time of the Analyte
(R)-4-Cyanothiazolidine HCl Standard10.2> 99.9%No
(S)-4-Cyanothiazolidine HCl--No
Racemic Mixture10.2 (R), 12.5 (S)> 99.9%No
Impurity 1--No
Impurity 2--No
Acid Degraded Sample10.2> 99.5%No
Base Degraded Sample10.2> 99.6%No
Oxidative Degraded Sample10.2> 99.8%No
Thermal Degraded Sample10.2> 99.9%No
Photolytic Degraded Sample10.2> 99.7%No

Peak purity should be evaluated using a photodiode array (PDA) detector.

Visualizations

Experimental Workflow for Specificity Assessment

G Workflow for Specificity Assessment cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation cluster_result Conclusion Analyte (R)-4-Cyanothiazolidine HCl HPLC Chiral HPLC Analysis Analyte->HPLC Enantiomer (S)-4-Cyanothiazolidine HCl Enantiomer->HPLC Impurities Process Impurities Impurities->HPLC Forced_Deg Forced Degradation Samples Forced_Deg->HPLC Resolution Resolution between Enantiomers HPLC->Resolution Interference Interference Check at Analyte RT HPLC->Interference Peak_Purity Peak Purity Analysis (PDA) HPLC->Peak_Purity Specificity Method Specificity Established Resolution->Specificity Interference->Specificity Peak_Purity->Specificity

Caption: Experimental workflow for assessing the specificity of an analytical method.

Logical Relationships in Specificity Assessment

G Logical Framework for Specificity Specificity Method is Specific Separation Analyte is separated from all potential interferents Separation->Specificity Enantiomer_Sep Enantiomeric Separation Enantiomer_Sep->Separation Impurity_Sep Impurity Separation Impurity_Sep->Separation Degradant_Sep Degradant Separation Degradant_Sep->Separation Peak_Purity_Pass Analyte peak is pure Peak_Purity_Pass->Specificity

Caption: Logical relationships in establishing analytical method specificity.

Conclusion

The specificity of an analytical method for this compound is a critical attribute that must be thoroughly evaluated. A well-designed specificity study, incorporating the analysis of the enantiomer, potential process impurities, and forced degradation samples, provides a high degree of assurance in the method's ability to produce accurate and reliable results. While chiral HPLC is the most common technique, chiral CE offers a viable alternative with advantages in speed and solvent consumption. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and documenting the specificity assessment of analytical methods for chiral compounds.

References

A Comparative Guide to the Analytical Method Validation of Thiazolidine Derivatives: A Case Study of Pioglitazone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published, validated analytical methods specifically for (R)-4-Cyanothiazolidine hydrochloride, this guide provides a comprehensive overview of the analytical method validation for a structurally related and well-documented thiazolidine derivative, Pioglitazone Hydrochloride. The principles and methodologies presented here are directly applicable to the validation of analytical methods for other similar compounds, including this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance characteristics of a validated analytical method and providing the necessary experimental data and protocols to assess its suitability.

Introduction

The validation of an analytical method is a critical requirement in the pharmaceutical industry to ensure the reliability, consistency, and accuracy of analytical data. This process demonstrates that a specific method is suitable for its intended purpose. This guide focuses on the key validation parameters of linearity, accuracy, and precision for a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for the quantification of Pioglitazone Hydrochloride, a member of the thiazolidinedione class.

Analytical Method Performance Data

The performance of the RP-HPLC method for Pioglitazone Hydrochloride was evaluated based on linearity, accuracy, and precision as per the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.

Table 1: Linearity Data

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

ParameterResult
AnalytePioglitazone Hydrochloride
Concentration Range25% - 150% of the working concentration
Correlation Coefficient (r²)0.999[1]
Table 2: Accuracy (Recovery) Data

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%5048.597.0%
100%100101.2101.2%
150%150148.899.2%
Average % Recovery 99.13%

Note: The percentage recovery obtained in the study was stated to be between 92.0% - 102%.[1] The values in this table are representative examples within this range.

Table 3: Precision Data

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the Relative Standard Deviation (%RSD).

Precision TypeParameterResult (%RSD)
Repeatability (Intra-day)Peak Area< 2.0
Intermediate Precision (Inter-day)Peak Area< 2.0

Note: Specific %RSD values for Pioglitazone Hydrochloride were not detailed in the source document. The values presented are typical acceptance criteria for pharmaceutical analytical methods.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of the analytical method.

Instrumentation and Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) with UV-Visible Detector.

  • Column: Intersil ODS C18 (150 mm × 4.6 mm, 5µm).[1]

  • Mobile Phase: A mixture of Ammonium acetate buffer, Acetonitrile, and Glacial acetic acid in the ratio of 50:50:1 (v/v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Detection Wavelength: 269 nm.[1]

  • Injection Volume: 20 µL.

  • Mode of Operation: Isocratic.[1]

Preparation of Solutions
  • Standard Stock Solution: A standard stock solution of Pioglitazone Hydrochloride (1000 ppm) was prepared in the mobile phase.

  • Working Standard Solutions: Working standard solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Validation Procedure
  • Linearity: A series of solutions were prepared at concentrations ranging from 25% to 150% of the working concentration.[1] Each solution was injected, and a calibration curve of peak area versus concentration was plotted to determine the correlation coefficient.

  • Accuracy: Accuracy was determined by the recovery study method. Known amounts of the standard drug were spiked into a placebo at three different concentration levels (50%, 100%, and 150%).[1] The samples were then analyzed, and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at a 100% concentration level were made on the same day, and the %RSD of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability study was performed on a different day by a different analyst to assess the ruggedness of the method.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the validation of the RP-HPLC analytical method.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_result Result prep_standard Prepare Standard Stock Solution prep_samples Prepare Working Solutions (Linearity, Accuracy, Precision) prep_standard->prep_samples prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup (Column, Flow Rate, Wavelength) prep_mobile->instrument_setup inject_samples Inject Samples into HPLC prep_samples->inject_samples instrument_setup->inject_samples acquire_data Data Acquisition (Chromatograms) inject_samples->acquire_data linearity Linearity Assessment (Calibration Curve, r²) acquire_data->linearity accuracy Accuracy Study (% Recovery) acquire_data->accuracy precision Precision Study (% RSD) acquire_data->precision final_report Validation Report linearity->final_report accuracy->final_report precision->final_report

Caption: Workflow for HPLC Analytical Method Validation.

Comparison with Alternatives

While this guide details an RP-HPLC method, other analytical techniques could be employed for the analysis of thiazolidine derivatives. Gas Chromatography (GC) could be an alternative, particularly for thermally stable and volatile derivatives. However, HPLC is generally preferred for non-volatile and thermally labile compounds like many active pharmaceutical ingredients. Spectrophotometric methods can also be used for quantification but may lack the specificity and separation power of a chromatographic method, especially in the presence of impurities or in complex matrices. The choice of method would depend on the specific properties of the analyte and the requirements of the analysis.

Conclusion

The presented RP-HPLC method for the analysis of Pioglitazone Hydrochloride demonstrates acceptable linearity, accuracy, and precision, making it suitable for routine quality control analysis. The detailed experimental protocol provides a solid foundation for researchers to adapt and validate a similar method for this compound or other related thiazolidine derivatives. The validation process, as outlined, ensures that the analytical data generated is reliable and meets regulatory expectations.

References

Robustness Testing of Analytical Methods for Thiazolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for a high-performance liquid chromatography (HPLC) method tailored for the analysis of (R)-4-Cyanothiazolidine hydrochloride and its related substances. The principles and protocols detailed herein are grounded in established regulatory guidelines and scientific best practices, offering a framework for validating the durability of analytical procedures.

Comparative Analysis of a Hypothetical HPLC Method

While a specific validated HPLC method for this compound is not publicly available, a typical reversed-phase HPLC method for a similar small, polar, nitrogen-containing heterocyclic compound would likely be employed. For the purpose of this guide, we will consider a hypothetical, yet representative, HPLC method and subject it to robustness testing.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Robustness Study: Experimental Design and Data

A robustness study deliberately introduces small, defined variations to the method's parameters to assess its capacity to remain unaffected.[1][2][3] This evaluation is crucial to ensure the method's performance remains acceptable during inter-laboratory transfers and throughout its lifecycle.

Experimental Protocol for Robustness Testing

The robustness of the hypothetical HPLC method is evaluated by varying the following parameters, one at a time, while keeping others constant:

  • Flow Rate: The flow rate is adjusted by ±0.2 mL/min from the nominal rate of 1.0 mL/min.

  • Mobile Phase Composition: The percentage of the organic modifier (acetonitrile) is varied by ±2%.

  • pH of the Aqueous Phase: The pH of the phosphate buffer is adjusted by ±0.2 units.

  • Column Temperature: The column temperature is varied by ±5°C.

  • Wavelength: The detection wavelength is changed by ±2 nm.

The impact of these variations is assessed by monitoring key system suitability parameters, including theoretical plates, tailing factor, and the resolution between the main peak and any known impurities. The assay results of a standard solution are also evaluated.

Data Presentation: Summary of Robustness Study Results

The following table summarizes the hypothetical results of the robustness study. The data illustrates the method's resilience to minor changes in its operational parameters.

Parameter VariedVariationTheoretical PlatesTailing FactorResolution (Main Peak/Impurity A)Assay (% of Nominal)
Nominal ->2000<1.5>2.0100.0
Flow Rate 0.8 mL/min>2000<1.5>2.099.8
1.2 mL/min>2000<1.5>2.0100.2
Mobile Phase 28% Acetonitrile>2000<1.5>2.099.5
32% Acetonitrile>2000<1.5>2.0100.5
pH 2.8>2000<1.5>2.0100.1
3.2>2000<1.5>2.099.9
Temperature 25°C>2000<1.5>2.099.7
35°C>2000<1.5>2.0100.3
Wavelength 208 nm---99.6
212 nm---100.4

Visualizing the Robustness Testing Workflow

The logical flow of a robustness study can be effectively visualized to delineate the process from parameter identification to the final assessment of the method's performance.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Identify Critical Method Parameters define_variations Define Deliberate Variations start->define_variations Select parameters (e.g., Flow Rate, pH) acceptance_criteria Set Acceptance Criteria define_variations->acceptance_criteria perform_experiments Perform Experiments with Variations acceptance_criteria->perform_experiments collect_data Collect System Suitability and Assay Data perform_experiments->collect_data analyze_data Analyze Data Against Acceptance Criteria collect_data->analyze_data robustness_assessment Assess Method Robustness analyze_data->robustness_assessment robust Method is Robust robustness_assessment->robust Pass not_robust Method is Not Robust (Re-evaluate/Optimize) robustness_assessment->not_robust Fail

Caption: Workflow for conducting a robustness study of an analytical method.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway of this compound is not established, thiazolidine derivatives are known to interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway is presented below, showing a potential mechanism of action where a thiazolidine derivative could modulate a cellular response.

Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Phosphorylates drug (R)-4-Cyanothiazolidine hydrochloride drug->receptor Binds and Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Modulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a thiazolidine derivative.

References

Cross-Validation of (R)-4-Cyanothiazolidine Hydrochloride Analysis: A Comparative Guide to In-House vs. Reference Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral compounds is paramount to ensuring drug efficacy and safety. (R)-4-Cyanothiazolidine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical agents, requires robust analytical methods for quality control and batch release. This guide provides a comprehensive cross-validation of a hypothetical in-house analytical method against a certified reference standard method for the analysis of this compound, presenting supporting experimental data and detailed protocols.

The accurate determination of enantiomeric purity is a critical step in the development and manufacturing of pharmaceuticals.[1] Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles, making rigorous analytical control essential.[1] Cross-validation of analytical methods is a fundamental process to ensure the reliability and consistency of these purity measurements.[1][2]

Comparative Analysis of Analytical Methods

The primary analytical technique for the separation and quantification of chiral compounds like this compound is High-Performance Liquid Chromatography (HPLC), particularly utilizing a chiral stationary phase (CSP).[1][3][4] This approach allows for the differential interaction of enantiomers with the CSP, leading to their separation.[5] This guide compares an in-house developed chiral HPLC method with a reference standard method.

Table 1: Summary of Analytical Method Performance

ParameterIn-House Chiral HPLC MethodReference Standard MethodAcceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Intraday≤ 1.5%≤ 1.0%≤ 2.0%
- Interday≤ 1.8%≤ 1.3%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mLReportable
Resolution (Rs) > 2.0> 2.5≥ 1.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different analytical techniques.[1]

In-House Chiral HPLC Method

This method was developed for routine quality control analysis of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Further dilute with the mobile phase to fall within the linear range.

Reference Standard Method

This method is provided with the certified reference material for this compound and is considered the benchmark for accuracy.

  • Instrumentation: High-performance liquid chromatography system with a photodiode array (PDA) detector.

  • Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IA, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient Program: 95% A to 60% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (with spectral scanning from 200-400 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.

Visualizing the Workflow and Logic

To better understand the processes involved in this cross-validation study, the following diagrams illustrate the experimental workflow and the logical comparison of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Execution cluster_data Data Acquisition & Processing cluster_comparison Validation & Comparison Sample Test Sample of (R)-4-Cyanothiazolidine HCl InHouse Analysis by In-House Method Sample->InHouse RefStd Certified Reference Standard RefMethod Analysis by Reference Standard Method RefStd->RefMethod DataInHouse Collect In-House Data InHouse->DataInHouse DataRef Collect Reference Data RefMethod->DataRef Compare Compare Performance (Linearity, Accuracy, Precision) DataInHouse->Compare DataRef->Compare Result Cross-Validation Report Compare->Result

Caption: Experimental workflow for the cross-validation of analytical methods.

MethodComparisonLogic cluster_methods Analytical Methods cluster_params Performance Parameters Analyte (R)-4-Cyanothiazolidine Hydrochloride InHouse In-House Method (Isocratic, UV) Analyte->InHouse Reference Reference Standard Method (Gradient, PDA) Analyte->Reference Linearity Linearity InHouse->Linearity Accuracy Accuracy InHouse->Accuracy Precision Precision InHouse->Precision LOD_LOQ Sensitivity (LOD/LOQ) InHouse->LOD_LOQ Resolution Resolution InHouse->Resolution Reference->Linearity Reference->Accuracy Reference->Precision Reference->LOD_LOQ Reference->Resolution Conclusion Method Suitability Assessment Linearity->Conclusion Accuracy->Conclusion Precision->Conclusion LOD_LOQ->Conclusion Resolution->Conclusion

Caption: Logical comparison of the in-house and reference standard methods.

Conclusion

The cross-validation demonstrates that the in-house chiral HPLC method provides reliable and accurate results for the analysis of this compound, with performance characteristics comparable to the certified reference standard method. While the reference method shows slightly better sensitivity and precision, the in-house method is suitable for its intended purpose of routine quality control. This systematic approach to cross-validation ensures the generation of high-quality, reliable data, which is essential for the development of safe and effective medicines.[1]

References

A Comparative Stability Study of (R)-4-Cyanothiazolidine Hydrochloride Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the stability of (R)-4-Cyanothiazolidine hydrochloride under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The stability of a drug substance is a critical factor in determining its quality, safety, and efficacy.[4] Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6]

This document is intended for researchers, scientists, and drug development professionals to provide an objective performance comparison supported by experimental data. While specific comparative data for this compound is not publicly available, this guide presents a framework using representative data to illustrate the compound's stability profile against a hypothetical alternative, designated as "Compound X."

Comparative Stability Data

The following table summarizes the degradation of this compound and a hypothetical comparator, Compound X, under various stress conditions. The data was obtained using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7]

Stress ConditionReagent/ConditionDuration(R)-4-Cyanothiazolidine HCl (% Degradation)Compound X (% Degradation)Major Degradants Formed
Acid Hydrolysis 0.1 M HCl24 hours at 60°C12.5%18.2%Amide, Carboxylic Acid
Base Hydrolysis 0.1 M NaOH8 hours at 60°C8.2%11.5%Ring-opened species
Oxidative 3% H₂O₂12 hours at 25°C5.1%7.8%N-oxide, S-oxide
Thermal Dry Heat48 hours at 80°C3.5%6.1%Dehydration products
Photolytic UV Light (254 nm)7 days2.1%4.3%Isomers, Photoproducts

Experimental Protocols

The methodologies for the forced degradation studies are based on established guidelines.[8] A stability-indicating assay method (SIAM) is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products.[1][2]

1. Preparation of Stock Solutions: A stock solution of this compound (1 mg/mL) was prepared in a suitable solvent such as methanol or acetonitrile.

2. Acid and Base Hydrolysis:

  • Acidic Conditions: The stock solution was diluted with 0.1 M HCl to a final concentration of 100 µg/mL. The solution was then incubated at 60°C. Aliquots were withdrawn at specified time intervals (e.g., 2, 4, 8, 12, 24 hours), neutralized with an equivalent amount of NaOH, and analyzed by HPLC.[8]

  • Alkaline Conditions: The stock solution was diluted with 0.1 M NaOH to a final concentration of 100 µg/mL and incubated at 60°C. Aliquots were withdrawn, neutralized with an equivalent amount of HCl, and analyzed.[8]

3. Oxidative Degradation: The stock solution was diluted with 3% hydrogen peroxide to a final concentration of 100 µg/mL. The solution was stored at room temperature (25°C) and protected from light. Samples were taken at various time points for HPLC analysis.

4. Thermal Degradation: A solid sample of this compound was placed in a thermostatically controlled oven at 80°C for 48 hours. The sample was then dissolved in the mobile phase to a known concentration for analysis.

5. Photostability Testing: A solid sample of the drug substance was exposed to UV light (254 nm) for 7 days.[9] A control sample was kept in the dark under the same conditions. Both samples were then prepared for HPLC analysis.

6. Stability-Indicating HPLC Method: A reversed-phase C18 column was used. The mobile phase consisted of a gradient mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[5] The flow rate was maintained at 1.0 mL/min, and detection was performed using a UV detector at an appropriate wavelength.

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of (R)-4-Cyanothiazolidine HCl acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxide Oxidative (3% H2O2, 25°C) stock->oxide Expose to Stress thermal Thermal (Dry Heat, 80°C) stock->thermal Expose to Stress photo Photolytic (UV Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples result Data Interpretation (% Degradation, Impurity Profile) hplc->result

Caption: Experimental workflow for the forced degradation study.

G cluster_degradation Degradation Products parent (R)-4-Cyanothiazolidine HCl amide Amide Intermediate parent->amide Acid/Base Hydrolysis ring_opened Ring-Opened Product parent->ring_opened Strong Base acid Carboxylic Acid Derivative amide->acid Further Hydrolysis

Caption: Hypothetical degradation pathway under hydrolytic stress.

References

A Strategic Guide to Chromatographic Column Selection for the Analysis of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals tasked with the analysis of (R)-4-Cyanothiazolidine hydrochloride, the selection of an appropriate chromatography column is a critical first step to ensure accurate and robust results. Due to the chiral nature and polarity of this compound, a systematic approach to column screening and method development is essential. This guide provides a comparative overview of suitable chromatography column types and detailed experimental protocols to facilitate this process.

Column Selection Strategy

Given the physicochemical properties of this compound, two primary high-performance liquid chromatography (HPLC) techniques are recommended: Chiral HPLC for enantiomeric separation and Hydrophilic Interaction Liquid Chromatography (HILIC) for retention of this polar molecule.

Chiral Stationary Phases (CSPs): The enantioselective separation of (R)- and (S)-4-Cyanothiazolidine hydrochloride necessitates the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and often successful in resolving a wide range of chiral compounds.[1][2] These columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.[3] Immobilized polysaccharide-based columns provide the added advantage of being compatible with a wider range of solvents.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For the analysis of the compound without resolving its enantiomer, or for the separation of the hydrochloride salt from the free base, HILIC is a powerful technique.[5][6] HILIC columns utilize a polar stationary phase (e.g., bare silica, amino, amide, or zwitterionic) with a mobile phase rich in an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[7][8] This setup is ideal for retaining and separating highly polar compounds that show little or no retention on traditional reversed-phase columns.[9][10]

Comparative Performance of Selected Chromatography Columns

Due to a lack of publicly available, direct comparative studies on this compound, the following table provides a representative comparison of column types based on their general applicability to similar small, polar, and chiral molecules. The performance metrics are illustrative and will need to be determined experimentally for the specific analyte.

Column TypeStationary Phase ChemistryTypical Particle Size (µm)Anticipated Retention of Polar AnalytesEnantioselectivity for Chiral AminesRecommended For
Chiral Polysaccharide Amylose or Cellulose Derivatives (e.g., tris(3,5-dimethylphenylcarbamate))3, 5Moderate to High (in Polar Organic/Reversed Phase)HighEnantiomeric purity determination
HILIC Bare Silica3, 5HighNoneQuantification of total analyte, separation from polar impurities
HILIC Amino (e.g., Aminopropyl)3, 5HighNoneAnalysis of polar compounds, potential for different selectivity
HILIC Zwitterionic (e.g., Sulfobetaine)3, 5HighNoneSeparation of a wide range of polar and charged analytes

Experimental Protocols

A systematic screening approach is recommended to identify the optimal column and mobile phase for the analysis of this compound.

Protocol 1: Chiral Column Screening

Objective: To evaluate the enantioselectivity of different chiral stationary phases.

Columns to Screen:

  • Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

  • CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

  • CHIRALPAK® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))

Mobile Phase Screening Conditions:

  • Normal Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Polar Organic Mode: Acetonitrile / Methanol (50:50, v/v) with 0.1% DEA

  • Reversed Phase: Acetonitrile / 20 mM Ammonium bicarbonate (pH 9.0) (20:80, v/v)

General Chromatographic Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: HILIC Column Screening

Objective: To optimize the retention and peak shape of this compound.

Columns to Screen:

  • Bare Silica Column

  • Amino Column

  • Amide Column

Mobile Phase Screening Conditions:

  • Acetonitrile / 10 mM Ammonium formate (pH 3.0) (90:10, v/v)

  • Acetonitrile / 10 mM Ammonium acetate (pH 6.8) (90:10, v/v)

General Chromatographic Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Workflow for Column Selection and Method Development

The following diagram illustrates a logical workflow for selecting a suitable chromatography column and developing a robust analytical method for this compound.

G start Define Analytical Goal (Enantiomeric Purity or Quantification) chiral_path Chiral Separation Required start->chiral_path Yes achiral_path Quantification / Impurity Profiling start->achiral_path No screen_chiral Screen Polysaccharide-Based Chiral Columns (Cellulose & Amylose) chiral_path->screen_chiral screen_hilic Screen HILIC Columns (Silica, Amino, Amide) achiral_path->screen_hilic screen_chiral_mp Test Mobile Phases: - Normal Phase - Polar Organic - Reversed Phase screen_chiral->screen_chiral_mp screen_hilic_mp Test Mobile Phases: - Acetonitrile/Aqueous Buffer (pH 3 & 7) screen_hilic->screen_hilic_mp eval_chiral Evaluate Resolution (Rs), Selectivity (α), and Peak Shape screen_chiral_mp->eval_chiral eval_hilic Evaluate Retention (k'), Peak Shape, and Tailing Factor screen_hilic_mp->eval_hilic eval_chiral->screen_chiral No/Poor Separation optimize_chiral Optimize Mobile Phase Composition, Flow Rate, and Temperature eval_chiral->optimize_chiral Promising Separation eval_hilic->screen_hilic Poor Retention/Peak Shape optimize_hilic Optimize Organic Content, Buffer Concentration, and pH eval_hilic->optimize_hilic Adequate Retention validate_chiral Method Validation (ICH Guidelines) optimize_chiral->validate_chiral validate_hilic Method Validation (ICH Guidelines) optimize_hilic->validate_hilic end Final Analytical Method validate_chiral->end validate_hilic->end

A systematic workflow for chromatography column selection and method development.

By following this structured approach, researchers can efficiently identify a suitable chromatographic column and develop a validated analytical method for the reliable analysis of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (R)-4-Cyanothiazolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as (R)-4-Cyanothiazolidine hydrochloride, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound is a nitrile-containing compound. The presence of the cyano group necessitates that this compound be treated with the utmost caution, particularly during disposal, as improper handling can lead to the release of highly toxic substances.

Key Disposal Principles

The fundamental principle for disposing of this compound is to manage it as hazardous waste.[1][2] Due to its chemical nature, it falls under regulations for cyanide-containing compounds. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Quantitative Data Summary

PropertyValue/Information
Physical State Solid, crystal or powder.[4]
Hazards May be harmful if swallowed, inhaled, or in contact with skin.[5] As a cyanide-containing compound, it is considered highly toxic.[6] Contact with acids can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[6]
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.[1][7] All handling of the solid and its solutions should be conducted in a certified chemical fume hood.[1][7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] It should be kept separate from incompatible materials, especially acids.[6][7]
Spill Response For small spills within a fume hood, decontaminate surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][8] All cleanup materials must be disposed of as cyanide-containing hazardous waste.[8] For larger spills or spills outside a fume hood, evacuate the area and contact emergency personnel.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and any materials contaminated with it.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for "this compound and cyanide-containing waste."[1][8]

    • The label should include the words "Hazardous Waste," "Cyanide," and "No Acids."[1][6]

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions) must be collected in separate, dedicated containers.[1][8]

  • Container Management:

    • Waste containers must be made of compatible materials and kept securely closed except when adding waste.[2][9]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic.[3][10]

    • Ensure secondary containment is in place to mitigate any potential leaks or spills.[9]

  • Disposal of Empty Containers:

    • Due to the acute toxicity of cyanide compounds, the original container of this compound, even when empty, must be managed as hazardous waste.[7]

    • Do not rinse the container into the sink. The empty, unrinsed container should be placed in the solid cyanide hazardous waste stream.

  • Decontamination of Glassware and Equipment:

    • All decontamination procedures should be performed within a certified chemical fume hood.[1]

    • Rinse contaminated glassware and equipment first with a pH 10 buffer solution.[1][8]

    • Following the buffer rinse, wash with a freshly prepared 10% bleach solution. This process helps to oxidize the cyanide to the less toxic cyanate.[6]

    • Collect all rinsates as liquid cyanide hazardous waste.[6]

  • Arranging for Waste Pickup:

    • Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[7][8]

    • Follow all institutional and regulatory procedures for waste pickup requests.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_decon Decontamination cluster_final Final Disposal A Identify (R)-4-Cyanothiazolidine hydrochloride waste B Wear appropriate PPE: - Lab coat - Nitrile gloves - Safety goggles A->B C Work within a certified chemical fume hood B->C D Is the waste solid or liquid? C->D G Rinse contaminated equipment with pH 10 buffer C->G E Use dedicated 'Solid Cyanide Hazardous Waste' container D->E Solid F Use dedicated 'Liquid Cyanide Hazardous Waste' container D->F Liquid J Securely close and label waste containers E->J F->J H Rinse with 10% bleach solution G->H I Collect all rinsate in liquid cyanide waste container H->I I->F K Store in designated satellite accumulation area J->K L Contact Environmental Health & Safety (EH&S) for pickup K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-4-Cyanothiazolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (R)-4-Cyanothiazolidine hydrochloride, a key building block in pharmaceutical research. Adherence to these protocols is critical for personnel safety and environmental protection.

This compound is a compound that is harmful if swallowed or in contact with skin, causes serious eye irritation, and is harmful to aquatic life[1][2]. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The required equipment is detailed below.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure they are powder-free[3].
Body Protection Protective clothingA disposable gown or a clean lab coat should be worn.[3] Contaminated clothing should be washed before reuse[1].
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. A face shield may be necessary if there is a splash hazard[3].
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are not sufficient to control airborne dust. A fit-tested N95 or N100 mask is suitable for protection against airborne particles[3].

Operational Plan: Safe Handling Protocol

Safe handling of this compound requires a combination of engineering controls, safe work practices, and consistent use of PPE.

Engineering Controls:

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.

  • Eyewash and Safety Shower: An easily accessible eyewash station and safety shower must be available in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within the chemical fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • During Operation:

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing[4].

    • Do not eat, drink, or smoke in the laboratory area[1].

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling[2].

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[2].
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container for hazardous waste and dispose of through a licensed waste management contractor.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and crush the container to prevent reuse before disposal.

Emergency Procedures:

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[2].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[2].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weighing and Transfer (in Fume Hood) prep_area->handle_weigh Proceed to handling handle_op Perform Operation handle_weigh->handle_op post_clean Clean Work Area and Equipment handle_op->post_clean Complete operation post_wash Wash Hands post_clean->post_wash post_ppe Doff and Dispose/Store PPE post_wash->post_ppe disp_waste Segregate and Label Hazardous Waste post_ppe->disp_waste Manage waste disp_container Dispose via Approved Waste Contractor disp_waste->disp_container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.